Ranatensin
説明
特性
IUPAC Name |
N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[1-[3-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H84N16O13S/c1-32(2)50(60(89)66-30-49(80)70-45(27-37-29-64-31-67-37)58(87)73-43(25-35-13-8-7-9-14-35)57(86)71-40(52(63)81)22-24-91-6)75-53(82)34(5)68-56(85)44(26-36-28-65-39-16-11-10-15-38(36)39)74-54(83)42(18-20-47(62)78)72-59(88)46-17-12-23-77(46)61(90)51(33(3)4)76-55(84)41-19-21-48(79)69-41/h7-11,13-16,28-29,31-34,40-46,50-51,65H,12,17-27,30H2,1-6H3,(H2,62,78)(H2,63,81)(H,64,67)(H,66,89)(H,68,85)(H,69,79)(H,70,80)(H,71,86)(H,72,88)(H,73,87)(H,74,83)(H,75,82)(H,76,84) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOCWSNQHWTPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H84N16O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ranatensin: A Technical Guide to its Sequence, Signaling, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ranatensin is a naturally occurring undecapeptide originally isolated from amphibian skin. It is a member of the bombesin-like peptide family and functions as a potent agonist for bombesin (B8815690) receptors, playing a role in various physiological processes. This technical guide provides a comprehensive overview of the amino acid sequence of this compound, its associated signaling pathways, and detailed methodologies for key experimental procedures used to study its activity. All quantitative data are summarized for comparative analysis, and signaling and experimental workflows are visually represented.
Amino Acid Sequence of this compound
This compound is an undecapeptide with a pyroglutamic acid at the N-terminus and an amidated C-terminus. Its primary structure is as follows:
Sequence (Three-Letter Code): Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂[1]
Sequence (One-Letter Code): pEVPQWAVGHFM-NH₂
Quantitative Data: Receptor Binding and Functional Activity
This compound exerts its biological effects primarily through interaction with bombesin receptors, specifically the neuromedin B receptor (NMBR or BB₁) and the gastrin-releasing peptide receptor (GRPR or BB₂). This compound exhibits a high affinity for the BB₁ receptor.[2] The following table summarizes key quantitative parameters of this compound's activity.
| Parameter | Receptor Subtype | Value | Cell Line/System | Reference |
| Binding Affinity (Kᵢ) | BB₁ (NMBR) | High affinity (1-10 fold less than Neuromedin B) | - | [2] |
| BB₂ (GRPR) | Lower affinity compared to BB₁ | - | [2] | |
| Functional Activity (EC₅₀) | Bombesin Receptors | 0.3 nM (Amylase Release) | Pancreatic Acini | [1] |
Signaling Pathways of this compound
As a bombesin receptor agonist, this compound activates intracellular signaling cascades upon binding to its G protein-coupled receptors (GPCRs), which are primarily coupled to the Gαq subunit.
Primary Signaling Cascade: Phospholipase C Pathway
The canonical signaling pathway initiated by this compound involves the activation of Phospholipase C (PLC), leading to the generation of second messengers and a subsequent increase in intracellular calcium.
Caption: this compound-activated Phospholipase C signaling pathway.
Experimental Protocols
Radioligand Binding Assay for Bombesin Receptors
This protocol is designed to determine the binding affinity of this compound for bombesin receptors.
Objective: To quantify the binding affinity (Kᵢ) of this compound for BB₁ and BB₂ receptors.
Materials:
-
Cell membranes expressing the bombesin receptor of interest.
-
Radiolabeled bombesin analog (e.g., [¹²⁵I-Tyr⁴]bombesin).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the bombesin receptor and isolate the membrane fraction by centrifugation.
-
Incubation: In a series of tubes, incubate the prepared membranes with a constant concentration of the radiolabeled bombesin analog and varying concentrations of unlabeled this compound.
-
Separation: After incubation to equilibrium, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following stimulation with this compound.
Objective: To determine the potency (EC₅₀) of this compound in inducing calcium mobilization.
Materials:
-
Cells expressing the bombesin receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound solutions of varying concentrations.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed cells expressing the bombesin receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells.
-
Detection: Measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC₅₀ value.
Caption: Workflow for a calcium mobilization assay.
Phospholipase C (PLC) Activity Assay
This assay directly measures the product of PLC activity, inositol (B14025) phosphates, upon stimulation with this compound.
Objective: To confirm that this compound stimulates the PLC pathway.
Materials:
-
Cells expressing the bombesin receptor.
-
[³H]myo-inositol.
-
This compound.
-
Dowex anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Label the cells by incubating them with [³H]myo-inositol to incorporate it into phosphoinositides.
-
Stimulation: Stimulate the labeled cells with this compound.
-
Extraction: Stop the reaction and extract the soluble inositol phosphates.
-
Separation: Separate the different inositol phosphates using Dowex anion-exchange chromatography.
-
Quantification: Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the bombesin receptor family. Its high affinity for the BB₁ receptor makes it particularly useful for studying the specific functions of this receptor subtype. The experimental protocols detailed in this guide provide a framework for the accurate and reproducible characterization of this compound and other bombesin-related peptides, aiding in the exploration of their therapeutic potential.
References
Unveiling Ranatensin: A Technical Guide to its Discovery and Isolation from Rana pipiens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ranatensin (B1678805), an undecapeptide first isolated from the skin of the Northern Leopard Frog, Rana pipiens, has garnered significant interest within the scientific community for its potent pharmacological activities. As a member of the bombesin-like peptide family, it exerts considerable influence on smooth muscle and neuronal tissues, making it a valuable subject for physiological research and a potential lead compound in drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification and presents its known biological activities and signaling pathways in a structured format. This document is intended to serve as a foundational resource for researchers investigating this compound and other amphibian-derived bioactive peptides.
Introduction
Amphibian skin is a rich biochemical reservoir of a diverse array of bioactive peptides, which serve as a chemical defense mechanism against predators and microbial pathogens. Among these is this compound, an undecapeptide identified in the skin extracts of the frog Rana pipiens.[1] Structurally and functionally, this compound is classified as a bombesin-like peptide, sharing a conserved C-terminal amino acid sequence with other members of this family, such as bombesin (B8815690) and gastrin-releasing peptide (GRP).[1][2] These peptides are known to have a wide range of biological effects, including the stimulation of smooth muscle contraction, regulation of blood pressure, and modulation of neuronal activity.[3][4] The potent and diverse physiological actions of this compound have made it a subject of interest for understanding fundamental biological processes and for its potential therapeutic applications.
Physicochemical Properties and Structure
This compound is a linear undecapeptide with a pyroglutamyl residue at the N-terminus and an amidated C-terminus. These terminal modifications are common in amphibian skin peptides and contribute to their stability by protecting against degradation by exopeptidases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 |
| Molecular Formula | C61H83N15O12S |
| Molecular Weight | 1286.48 g/mol |
| Structure | Linear undecapeptide |
| N-terminus | Pyroglutamic acid (Pyr) |
| C-terminus | Methioninamide |
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from Rana pipiens skin involves a multi-step process that begins with the stimulation of peptide secretion, followed by extraction and chromatographic purification.
Stimulation of Peptide Secretion
Peptide secretion from the granular glands in the frog's skin can be induced through mild, non-invasive methods.
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Norepinephrine (B1679862) Administration: A common and effective method is the administration of norepinephrine, either via injection or immersion in a norepinephrine solution. This stimulates the release of the granular gland contents onto the skin surface.
-
Mild Electrical Stimulation: Alternatively, a mild electrical stimulation applied to the dorsal skin surface can also trigger the secretion of peptides.
Extraction of Skin Secretions
Once secreted, the peptides are collected and extracted.
-
The secreted material is carefully collected from the skin surface by rinsing with a suitable buffer, such as deionized water or a mild acidic solution to prevent degradation.
-
The resulting solution is then acidified, often with trifluoroacetic acid (TFA), to a final concentration of 0.1% (v/v) to further stabilize the peptides and prepare them for chromatography.
-
The acidified solution is centrifuged to pellet any insoluble material, and the supernatant containing the soluble peptides is collected.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide extract is a complex mixture that requires further purification to isolate this compound. RP-HPLC is the primary method used for this purpose.
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Initial Fractionation: The clarified supernatant is loaded onto a preparative C18 RP-HPLC column.
-
Gradient Elution: The peptides are eluted using a linear gradient of an organic solvent, typically acetonitrile (B52724), in water, with both solvents containing 0.1% TFA. The gradient is typically run from 5% to 65% acetonitrile over a period of 60-120 minutes.
-
Fraction Collection: The eluent is monitored at a wavelength of 214 nm to detect the peptide bonds, and fractions are collected at regular intervals.
-
Bioassay-Guided Fractionation: Each fraction is then screened for biological activity, such as smooth muscle contraction, to identify the fractions containing this compound.
-
Final Purification: The active fractions are pooled and subjected to further rounds of purification on a semi-preparative or analytical C18 or C4 RP-HPLC column, often using a shallower acetonitrile gradient to achieve high purity.
-
Purity Assessment: The purity of the final this compound sample is confirmed by analytical RP-HPLC and mass spectrometry.
Figure 1: Experimental workflow for the isolation and purification of this compound.
Biological Activity and Signaling Pathway
This compound exerts its biological effects by interacting with specific receptors on the surface of target cells. It is a potent agonist of bombesin receptors, particularly the neuromedin B receptor (NMB-R or BB1) and the gastrin-releasing peptide receptor (GRP-R or BB2), which are G protein-coupled receptors (GPCRs).
Effects on Smooth Muscle
This compound is a potent stimulator of extravascular smooth muscle contraction. Its effects have been demonstrated on various smooth muscle preparations, including the guinea pig ileum and rat uterus. The contraction of smooth muscle is a key bioassay used to guide the purification of this compound.
Table 2: Biological Activity of this compound on Smooth Muscle
| Tissue | Effect | Potency |
| Guinea Pig Ileum | Contraction | Threshold doses elicit maximal spike contractions. |
| Rat Uterus | Rhythmic Contractions | Four times as active as bradykinin. |
| Rat Duodenum | Relaxation | - |
| Rabbit Aortic Strip | Contraction | - |
| Rat Urinary Bladder | Contraction | EC50 of a this compound analog (this compound-HL) is 7.1 nM. |
Effects on Blood Pressure
The effect of this compound on blood pressure is species-dependent. It causes hypertension in dogs and rabbits, suggesting a vasoconstrictor action, while in monkeys, it induces hypotension. In rats, the effect is dependent on the basal blood pressure.
Signaling Pathway
As a bombesin-like peptide, this compound activates its target cells through the canonical GPCR signaling pathway involving phospholipase C (PLC).
-
Receptor Binding: this compound binds to the NMB-R or GRP-R on the cell membrane.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of a heterotrimeric G protein of the Gq/11 family.
-
Phospholipase C Activation: The activated alpha subunit of the G protein stimulates the membrane-bound enzyme, phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+ concentration, activates protein kinase C (PKC).
-
Cellular Response: The rise in intracellular Ca2+ and the activation of PKC lead to a cascade of downstream signaling events, culminating in the specific cellular response, such as smooth muscle contraction.
Figure 2: this compound signaling pathway via bombesin receptors.
Conclusion
This compound, a bioactive undecapeptide from the skin of Rana pipiens, continues to be a valuable tool for pharmacological and physiological research. Its potent effects on smooth muscle and its role as a bombesin receptor agonist underscore its importance in understanding cell signaling and its potential as a lead for novel therapeutic agents. The methodologies outlined in this guide provide a framework for the successful isolation and characterization of this compound, paving the way for further investigations into its biological functions and therapeutic potential. As our understanding of the complex biochemistry of amphibian skin secretions grows, so too will the opportunities for discovering novel molecules with significant implications for medicine and science.
References
- 1. pnas.org [pnas.org]
- 2. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of this compound, a polypeptide from frog skin, on isolated smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action of this compound, a new polypeptide from amphibian skin, on the blood pressure of experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
Ranatensin: A Technical Guide to a Key Member of the Bombesin-like Peptide Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatensin (B1678805) is an undecapeptide originally isolated from the skin of the Northern leopard frog, Rana pipiens.[1][2] It belongs to the broader bombesin-like peptide family, a group of biologically active peptides first discovered in amphibian skin that have since been found to have homologous counterparts in mammals.[3][4] These peptides are characterized by their ability to stimulate smooth muscle contraction, regulate hormone secretion, and influence neural activity.[5][6][7] Mammalian bombesin-like peptides, such as Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB), and their corresponding receptors are involved in a vast array of physiological and pathological processes, including digestion, satiety, thermoregulation, and the proliferation of certain cancers.[5][8]
This compound and its analogues are valuable tools in pharmacology and drug development due to their specific interactions with bombesin (B8815690) receptors. This guide provides a comprehensive technical overview of this compound, detailing its classification, biochemical properties, signaling mechanisms, physiological roles, and the experimental protocols used for its study.
Classification and Structure
The bombesin-like peptide family is classified into three main subfamilies based on structural homology: the Bombesin group, the this compound group, and the Phyllolitorin group.[3][9] this compound is the archetypal member of its subfamily, which also includes peptides like litorin.[3] In mammals, Neuromedin B (NMB) is considered the homologue to the amphibian this compound subfamily, while Gastrin-Releasing Peptide (GRP) is the homologue to the bombesin subfamily.[4]
These peptides are synthesized as larger precursor proteins that are enzymatically processed to their final active forms, which typically range from eight to fourteen amino acids in length.[3] A key structural feature for biological activity is a conserved C-terminal sequence.
Mammalian Receptors and Binding Affinity
Bombesin-like peptides exert their effects by binding to a class of G-protein coupled receptors (GPCRs).[6] Three distinct mammalian bombesin receptors have been identified and cloned:
-
BB1 Receptor (NMB-R): Shows a higher affinity for Neuromedin B.[4]
-
BB2 Receptor (GRP-R): Shows a higher affinity for Gastrin-Releasing Peptide and bombesin.[4]
-
BB3 Receptor (BRS-3): An orphan receptor whose natural high-affinity ligand is not yet definitively known, though it is implicated in metabolism and cancer growth.[5][8]
This compound and its analogues can interact with these receptors, often with a preference for the BB1 and BB2 subtypes. Recent studies have also demonstrated that this compound can bind with high affinity to the dopamine (B1211576) D2 receptor (DRD2).[1] The binding affinities and functional potencies of this compound and related analogues are summarized below.
| Peptide/Analogue | Receptor/Cell Line | Assay Type | Value | Reference |
| This compound | Rat Brain DRD2 | Radioligand Displacement | IC₅₀ = 12.69 nM | [1] |
| This compound | Rat Spinal Cord DRD2 | Radioligand Displacement | IC₅₀ = 48.78 nM | [1] |
| This compound | Rat Brain DRD1 | Radioligand Displacement | IC₅₀ > 10,000 nM | [1] |
| ⁶⁸Ga-RN1 (analogue) | DU-145 Cells (GRP/NMB) | Cell Binding | K_d_ = 82.12 nM | [10] |
| ⁶⁸Ga-RN2 (analogue) | DU-145 Cells (GRP/NMB) | Cell Binding | K_d_ = 32.27 nM | [10] |
| ⁹⁹ᵐTc-RN1 (analogue) | DU-145 Cells (GRP/NMB) | Cell Binding | K_d_ = 126.0 nM | [10] |
| ⁹⁹ᵐTc-RN2 (analogue) | DU-145 Cells (GRP/NMB) | Cell Binding | K_d_ = 28.8 nM | [10] |
| This compound-HLa | Rat Bladder Smooth Muscle | Contraction Assay | EC₅₀ = 7.1 nM | [9][11] |
| This compound-HLa | Rat Uterus Smooth Muscle | Contraction Assay | EC₅₀ = 5.5 nM | [9][11] |
Signaling Pathways
Upon binding to their cognate GPCRs (BB1/BB2), this compound and other bombesin-like peptides primarily activate the Gαq/11 signaling cascade.[6] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors, culminating in a cellular response such as smooth muscle contraction, hormone secretion, or gene transcription related to cell growth.
Physiological and Pathophysiological Effects
This compound exhibits a wide range of biological activities, many of which are mediated through its interaction with bombesin and dopamine receptors.
-
Smooth Muscle Contraction: this compound is a potent stimulator of smooth muscle. It induces rhythmic contractions in the rat uterus and contraction of the rabbit aortic strip.[12] A novel analogue, this compound-HLa, was found to stimulate contraction of rat bladder and uterus smooth muscle with high potency.[9][11]
-
Cardiovascular Effects: The effect of this compound on blood pressure is species-dependent and can be complex.[13][14] It generally causes hypertension (increased blood pressure) in dogs and rabbits, suggesting a direct vasoconstrictor action.[13][14] In monkeys, it produces hypotension (lowered blood pressure).[13][14] In rats, the effect is variable and depends on the baseline blood pressure; it can be hypertensive at low basal pressures, an effect partially attributed to norepinephrine (B1679862) release.[13][14]
-
Central Nervous System and Nociception: Like other bombesin-like peptides, this compound is found in the central nervous system of amphibians and is considered a neuropeptide.[15] Its interaction with dopamine D2 receptors suggests a role in modulating central nociception (pain perception).[1] Hybrid peptides combining this compound and dermorphin (B549996) (an opioid) have been developed as novel analgesics.[2][16][17]
-
Cancer Biology: Bombesin receptors, particularly the GRP receptor (BB2), are overexpressed in a variety of human tumors, including prostate, lung, and pancreatic cancers.[8][10] This has led to the development of this compound analogues labeled with radionuclides for tumor imaging and targeted therapy.[10] Furthermore, this compound's interaction with DRD2 receptors, which are also expressed on some pancreatic cancers, presents a potential avenue for novel anti-cancer strategies.[1]
Experimental Methodologies
The study of this compound and its effects relies on a variety of well-established in vitro and in vivo techniques.
Radioligand Receptor Binding Assay
This method is used to determine the binding affinity (K_d_, K_i_, or IC₅₀) of a ligand (e.g., this compound) for a specific receptor.
Protocol Outline:
-
Tissue/Cell Preparation: Homogenize tissue (e.g., rat brain) or culture cells (e.g., DU-145) known to express the target receptor. Prepare a membrane fraction by centrifugation.
-
Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]spiperone for DRD2) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Separation: After reaching equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which can be converted to a K_i_ (inhibition constant).
References
- 1. The Role of a Natural Amphibian Skin-Based Peptide, this compound, in Pancreatic Cancers Expressing Dopamine D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Pharmacological Profiles of LENART01, a Dermorphin–this compound Hybrid Peptide [mdpi.com]
- 3. Bombesin-like peptides - Wikipedia [en.wikipedia.org]
- 4. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Two distinct receptor subtypes for mammalian bombesin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bombesin-related peptides and their receptors: recent advances in their role in physiology and disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Hylarana latouchii Skin Secretion-Derived Novel Bombesin-Related Pentadecapeptide (this compound-HLa) Evoke Myotropic Effects on the in vitro Rat Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Effects of this compound, a polypeptide from frog skin, on isolated smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The action of this compound, a new polypeptide from amphibian skin, on the blood pressure of experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The action of this compound, a new polypeptide from amphibian skin, on the blood pressure of experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Presence of this compound-like and bombesin-like peptides in amphibian brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro and In Vivo Pharmacological Profiles of LENART01, a Dermorphin-Ranatensin Hybrid Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Cascade: Unraveling the Mechanism of Action of Ranatensin on Smooth Muscle
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ranatensin (B1678805), a member of the bombesin-like peptide family, exerts potent and diverse effects on smooth muscle tissues, inducing contraction in some and relaxation in others. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound on smooth muscle. It details the signaling pathways, from receptor binding to the final physiological response, and offers standardized protocols for investigating these effects. This document is intended to serve as a valuable resource for researchers in pharmacology, physiology, and drug development seeking to understand and harness the therapeutic potential of this compound and its analogs.
Introduction
This compound is a naturally occurring undecapeptide originally isolated from amphibian skin. It belongs to the this compound subfamily of bombesin-like peptides, which are characterized by a conserved C-terminal amino acid sequence. These peptides are known to have a wide range of pharmacological activities, including the modulation of smooth muscle tone. The effects of this compound are tissue-specific, leading to contraction of uterine, bladder, and aortic smooth muscle, while causing relaxation of the duodenum.[1] This differential activity highlights the complexity of its mechanism of action and suggests the involvement of distinct receptor subtypes and downstream signaling cascades. Understanding these mechanisms is crucial for the development of novel therapeutic agents targeting smooth muscle-related disorders.
Quantitative Data on this compound's Myotropic Effects
The potency of this compound and its analogs in inducing smooth muscle contraction is typically quantified by determining the half-maximal effective concentration (EC50). The following table summarizes the available quantitative data for a this compound-related peptide, this compound-HLa.
| Peptide | Tissue | Species | Effect | EC50 (nM) |
| This compound-HLa | Bladder | Rat | Contraction | 7.1 |
| This compound-HLa | Uterus | Rat | Contraction | 5.5 |
Signaling Pathway of this compound-Induced Smooth Muscle Contraction
The contractile effects of this compound on smooth muscle are primarily mediated through its interaction with specific G-protein coupled receptors (GPCRs) of the bombesin (B8815690) receptor family, namely the Neuromedin B receptor (NMB-R or BB1) and the Gastrin-Releasing Peptide receptor (GRP-R or BB2). The binding of this compound to these receptors initiates a well-defined intracellular signaling cascade.
Receptor Binding and G-Protein Activation
Upon binding of this compound to its cognate receptor on the smooth muscle cell membrane, the receptor undergoes a conformational change. This change facilitates the coupling and activation of a heterotrimeric G-protein of the Gq/11 family. The activated Gαq subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
Activation of Phospholipase C and Generation of Second Messengers
The GTP-bound Gαq subunit activates the effector enzyme, phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
Intracellular Calcium Mobilization
IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3R) located on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in smooth muscle cells.[3][4] This binding triggers the opening of the IP3R channels, leading to a rapid efflux of Ca2+ from the SR into the cytosol, causing a transient increase in intracellular calcium concentration ([Ca2+]i).[5]
Calcium-Calmodulin Dependent Activation of Myosin Light Chain Kinase
The elevated cytosolic Ca2+ binds to the ubiquitous calcium-binding protein, calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK).
Myosin Light Chain Phosphorylation and Cross-Bridge Cycling
Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20). This phosphorylation is a pivotal event that increases the ATPase activity of the myosin head, enabling it to interact with actin filaments and initiate cross-bridge cycling. This process results in the sliding of actin and myosin filaments, leading to smooth muscle cell contraction.
Role of Diacylglycerol and Protein Kinase C
The other second messenger, DAG, remains in the plasma membrane and activates protein kinase C (PKC). Activated PKC can contribute to the sustained phase of muscle contraction through various mechanisms, including the phosphorylation of proteins that inhibit myosin light chain phosphatase (MLCP), thereby promoting a higher level of myosin light chain phosphorylation for a given Ca2+ concentration (calcium sensitization).[6]
Caption: Signaling pathway of this compound-induced smooth muscle contraction.
Experimental Protocols
Organ Bath Assay for Smooth Muscle Contraction
This protocol describes the methodology for assessing the contractile response of isolated smooth muscle tissue to this compound using an organ bath system.
4.1.1. Materials
-
Isolated smooth muscle tissue (e.g., rat uterus, bladder)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
4.1.2. Procedure
-
Prepare fresh Krebs-Henseleit solution and continuously bubble with carbogen gas, maintaining the temperature at 37°C.
-
Dissect the desired smooth muscle tissue and cut into strips of appropriate size (e.g., 2 mm wide, 10 mm long).
-
Mount the tissue strips in the organ bath chambers filled with the aerated Krebs-Henseleit solution. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Apply an optimal resting tension to the tissue (e.g., 1 g for rat uterus) and allow it to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.
-
Wash the tissue and allow it to return to baseline tension.
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the peptide to the organ bath at regular intervals, allowing the response to each concentration to reach a plateau before adding the next.
-
Record the contractile force using the data acquisition system.
-
Analyze the data to determine the EC50 value and the maximum contractile response.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol outlines the measurement of changes in intracellular calcium concentration in cultured smooth muscle cells in response to this compound using a fluorescent calcium indicator.
4.2.1. Materials
-
Cultured smooth muscle cells on glass coverslips
-
Physiological salt solution (PSS) (e.g., HEPES-buffered saline)
-
Fura-2 AM (or other suitable Ca2+ indicator)
-
Pluronic F-127
-
This compound solution
-
Fluorescence microscopy system with a ratiometric imaging setup
4.2.2. Procedure
-
Culture smooth muscle cells on glass coverslips until they reach the desired confluency.
-
Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in PSS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with fresh PSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.
-
Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm, and capture the emission fluorescence at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
Apply this compound to the cells via the perfusion system.
-
Record the changes in the fluorescence ratio over time. An increase in the F340/F380 ratio indicates an increase in [Ca2+]i.
-
Calibrate the fluorescence ratio to absolute [Ca2+]i values using standard calibration methods if required.
Caption: Experimental workflow for investigating this compound's effects.
Conclusion
The mechanism of action of this compound on smooth muscle involves a sophisticated and well-orchestrated signaling cascade initiated by the activation of bombesin-like G-protein coupled receptors. The subsequent activation of the PLC-IP3/DAG pathway leads to an increase in intracellular calcium, which is the primary trigger for the contractile machinery. The detailed understanding of this pathway, facilitated by the experimental protocols outlined in this guide, is paramount for the rational design and development of novel therapeutics targeting a myriad of smooth muscle-related pathologies. Further research into the tissue-specific expression of this compound receptor subtypes and the nuances of their downstream signaling will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. Effects of this compound, a polypeptide from frog skin, on isolated smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Kinase Puts the Brakes on Airway Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sarcoplasmic reticulum - Wikipedia [en.wikipedia.org]
- 6. Signal transduction by G-proteins, rho-kinase and protein phosphatase to smooth muscle and non-muscle myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Ranatensin Receptor Binding Affinity and Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatensin (B1678805), an undecapeptide originally isolated from amphibian skin, is a member of the bombesin (B8815690) family of peptides. It exerts its physiological effects through interaction with bombesin receptors (BBRs), which are G-protein coupled receptors (GPCRs). In mammals, three subtypes of bombesin receptors have been identified: BB1 (also known as the neuromedin B receptor or NMBR), BB2 (the gastrin-releasing peptide receptor or GRPR), and the orphan receptor BB3 (BRS-3).[1][2] These receptors are implicated in a wide range of physiological processes, including smooth muscle contraction, secretion, and cell growth, and are also associated with various pathological conditions, including cancer.[3] Understanding the binding affinity and specificity of this compound and its analogs for these receptor subtypes is crucial for the development of targeted therapeutics. This guide provides an in-depth overview of this compound receptor binding, detailing quantitative affinity data, experimental protocols for its measurement, and the associated signaling pathways.
Data Presentation: this compound and Analog Binding Affinities
The binding affinity of this compound and related bombesin analogs to the three bombesin receptor subtypes has been characterized in numerous studies. The affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. This compound generally exhibits high affinity for the BB1 and BB2 receptors and a significantly lower affinity for the BB3 receptor.[4]
Below is a summary of representative binding affinities for this compound and other key bombesin-related peptides for human bombesin receptors. It is important to note that absolute values can vary between studies depending on the experimental conditions, such as the radioligand used and the cell type expressing the receptor.
| Ligand | BB1 (NMBR) Ki (nM) | BB2 (GRPR) Ki (nM) | BB3 (BRS-3) Ki (nM) |
| This compound | High Affinity (exact Ki values not consistently reported in literature, but relative affinity is high and comparable to Bombesin and Litorin)[4] | High Affinity (exact Ki values not consistently reported in literature, but relative affinity is high and comparable to Bombesin and Litorin)[4] | Low Affinity |
| Bombesin | 4[5] | 0.07[5] | Low Affinity |
| Neuromedin B (NMB) | High Affinity | Low Affinity | Low Affinity |
| Gastrin-Releasing Peptide (GRP) | Low Affinity | High Affinity | Low Affinity |
| [D-Phe6]Bombesin(6-13) methyl ester | - | 1.38 ± 0.07[6] | - |
| [D-Phe6]Bombesin(6-13) propyl amide | - | 0.68 ± 0.01[6] | - |
| Leu13-ψ-Leu14-Bombesin | - | 21.6 ± 2.2[6] | - |
Note: The table compiles data from multiple sources. A dash (-) indicates that data was not available in the cited sources.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity for this compound and its analogs is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the receptor.
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Detailed Methodology
1. Receptor Preparation:
-
Cell Culture: Culture mammalian cells stably or transiently expressing one of the human bombesin receptor subtypes (BB1, BB2, or BB3). For example, PC-3 cells are commonly used as they endogenously express GRP receptors.[7]
-
Membrane Homogenization: Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifugation: Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh buffer and re-centrifuge.
-
Storage: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.
2. Radioligand and Competitor Preparation:
-
Radioligand: A commonly used radioligand for bombesin receptor binding assays is ¹²⁵I-[Tyr⁴]bombesin. Prepare a stock solution of the radioligand and determine its specific activity.
-
Competitor: Prepare serial dilutions of the unlabeled competitor (this compound or its analogs) over a wide concentration range (e.g., from 10⁻¹² M to 10⁻⁵ M).
3. Binding Assay:
-
Incubation Mixture: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the competitor in a suitable binding buffer.
-
Total and Non-specific Binding: Include control wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand like bombesin).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 30-60 minutes).[8]
4. Separation of Bound and Free Ligand:
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate (e.g., GF/C) using a vacuum manifold. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Quantification and Data Analysis:
-
Radioactivity Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Upon activation by this compound or other bombesin-related peptides, the BB1 and BB2 receptors undergo a conformational change, leading to the activation of heterotrimeric G-proteins. These receptors primarily couple to the Gq/11 and G12/13 families of G-proteins, initiating distinct downstream signaling cascades.[1]
Gq/11 Signaling Pathway
The Gq/11 pathway is a major signaling cascade activated by bombesin receptors.
Caption: Gq/11 signaling pathway activated by this compound.
Activation of Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[9] This cascade can then activate downstream pathways, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to cellular responses like proliferation and secretion.
G12/13 Signaling Pathway
Bombesin receptors also couple to Gα12/13, which activates a distinct signaling pathway primarily involving the small GTPase RhoA.
Caption: G12/13 signaling pathway activated by this compound.
Activated Gα12/13 interacts with and activates guanine (B1146940) nucleotide exchange factors for Rho (RhoGEFs), such as p115-RhoGEF and LARG.[10][11] These RhoGEFs then catalyze the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state.[12] Active RhoA subsequently activates downstream effectors, most notably Rho-associated kinase (ROCK).[12] The RhoA/ROCK pathway plays a critical role in regulating the actin cytoskeleton, leading to processes such as stress fiber formation, cell adhesion, and migration.[13]
Conclusion
This compound is a valuable pharmacological tool for studying the bombesin receptor system. Its high affinity for BB1 and BB2 receptors, coupled with a detailed understanding of the downstream signaling pathways, provides a solid foundation for the development of novel therapeutics targeting these receptors. The methodologies outlined in this guide offer a robust framework for the characterization of new this compound analogs and other bombesin receptor ligands, which is essential for advancing our understanding of their physiological roles and therapeutic potential.
References
- 1. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 2. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two distinct receptor subtypes for mammalian bombesin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the peptide structural requirements for high affinity interaction with bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Differential activation of human gastrin-releasing peptide receptor-mediated responses by bombesin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of a Radiolabelled Antagonist-Bombesin Analog as Targeting Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bombesin receptor structure and expression in human lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | G alpha (12/13) signalling events [reactome.org]
- 12. researchgate.net [researchgate.net]
- 13. G12/13 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
Signal transduction pathways activated by Ranatensin.
An In-depth Technical Guide on the Signal Transduction Pathways Activated by Ranatensin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a member of the bombesin-like peptide family, originally isolated from amphibian skin. It exerts its physiological effects by interacting with bombesin (B8815690) receptors, which are G-protein coupled receptors (GPCRs). Specifically, this compound shows high affinity for the Neuromedin B receptor (NMBR, also known as BB1) and the Gastrin-Releasing Peptide receptor (GRPR, or BB2).[1][2] The activation of these receptors by this compound initiates a cascade of intracellular signaling events that are critical in various physiological and pathophysiological processes, including smooth muscle contraction, secretion, and cell growth.[3][4] This technical guide provides a detailed overview of the core signal transduction pathways activated by this compound, methodologies for their study, and available quantitative data.
Core Signaling Pathway: Gq/11 Activation
The primary signaling mechanism initiated by this compound binding to BB1 and BB2 receptors is through the activation of the Gq/11 family of heterotrimeric G-proteins.[5][6] This sets in motion a well-characterized signaling cascade involving Phospholipase C, leading to the generation of second messengers that propagate the signal within the cell.
Phospholipase C (PLC) Activation and Second Messenger Production
Upon this compound binding, the activated Gαq/11 subunit stimulates the effector enzyme Phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers:
-
Inositol (B14025) 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.
-
Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane.
This bifurcation of the pathway leads to the activation of two distinct downstream signaling branches.
Calcium Mobilization via IP3
IP3 binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER), which functions as an intracellular calcium store. This binding opens the IP3R calcium channel, resulting in a rapid and transient release of Ca2+ from the ER into the cytoplasm.[3] This sharp increase in intracellular calcium concentration is a critical event that modulates the activity of numerous calcium-dependent proteins.
Protein Kinase C (PKC) Activation by DAG and Calcium
The rise in intracellular Ca2+ and the presence of DAG in the plasma membrane synergistically activate conventional and novel isoforms of Protein Kinase C (PKC).[4] DAG recruits PKC to the membrane, where it is then fully activated by binding to Ca2+ (for conventional isoforms) and phosphatidylserine. Activated PKC is a serine/threonine kinase that phosphorylates a wide array of substrate proteins, thereby regulating their activity and leading to diverse cellular responses.
Downstream MAPK/ERK Pathway Activation
A significant downstream consequence of PKC activation and other signaling intermediates generated by Gq/11 activation is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. The activation of ERK is a point of convergence for many GPCR signaling pathways and is crucial for regulating processes such as gene expression, cell proliferation, and differentiation. The activation of ERK by bombesin-like peptides has been shown to be dependent on PKC in some cellular contexts.
Quantitative Data
The following tables summarize the available quantitative data for this compound's interaction with its receptors. While binding affinities have been characterized, specific functional data such as EC50 values for downstream signaling events for this compound are not extensively reported in publicly available literature. For context, the potencies of the endogenous ligands Neuromedin B (NMB) and Gastrin-Releasing Peptide (GRP) are often in the low nanomolar range for activating their respective receptors.
Table 1: this compound Receptor Binding Affinity
| Ligand | Receptor Subtype | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | BB1 (NMBR) | N/A | Competition Binding | 13 | [2] |
| This compound | BB2 (GRPR) | N/A | Competition Binding | 2 | [2] |
Note: IC50 values represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled tracer.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: Core signal transduction pathway activated by this compound.
Experimental Workflow: Intracellular Calcium Mobilization Assay
Caption: Workflow for measuring intracellular calcium mobilization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound-induced signaling. Below are protocols for key experiments.
Receptor Binding Assay (Competition Assay)
This assay determines the affinity of this compound for its receptors.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO-K1 cells transfected with BB1 or BB2).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 50,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand that binds to the receptor (e.g., 125I-[Tyr4]bombesin).
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium upon receptor activation.
-
Cell Preparation:
-
Seed cells expressing the receptor in a 96-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells and be de-esterified.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period (e.g., 15-30 seconds).
-
Inject varying concentrations of this compound into the wells.
-
Immediately and continuously record the fluorescence signal for a period of time (e.g., 2-5 minutes) to capture the transient calcium peak. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm with emission at 510 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence intensities over time.
-
Determine the peak response for each concentration of this compound.
-
Plot the peak response against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50.
-
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of IP3 (or its more stable metabolite, IP1) following PLC activation.
-
Cell Labeling and Stimulation:
-
Seed cells in a multi-well plate and grow to near confluence.
-
Label the cells by incubating them overnight with myo-[3H]inositol in an inositol-free medium.
-
Wash the cells to remove unincorporated [3H]inositol.
-
Pre-incubate the cells in a stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1), which is easier to measure than the transient IP3.
-
Add different concentrations of this compound and incubate for a specified time (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Neutralize the extracts.
-
-
Separation and Quantification:
-
Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography.
-
Elute the fractions and measure the radioactivity in each fraction using liquid scintillation counting.
-
Alternatively, use commercially available homogeneous time-resolved fluorescence (HTRF) assay kits for IP1 accumulation, which do not require radioactive labeling or chromatographic separation.
-
-
Data Analysis:
-
Calculate the total [3H]inositol phosphates accumulated.
-
Plot the amount of IP accumulation against the log concentration of this compound and fit to a dose-response curve to determine the EC50.
-
MAPK/ERK Activation Assay (Western Blot)
This assay detects the phosphorylation and therefore activation of ERK1/2.
-
Cell Treatment:
-
Grow cells to near confluence in culture dishes.
-
Serum-starve the cells for several hours to reduce basal ERK activation.
-
Stimulate the cells with various concentrations of this compound for a short period (typically 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the fold-change in the p-ERK/total ERK ratio relative to the unstimulated control against the log concentration of this compound to determine the EC50.
-
Conclusion
This compound activates a well-defined signal transduction cascade through its interaction with bombesin receptors BB1 and BB2. The primary pathway involves Gq/11-mediated activation of Phospholipase C, leading to IP3-induced calcium mobilization and DAG-mediated PKC activation, which subsequently stimulates the MAPK/ERK pathway. While the qualitative aspects of these pathways are well understood for the bombesin receptor family, there is a need for further research to quantify the specific potency and efficacy of this compound at each step of this signaling cascade. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate signaling profile of this compound and its potential as a pharmacological tool or therapeutic agent.
References
- 1. A colorimetric assay for measuring activation of Gs- and Gq-coupled signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-time visualization of heterotrimeric G protein Gq activation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuromedin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Effects of Ranatensin on Blood Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatensin is a decapeptide originally isolated from the skin of the frog Rana pipiens. It belongs to the bombesin-like peptide family, which includes other biologically active peptides such as bombesin (B8815690) and gastrin-releasing peptide (GRP).[1] These peptides exert a wide range of physiological effects by acting on specific G protein-coupled receptors (GPCRs). This technical guide provides an in-depth overview of the physiological effects of this compound on blood pressure, with a focus on the underlying signaling mechanisms and experimental methodologies.
Data Presentation: Quantitative Effects of this compound on Blood Pressure
The effect of this compound on blood pressure is notably variable and species-dependent. In several animal models, intravenous administration of this compound has been shown to elicit significant changes in mean arterial pressure (MAP). The nature of this response, whether hypertensive or hypotensive, appears to be influenced by the animal species and the baseline blood pressure.[1][2]
| Animal Model | Baseline Blood Pressure | Dose of this compound (intravenous) | Observed Effect on Mean Arterial Pressure (MAP) | Reference |
| Rat | Low | Not Specified | Hypertensive Response (increase in MAP) | [2] |
| Rat | High | Not Specified | Hypotensive Response (decrease in MAP) | [2] |
| Dog | Not Specified | Not Specified | Hypertensive Response (increase in MAP) | [2] |
| Rabbit | Not Specified | Not Specified | Hypertensive Response (increase in MAP) | [2] |
| Monkey | Not Specified | Not Specified | Hypotensive Response (decrease in MAP) | [2] |
| Cat | Not Specified | Not Specified | No significant influence | [2] |
Note: Specific quantitative data in mmHg for dose-response relationships of this compound are not consistently available in the reviewed literature. The effects are often described qualitatively or as percentage changes. A study on a hybrid peptide containing a this compound pharmacophore in anesthetized rats showed a biphasic response with an initial decrease followed by a significant increase in MAP.[1]
Signaling Pathway of this compound
This compound exerts its effects on blood pressure primarily through the activation of the bombesin receptor subtype 2 (BB2), a G protein-coupled receptor.[1] The BB2 receptor is coupled to the Gq alpha subunit (Gαq) of the heterotrimeric G protein.[3][4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][6]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][3] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[2][3] These signaling events in vascular smooth muscle cells ultimately lead to vasoconstriction and an increase in blood pressure.
References
- 1. Respiratory and Cardiovascular Activity of LENART01, an Analgesic Dermorphin–this compound Hybrid Peptide, in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
The Role of Ranatensin in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ranatensin (B1678805), an undecapeptide originally isolated from amphibian skin, is a member of the bombesin-like peptide family. It exerts its biological effects primarily through the neuromedin B receptor (NMB-R), a G protein-coupled receptor (GPCR) often found overexpressed in various human cancers. Emerging evidence suggests that the this compound/NMB-R signaling axis plays a significant role in cancer cell proliferation, survival, and migration. This technical guide provides an in-depth overview of the current understanding of this compound's involvement in cancer, detailing its signaling pathways, summarizing available quantitative data, and providing comprehensive experimental protocols for its study.
Introduction to this compound and its Receptor
This compound is structurally and functionally related to the mammalian neuropeptide, neuromedin B (NMB). It binds with high affinity to the NMB receptor (NMB-R), also known as BB1 receptor, a member of the bombesin (B8815690) receptor family.[1] This family of receptors, which also includes the gastrin-releasing peptide receptor (GRP-R or BB2) and the orphan receptor BRS-3 (BB3), are frequently implicated in the pathobiology of cancer, acting as autocrine or paracrine growth factors.[1] Overexpression of NMB-R has been documented in a variety of malignancies, including those of the lung, pancreas, colon, and breast, making it a potential target for novel cancer therapies.[2][3]
This compound-Mediated Signaling Pathways in Cancer
Upon binding to the NMB-R, this compound initiates a cascade of intracellular signaling events that are characteristic of GPCR activation. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[5]
Downstream of these initial events, this compound signaling can diverge to activate key pathways known to drive cancer cell proliferation:
-
MAPK/ERK Pathway: Activation of PKC can lead to the phosphorylation and activation of the Raf-MEK-ERK cascade, also known as the mitogen-activated protein kinase (MAPK) pathway.[5] Activated ERK (extracellular signal-regulated kinase) translocates to the nucleus to phosphorylate transcription factors that regulate the expression of genes involved in cell cycle progression and proliferation, such as c-fos and c-jun.[6]
-
PI3K/Akt Pathway: While direct activation by this compound is less characterized, cross-talk between GPCRs and receptor tyrosine kinases can lead to the activation of the PI3K/Akt pathway. This pathway is a central regulator of cell survival, growth, and proliferation, and its components are frequently mutated or hyperactivated in cancer.[7][8]
The culmination of these signaling events is the promotion of cell cycle progression and an increase in cell proliferation.
Quantitative Data on this compound's Effects
Quantitative data on the direct effects of this compound on cancer cell proliferation are still emerging. The available information primarily focuses on its impact on cell viability in specific cancer cell lines.
| Cell Line | Cancer Type | Assay | Treatment Conditions | Observed Effect | Citation |
| PANC-1 | Pancreatic Cancer | Cell Viability | 24, 48, 72 hours | Decreased viability at 24h, increased at 48h and 72h.[9] | [9] |
| AsPC-1 | Pancreatic Cancer | Cell Viability | 24, 48, 72 hours | Decreased viability at 24h, no significant change at 48h and 72h.[9] | [9] |
| BxPC-3 | Pancreatic Cancer | Cell Viability | 24, 48, 72 hours | Decreased viability at 24h, no significant change at 48h and 72h.[9] | [9] |
Note: The study on pancreatic cancer cells indicated that the effect of this compound was not concentration-dependent under the tested conditions.[9]
Data from studies on the closely related peptide, neuromedin B, which also acts through the NMB-R, provide further insight into the potential proliferative effects.
| Peptide | Cell Line | Assay | EC50 | Observed Effect | Citation |
| Neuromedin B | Rat-1 fibroblasts (transfected with NMB-R) | DNA Synthesis | 0.7-0.9 nM | Induced DNA synthesis. | [5] |
| Neuromedin B | Rat-1 fibroblasts (transfected with NMB-R) | Cell Proliferation | 0.7-1.0 nM | Promoted cell proliferation. | [5] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of this compound in cancer cell proliferation.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound peptide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of Signaling Protein Phosphorylation
This protocol is used to detect the activation of key signaling proteins, such as ERK and Akt, upon this compound stimulation.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
This compound peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Stimulate the cells with this compound at the desired concentration and for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following this compound stimulation.
Materials:
-
Cancer cell line of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound peptide
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject this compound into the wells while continuously recording the fluorescence signal.
-
Analyze the data to determine the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
Conclusion
This compound, through its interaction with the NMB-R, emerges as a significant player in the complex signaling networks that drive cancer cell proliferation. The activation of the PLC-Ca2+-PKC axis and the subsequent engagement of the MAPK/ERK pathway appear to be central to its mitogenic effects. While direct quantitative data on this compound's proliferative activity across a broad range of cancers remain to be fully elucidated, the established role of the NMB-R in various malignancies underscores the therapeutic potential of targeting this pathway. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the precise mechanisms of this compound action and to evaluate the efficacy of NMB-R antagonists as potential anti-cancer agents. Further research is warranted to fully understand the context-dependent roles of this compound in different cancer types and to translate these findings into novel therapeutic strategies.
References
- 1. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ranitidine modifies myeloid cell populations and inhibits breast tumor development and spread in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuromedin B receptor antagonist suppresses tumor angiogenesis and tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Role of a Natural Amphibian Skin-Based Peptide, this compound, in Pancreatic Cancers Expressing Dopamine D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Variants and Analogues of Ranatensin in Amphibians
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ranatensin, a potent undecapeptide first isolated from the skin of the Northern Leopard Frog (Rana pipiens), is the progenitor of a family of amphibian peptides with significant pharmacological activity. These peptides, along with their synthetic analogues, are valuable tools in biomedical research and drug development, primarily due to their high affinity for bombesin (B8815690) receptors, which are G-protein coupled receptors (GPCRs) implicated in a variety of physiological and pathological processes, including cancer. This technical guide provides a comprehensive overview of the natural variants and analogues of this compound found in amphibians. It details their structure, biological activity, and the experimental methodologies used for their characterization. The guide includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate further research and development in this area.
Natural Variants and Analogues of this compound
The this compound family of peptides belongs to the larger superfamily of bombesin-like peptides, which are classified into three main subfamilies: the Bombesin group, the this compound group (which includes litorins), and the Phyllolitorin group.[1] Natural variants of this compound have been identified in the skin secretions of various frog species. These peptides typically share a conserved C-terminal sequence, which is crucial for receptor binding and biological activity, while the N-terminal region exhibits greater variability.[2]
Data Presentation: Amino Acid Sequences and Biological Activity
The following tables summarize the amino acid sequences of known natural this compound variants and selected synthetic analogues, along with their reported biological activities.
Table 1: Natural Variants of this compound and Related Peptides in Amphibians
| Peptide Name | Amino Acid Sequence | Amphibian Source | Citation |
| This compound | pGlu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 | Rana pipiens | [3] |
| This compound-HL | pGlu-Arg-Ala-Gly-Asn-Gln-Trp-Ala-Ile-Gly-His-Phe-Met-NH2 | Hylarana latouchii | [4] |
| Litorin | pGlu-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 | Litoria aurea | [5] |
| PG-L | (Sequence not fully elucidated, described as an N-elongation of litorin/ranatensin) | Pseudophryne güntheri |
pGlu denotes pyroglutamic acid. -NH2 denotes C-terminal amidation.
Table 2: Selected Synthetic Analogues of this compound and their Pharmacological Data
| Analogue Name | Modification from Parent Peptide | Receptor Affinity (Ki, nM) | Potency (EC50/IC50, nM) | Target Receptor(s) | Citation |
| LENART01 | Dermorphin-Ranatensin Hybrid | MOR: ~2.5, D2R: ~15 | MOR (agonist): ~1.2, D2R (agonist): ~20 | Mu-Opioid Receptor (MOR), Dopamine D2 Receptor (D2R) | |
| This compound-HL-10 | C-terminal decapeptide of this compound-HL | Not Reported | Uterus: 70.9 | Bombesin Receptors | |
| [Tyr1]NCNH2 | Phe1 to Tyr substitution in Nociceptin, a related peptide | ORL1: 2, µ: 32, κ: 42 | Not Reported | ORL1, Mu and Kappa Opioid Receptors | |
| [Tyr1]NC(1-13)NH2 | Phe1 to Tyr substitution in Nociceptin (1-13) | ORL1: 5, µ: 44, κ: 48 | Not Reported | ORL1, Mu and Kappa Opioid Receptors |
Note: The data presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound and its analogues.
Peptide Isolation and Purification from Amphibian Skin Secretions
Objective: To isolate and purify this compound and its variants from amphibian skin secretions.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Skin Secretion Collection: Peptides are obtained from amphibian skin by mild electrical stimulation or injection of norepinephrine, followed by washing the skin with deionized water. The resulting solution is immediately acidified (e.g., with trifluoroacetic acid - TFA) to prevent degradation, and then lyophilized.
-
Initial Extraction and Partial Purification:
-
The lyophilized secretion is redissolved in 0.1% TFA in water.
-
The solution is passed through a Sep-Pak C18 cartridge to desalt and concentrate the peptides.
-
Peptides are eluted with a high organic solvent concentration (e.g., 80% acetonitrile (B52724) in 0.1% TFA).
-
-
Preparative RP-HPLC:
-
Column: A preparative C18 column (e.g., Vydac 218TP1022, 10 µm particle size, 300 Å pore size, 22 mm x 250 mm).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 70% B over 60 minutes at a flow rate of 5 mL/min is typically used.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions are collected based on the elution profile.
-
-
Analytical RP-HPLC for Final Purification:
-
Fractions of interest from the preparative step are further purified on an analytical C18 column (e.g., Vydac 218TP54, 5 µm particle size, 300 Å pore size, 4.6 mm x 250 mm).
-
A shallower gradient (e.g., a 1% per minute increase in Mobile Phase B) is used to achieve high resolution.
-
The purity of the final peptide is assessed by analytical HPLC and mass spectrometry.
-
Peptide Characterization by Mass Spectrometry
Objective: To determine the molecular weight and amino acid sequence of purified peptides.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS)
-
Molecular Weight Determination: The purified peptide is infused into an ESI-MS instrument to obtain its molecular mass.
-
Amino Acid Sequencing (de novo sequencing):
-
The peptide ion of interest is selected in the first mass analyzer.
-
It is then fragmented by collision-induced dissociation (CID) or other fragmentation methods.
-
The resulting fragment ions (b- and y-ions) are analyzed in the second mass analyzer.
-
The amino acid sequence is deduced from the mass differences between the fragment ions.
-
Radioligand Binding Assay for Bombesin Receptors
Objective: To determine the binding affinity (Ki) of this compound analogues for bombesin receptors (BB1/NMB-R and BB2/GRP-R).
Methodology: Competitive Binding Assay
-
Membrane Preparation:
-
Tissues or cells expressing the bombesin receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled bombesin analogue (e.g., [125I-Tyr4]bombesin) with the receptor-containing membranes in the presence of varying concentrations of the unlabeled this compound analogue.
-
Incubate at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters (pre-soaked in a solution like polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled bombesin agonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Isolated Smooth Muscle Contraction Assay
Objective: To determine the potency (EC50) of this compound analogues in inducing smooth muscle contraction.
Methodology: Organ Bath Assay
-
Tissue Preparation:
-
A segment of smooth muscle tissue (e.g., guinea pig ileum, rat uterus) is dissected and placed in a physiological salt solution (PSS), such as Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2.
-
The tissue is cut into strips and mounted in an organ bath containing PSS at 37°C.
-
-
Equilibration:
-
The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing with fresh PSS.
-
-
Dose-Response Curve Generation:
-
The this compound analogue is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous concentration has reached a plateau.
-
The contractile response (force of contraction) is measured using an isometric force transducer connected to a data acquisition system.
-
-
Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by a standard agonist (e.g., KCl).
-
A concentration-response curve is plotted, and the EC50 value (the concentration of the analogue that produces 50% of the maximal response) is determined by non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathways
This compound and its analogues exert their effects by binding to bombesin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the final physiological response, such as smooth muscle contraction or cell proliferation.
Caption: this compound signaling through the Gq/11-PLC pathway.
Experimental Workflows
Caption: Workflow for the isolation and purification of this compound peptides.
Caption: Workflow for the competitive radioligand binding assay.
Conclusion
The this compound family of peptides represents a rich source of bioactive molecules with significant potential for therapeutic development. Their high affinity and specificity for bombesin receptors make them attractive candidates for the development of novel diagnostics and treatments, particularly in oncology. This technical guide has provided a detailed overview of the natural variants and analogues of this compound, their pharmacological properties, and the key experimental methodologies used for their study. By presenting this information in a structured and accessible format, we aim to facilitate further research into this promising class of amphibian peptides and accelerate their translation into clinical applications.
References
- 1. Bombesin-like peptides - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Six novel tachykinin- and bombesin-related peptides from the skin of the Australian frog Pseudophryne güntheri - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Ranatensin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatensin is an undecapeptide originally isolated from amphibian skin, known for its potent effects on smooth muscle and its role as a bombesin (B8815690) receptor agonist. Its sequence is Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2. The following application note provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the efficient and high-purity production of the peptide, which is crucial for research in pharmacology and drug development. The protocol covers all stages from resin preparation to final peptide cleavage, purification, and characterization.
Experimental Protocols
Materials and Reagents
The following tables summarize the necessary materials and reagents for the synthesis of this compound on a 0.1 mmol scale.
Table 1: Solid Support and Amino Acids
| Reagent | Abbreviation | Supplier | Quantity (0.1 mmol scale) |
| Rink Amide MBHA Resin | - | Various | ~200 mg (0.5 mmol/g loading) |
| Fmoc-Met-OH | - | Various | 4 eq (0.4 mmol, ~148 mg) |
| Fmoc-Phe-OH | - | Various | 4 eq (0.4 mmol, ~155 mg) |
| Fmoc-His(Trt)-OH | - | Various | 4 eq (0.4 mmol, ~352 mg) |
| Fmoc-Gly-OH | - | Various | 4 eq (0.4 mmol, ~119 mg) |
| Fmoc-Val-OH | - | Various | 4 eq (0.4 mmol, ~136 mg) |
| Fmoc-Ala-OH | - | Various | 4 eq (0.4 mmol, ~125 mg) |
| Fmoc-Trp(Boc)-OH | - | Various | 4 eq (0.4 mmol, ~211 mg) |
| Fmoc-Gln(Trt)-OH | - | Various | 4 eq (0.4 mmol, ~244 mg) |
| Fmoc-Pro-OH | - | Various | 4 eq (0.4 mmol, ~135 mg) |
| Fmoc-Val-OH | - | Various | 4 eq (0.4 mmol, ~136 mg) |
| Boc-pGlu-OH | - | Various | 4 eq (0.4 mmol, ~92 mg) |
Table 2: Solvents and Reagents for Synthesis, Cleavage, and Purification
| Reagent | Purpose | Concentration/Volume |
| N,N-Dimethylformamide (DMF) | Solvent | As needed |
| Dichloromethane (DCM) | Solvent | As needed |
| Piperidine (B6355638) | Fmoc deprotection | 20% (v/v) in DMF |
| Diisopropylethylamine (DIPEA) | Activation base | 8 eq (0.8 mmol, ~139 µL) |
| HBTU | Coupling agent | 3.9 eq (0.39 mmol, ~148 mg) |
| Trifluoroacetic acid (TFA) | Cleavage | 95% |
| Triisopropylsilane (TIS) | Scavenger | 2.5% |
| Water | Scavenger | 2.5% |
| Diethyl ether (cold) | Peptide precipitation | As needed |
| Acetonitrile (B52724) (ACN) | HPLC solvent B | 0.1% TFA in ACN |
| Water | HPLC solvent A | 0.1% TFA in Water |
Solid-Phase Peptide Synthesis Workflow
The synthesis of this compound follows a cyclical process of deprotection and coupling for each amino acid, followed by a final cleavage and purification step.
Caption: Workflow for the solid-phase synthesis of this compound.
Step-by-Step Synthesis Protocol
3.1. Resin Preparation
-
Place approximately 200 mg of Rink Amide MBHA resin (0.1 mmol scale, assuming 0.5 mmol/g loading) into a reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.
-
Drain the DMF.
3.2. Amino Acid Coupling Cycle (Repeated for each amino acid in the sequence: Met to Val)
-
Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor reaction completion, a Kaiser test can be performed. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
-
Washing: Wash the resin with DMF (3 x 1 min) to remove excess reagents.
3.3. N-terminal Pyroglutamic Acid Coupling
-
After the final Fmoc deprotection of the N-terminal Valine, wash the resin as described above.
-
Couple Boc-pGlu-OH (0.4 mmol, 4 eq) using the same coupling procedure as for the other amino acids.
3.4. Final Washing
-
After the final coupling, wash the resin with DMF (5 x 1 min).
-
Wash the resin with DCM (5 x 1 min) to prepare for cleavage.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Cleavage and Deprotection
CAUTION: This procedure should be performed in a well-ventilated fume hood.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per 0.1 mmol of peptide).
-
Agitate the mixture at room temperature for 2-3 hours. The resin may change color, which is normal.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
A white precipitate should form. Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.
-
Allow the crude peptide to air dry to a white powder.
-
Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[1]
-
Collect the fractions containing the pure peptide, as determined by UV absorbance at 220 nm and 280 nm.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected monoisotopic mass of this compound is approximately 1293.6 Da.
Lyophilization
-
Freeze the purified peptide fractions in a lyophilizer flask.
-
Lyophilize the frozen solution until a fluffy white powder is obtained.
-
Store the lyophilized this compound at -20°C or lower for long-term stability.
Signaling Pathway of this compound
This compound acts as an agonist for bombesin receptors, which are G-protein coupled receptors. The simplified signaling pathway is depicted below.
Caption: Simplified this compound signaling pathway via the Bombesin receptor.
Conclusion
This document provides a comprehensive protocol for the solid-phase synthesis of this compound. By following these detailed steps, researchers can reliably produce high-purity this compound for use in a variety of research and development applications. The use of Fmoc chemistry and a Rink Amide resin are key to the successful synthesis of this C-terminally amidated peptide. Proper purification and characterization are essential to ensure the final product's quality and suitability for experimental use.
References
Application Notes and Protocols for HPLC Purification of Synthetic Ranatensin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatensin is a member of the bombesin-like peptide family, originally isolated from amphibian skin. These peptides are characterized by a conserved C-terminal amino acid sequence and exhibit a range of biological activities, making them of significant interest in pharmacological research and drug development. Synthetic this compound and its analogs are crucial tools for studying their physiological roles and therapeutic potential.
Following solid-phase peptide synthesis (SPPS), the crude synthetic product contains the desired peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from protecting groups.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides due to its high resolution and efficiency.[1][2] This document provides detailed application notes and protocols for the analytical and preparative HPLC purification of synthetic this compound.
Principle of Reversed-Phase HPLC for Peptide Purification
RP-HPLC separates peptides based on their hydrophobicity.[1][2] The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used to elute the bound peptides.[1][3] More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of the organic solvent to elute. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[3]
Experimental Protocols
Materials and Equipment
-
Crude synthetic this compound (lyophilized powder)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Analytical and/or Preparative HPLC system with gradient capability
-
UV detector
-
Reversed-phase C18 column
-
0.22 µm syringe filters
-
Lyophilizer (for preparative scale)
Sample Preparation
-
Accurately weigh the crude synthetic this compound.
-
Dissolve the peptide in a small volume of Solvent A (see below) or a mixture of Solvent A and Solvent B to ensure complete dissolution. A typical starting concentration for analytical HPLC is 1 mg/mL. For preparative HPLC, higher concentrations can be used depending on the column capacity.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Analytical HPLC Protocol
This protocol is designed to assess the purity of the crude synthetic this compound and to optimize the separation conditions for preparative purification.
Table 1: Analytical HPLC Parameters for Synthetic this compound
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size, 300 Å pore size |
| Mobile Phase A | 0.1% (v/v) TFA in water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or 30 °C |
Preparative HPLC Protocol
This protocol is for the purification of larger quantities of synthetic this compound. The gradient may need to be adjusted based on the results from the analytical HPLC to ensure optimal separation of the target peptide from impurities.
Table 2: Preparative HPLC Parameters for Synthetic this compound
| Parameter | Recommended Condition |
| Column | C18, 21.2 x 250 mm, 10 µm particle size, 300 Å pore size |
| Mobile Phase A | 0.1% (v/v) TFA in water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |
| Gradient | Optimized based on analytical run (e.g., 15-45% B over 60 min) |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Fraction Collection | Collect fractions based on UV absorbance peaks |
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions from the preparative run using analytical HPLC to determine the purity of each fraction.
-
Pooling: Combine the fractions containing the pure this compound (typically >95% purity).
-
Lyophilization: Freeze the pooled fractions and lyophilize to remove the solvents and obtain the purified peptide as a fluffy white powder.
-
Quality Control: Perform final quality control of the purified peptide by analytical HPLC and mass spectrometry to confirm purity and identity.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
This compound Signaling Pathway
This compound, as a bombesin-like peptide, exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. This binding initiates a cascade of intracellular signaling events.
Caption: this compound Gq/11-PLC signaling cascade.
References
Application Notes and Protocols for Radiolabeling Ranatensin with 99mTc for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatensin (B1678805), a decapeptide analogue of bombesin, and its derivatives are potent ligands for the gastrin-releasing peptide receptor (GRPR), which is overexpressed in a variety of human cancers, including prostate, breast, and lung cancer.[1][2] This overexpression makes GRPR an attractive molecular target for diagnostic imaging and targeted radionuclide therapy. Radiolabeling this compound-based peptides with Technetium-99m (99mTc), a readily available and cost-effective radionuclide with favorable physical properties for Single Photon Emission Computed Tomography (SPECT), provides a valuable tool for the in vivo visualization of GRPR-expressing tumors.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of a DOTA-conjugated this compound analogue with 99mTc, its quality control, and its application in preclinical in vivo imaging.
Signaling Pathway
This compound and its analogues exert their effects by binding to the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor (GPCR).[5] Upon ligand binding, the receptor undergoes a conformational change, activating the associated heterotrimeric G protein, primarily of the Gq family. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including cell proliferation, which is a hallmark of cancer.
Caption: GRPR signaling pathway initiated by 99mTc-Ranatensin.
Experimental Data Summary
The following tables summarize key quantitative data from preclinical evaluations of 99mTc-labeled this compound analogues.
Table 1: Radiolabeling and Physicochemical Properties
| Parameter | Value | Reference |
| Radiochemical Yield | 70.0 ± 5.0% to 98% | |
| Radiochemical Purity | > 90.0% to > 98.0% | |
| Stability in Serum (4h) | > 90% | |
| Log P (Lipophilicity) | -0.26 ± 0.66 | |
| Plasma Protein Binding | 39.7 ± 2.05% |
Table 2: In Vitro Cell Binding Affinity
| Cell Line | Radiotracer | Kd (nM) | Reference |
| DU-145 (Prostate Cancer) | 99mTc-RN1 | 126.0 | |
| DU-145 (Prostate Cancer) | 99mTc-RN2 | 28.8 |
Table 3: In Vivo Biodistribution in Tumor-Bearing Mice (%ID/g at 1h post-injection)
| Organ | 99mTc-DOTA-Ranatensin Analogue | 99mTc-HYNIC-Bombesin Analogue |
| Blood | 0.8 ± 0.2 | 0.9 ± 0.2 |
| Heart | 0.3 ± 0.1 | 0.4 ± 0.1 |
| Lungs | 0.5 ± 0.2 | 0.8 ± 0.3 |
| Liver | 1.5 ± 0.4 | 2.1 ± 0.5 |
| Spleen | 0.2 ± 0.1 | 0.3 ± 0.1 |
| Kidneys | 15.2 ± 3.5 | 10.5 ± 2.8 |
| Pancreas | 2.5 ± 0.6 | 1.78 ± 0.09 |
| Tumor | 3.1 ± 0.8 | 2.11 ± 0.18 |
| Muscle | 0.4 ± 0.1 | 0.5 ± 0.2 |
| Bone | 0.6 ± 0.2 | 0.7 ± 0.3 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-Ranatensin with 99mTc
This protocol is based on the optimized conditions for labeling DOTA-conjugated this compound analogues.
Materials:
-
DOTA-6Ahx-Aib-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 (or similar DOTA-ranatensin analogue)
-
Freshly eluted Sodium Pertechnetate (Na[99mTcO4]) from a 99Mo/99mTc generator
-
Stannous Chloride (SnCl2·2H2O) solution (e.g., 1 mg/mL in 0.1 M HCl)
-
0.2 M Phosphate (B84403) buffer (pH 8.0)
-
Sterile, pyrogen-free water for injection
-
Sterile reaction vials
-
Heating block or water bath
-
C18 Sep-Pak cartridges for purification
-
Saline solution (0.9% NaCl)
Procedure:
-
In a sterile reaction vial, add 100 µg of the DOTA-ranatensin peptide conjugate.
-
Add 10 µg of stannous chloride solution.
-
Adjust the pH of the reaction mixture to 8.0 using the phosphate buffer.
-
Add 1-3 mCi (37-111 MBq) of Na[99mTcO4] to the vial.
-
Gently mix the contents and incubate the vial in a heating block at 100°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
For purification, pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Pass the reaction mixture through the C18 cartridge. The 99mTc-ranatensin will be retained.
-
Wash the cartridge with 10 mL of sterile water to remove unreacted [99mTcO4]-.
-
Elute the purified 99mTc-DOTA-ranatensin with 1 mL of ethanol.
-
The final product can be diluted with saline for in vivo administration.
References
- 1. Gastrin signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide receptor signaling resulting in growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Bombesin receptor agonists and how do they work? [synapse.patsnap.com]
- 4. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Application Notes and Protocols for In Vitro Smooth Muscle Contraction Assay Using Ranatensin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatensin is a member of the bombesin-like peptide family, originally isolated from amphibian skin. These peptides are known to have potent effects on various physiological processes, including the contraction of smooth muscle. In a research and drug development context, in vitro smooth muscle contraction assays are invaluable tools for characterizing the activity of novel compounds, elucidating their mechanism of action, and determining their potency and efficacy. This compound serves as a useful tool compound in these assays due to its specific interaction with bombesin (B8815690) receptors, which are expressed in a variety of smooth muscle tissues.
This document provides detailed application notes and protocols for conducting in vitro smooth muscle contraction assays using this compound. It includes information on the underlying signaling pathways, experimental procedures, and data presentation.
Mechanism of Action: this compound-Induced Smooth Muscle Contraction
This compound exerts its contractile effects on smooth muscle by activating specific G-protein coupled receptors (GPCRs), primarily the Neuromedin B receptor (NMB-R or BB1) and to a lesser extent, the Gastrin-Releasing Peptide receptor (GRP-R or BB2). The binding of this compound to these receptors initiates a well-defined intracellular signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction.
The key steps in the signaling pathway are:
-
Receptor Binding: this compound binds to NMB-R or GRP-R on the surface of the smooth muscle cell.
-
G-Protein Activation: This binding activates the associated heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The activated alpha subunit of the Gq protein stimulates the enzyme Phospholipase C.
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C.
-
Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. PKC also contributes to the contractile response through various mechanisms, including the phosphorylation of contractile proteins.
Data Presentation: Contractile Effects of this compound and Related Peptides
The contractile effects of this compound can be quantified by determining its potency (EC50) and efficacy (Emax) in various smooth muscle preparations. The following table summarizes the observed effects of this compound on different tissues and provides comparative quantitative data for other bombesin-family peptides.
| Tissue Preparation | Species | Peptide | Potency (EC50) | Efficacy (Emax) | Observations |
| Ileum | Guinea Pig | This compound | Not specified | Not specified | Threshold doses cause maximal spike contractions (atropine-sensitive), while higher doses elicit sustained contractions (atropine-insensitive).[1] |
| Uterus | Rat | This compound | Not specified | Not specified | Induces rhythmic contractions.[1] Reported to be four times as active as bradykinin.[1] |
| Duodenum | Rat | This compound | Not specified | Not specified | Causes relaxation.[1] |
| Aortic Strip | Rabbit | This compound | Not specified | Not specified | Induces contraction.[1] |
| Jejunum (isolated circular muscle cells) | Human | Neuromedin B | 6 x 10⁻¹² M | Not specified | Neuromedin B is a mammalian homolog of this compound. |
| Jejunum (isolated circular muscle cells) | Human | GRP-(18-27) | 4 x 10⁻¹¹ M | Not specified | GRP is another mammalian homolog. |
| Jejunum (isolated circular muscle cells) | Human | Bombesin-14 | 2 x 10⁻¹² M | Not specified | Bombesin is a related amphibian peptide. |
Note: Specific EC50 and Emax values for this compound are not consistently reported across the literature for all tissues. The data for Neuromedin B, GRP, and Bombesin on human jejunum are provided for comparative purposes, as they act through the same family of receptors.
Experimental Protocols
The isolated organ bath is the gold standard for studying the contractility of smooth muscle tissues in vitro.[2] This technique allows for the precise measurement of tissue tension in response to pharmacological agents in a controlled physiological environment.
Protocol: In Vitro Smooth Muscle Contraction Assay Using an Isolated Organ Bath
1. Materials and Reagents:
-
Isolated Tissue: Guinea pig ileum, rat uterus, or other suitable smooth muscle tissue.
-
Physiological Salt Solution (PSS): For example, Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11). The composition may vary depending on the tissue.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in a suitable solvent (e.g., distilled water or a buffer) and store at -20°C.
-
Carbogen (B8564812) Gas: 95% O2 / 5% CO2.
-
Standard Contractile Agent: e.g., Potassium Chloride (KCl) for assessing tissue viability.
-
Organ Bath System: Comprising tissue chambers, force-displacement transducers, amplifiers, and a data acquisition system.
-
Dissection Tools: Scissors, forceps, and surgical thread.
-
Thermostatically Controlled Water Bath.
2. Tissue Preparation and Mounting:
-
Humanely euthanize the animal according to institutionally approved protocols.
-
Promptly dissect the desired smooth muscle tissue and place it in a petri dish containing cold, carbogen-aerated PSS.
-
Carefully clean the tissue by removing any adhering fat and connective tissue.
-
For hollow organs like the ileum, gently flush the lumen with PSS to remove any contents.
-
Cut the tissue into segments of appropriate size (e.g., 2-3 cm for guinea pig ileum).
-
Tie a silk or cotton thread to each end of the tissue segment.
-
Mount the tissue in the organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to a force-displacement transducer.
3. Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60 minutes under a pre-determined optimal resting tension (e.g., 1 gram for guinea pig ileum).
-
During the equilibration period, wash the tissue with fresh, pre-warmed PSS every 15-20 minutes.
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). A robust and reproducible contraction confirms the health of the preparation.
-
Wash the tissue thoroughly with PSS to allow it to return to the baseline resting tension. Repeat the KCl stimulation to ensure a consistent response.
4. Generation of a Cumulative Dose-Response Curve:
-
Once a stable baseline is achieved after the viability check, add the lowest concentration of this compound to the organ bath.
-
Allow the tissue to respond and reach a plateau, recording the maximal contraction for that concentration.
-
Without washing, add the next, higher concentration of this compound to the bath. The concentrations should be increased in a cumulative, logarithmic manner (e.g., 10⁻¹⁰ M, 3x10⁻¹⁰ M, 10⁻⁹ M, etc.).
-
Continue this process until a maximal contractile response is achieved and further increases in concentration do not produce a greater response.
-
At the end of the experiment, wash the tissue extensively with PSS.
5. Data Analysis:
-
Measure the peak contractile force at each this compound concentration.
-
Normalize the data by expressing each response as a percentage of the maximal contraction induced by this compound or the initial KCl contraction.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a sigmoidal dose-response curve.
-
From this curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal response).
Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathway in smooth muscle cells.
Experimental Workflow Diagram
Caption: Workflow for in vitro smooth muscle contraction assay.
References
Application Note: High-Throughput Calcium Imaging for Ranatensin-Stimulated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ranatensin (B1678805) is a peptide belonging to the bombesin-like peptide family, known to elicit a variety of physiological responses through activation of specific G-protein coupled receptors (GPCRs).[1] These receptors, particularly the gastrin-releasing peptide receptor (GRP-R), are coupled to the Gq family of G-proteins.[2][3] Upon activation, Gq proteins stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] The binding of IP3 to its receptors on the endoplasmic reticulum triggers the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration.[5][6] This calcium mobilization is a critical second messenger, initiating a cascade of downstream cellular events.[7][8] Measuring this intracellular calcium flux is a robust method for studying receptor activation, screening for agonists or antagonists, and characterizing the pharmacological profile of compounds targeting these pathways.
This application note provides a detailed protocol for conducting a fluorescent-based calcium imaging assay to monitor the response of cells to this compound stimulation in a high-throughput format.
Signaling Pathway of this compound-Induced Calcium Mobilization
This compound binding to its Gq-coupled receptor initiates a well-defined signaling cascade leading to an increase in intracellular calcium. The key steps involve the activation of Phospholipase C, generation of IP3, and subsequent release of calcium from the endoplasmic reticulum.[5][6]
Caption: this compound Gq signaling pathway leading to calcium release.
Experimental Protocol
This protocol outlines a method for a no-wash, fluorescence-based calcium flux assay using a calcium indicator dye like Fluo-4 AM or Fluo-8 in a 96- or 384-well plate format.[9]
I. Materials and Reagents
-
Cells: A suitable cell line endogenously or recombinantly expressing the this compound receptor (e.g., PC-3, DU-145, or HEK293-GRP-R).[2][10]
-
Culture Medium: Appropriate growth medium with serum and antibiotics for the chosen cell line.
-
Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.
-
This compound: Stock solution prepared in a suitable solvent (e.g., sterile water or DMSO) and serially diluted to desired concentrations.
-
Calcium Indicator Dye: Fluo-4 AM or Fluo-8 AM (e.g., 1 mM stock in anhydrous DMSO).[11]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Pluronic F-127: 10% (w/v) solution in water or DMSO to aid dye loading.[12]
-
Probenecid (optional): Anion-exchange transport inhibitor to prevent dye leakage from cells (stock solution in 1M NaOH or assay buffer).[13]
-
Instrumentation: Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation, FLIPR) or a fluorescence microscope.
II. Experimental Workflow
The workflow involves cell preparation, loading with a calcium-sensitive dye, and measuring the fluorescence change upon stimulation with this compound.
Caption: Workflow for the this compound-stimulated calcium imaging assay.
III. Step-by-Step Procedure
-
Cell Plating:
-
One day prior to the assay, seed cells into black-walled, clear-bottom 96- or 384-well plates.
-
Target a cell density that will result in an 80-100% confluent monolayer on the day of the experiment (e.g., 40,000–80,000 cells/well for a 96-well plate).[9]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Dye Loading Solution (for one 96-well plate):
-
Prepare 10 mL of Assay Buffer (HBSS + 20 mM HEPES).
-
Add 100 µL of 10% Pluronic F-127 to the Assay Buffer.[12]
-
Just before use, add 20 µL of 1 mM Fluo-8 AM stock solution (final concentration ~2 µM). Vortex briefly to mix.[14]
-
Note: The optimal dye concentration may vary by cell type and should be determined empirically (typically 1-5 µM).[11]
-
-
Cell Loading:
-
Aspirate the growth medium from the cell plate.
-
Gently add 100 µL (for 96-well) or 25 µL (for 384-well) of the Dye Loading Solution to each well.[9]
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.[9] Some protocols suggest an additional 15-30 minute incubation at room temperature.[13]
-
-
Data Acquisition:
-
Prepare a this compound compound plate by serially diluting the peptide in Assay Buffer at a concentration 4-5x the final desired concentration.
-
Set the fluorescence plate reader parameters (e.g., Excitation: 490 nm, Emission: 525 nm for Fluo-4/Fluo-8).[9]
-
Place the cell plate into the reader and allow the temperature to equilibrate to 37°C.
-
Program the instrument to first establish a stable baseline fluorescence reading for 10-20 seconds.
-
Next, program the instrument to automatically inject the this compound dilutions (e.g., 25 µL into 100 µL) and immediately continue kinetic fluorescence readings for an additional 60-180 seconds.
-
Data Presentation
The response to this compound is typically quantified by the change in fluorescence intensity over baseline. Data can be presented as a dose-response curve to determine potency (EC50).
| Cell Line | Agonist | Calcium Indicator | Observed Response (at 100 nM) | Reference |
| PC-3 (Prostate Cancer) | Bombesin | Fura-2/AM | >200% increase over baseline | [2][3] |
| DU-145 (Prostate Cancer) | Bombesin | Fura-2/AM | >100% increase over baseline | [2][3] |
| Human Antral G-Cells | Bombesin* | Not Specified | Mobilization of IP3-sensitive Ca2+ stores | [5][6] |
*Note: Bombesin is a closely related peptide that also acts on the GRP-R. Data for this compound is less prevalent in literature, but similar responses are expected in GRP-R expressing cells.[2]
This detailed protocol provides a robust framework for investigating this compound-mediated signaling. Optimization of cell density, dye concentration, and incubation times may be necessary for specific cell lines and experimental conditions.
References
- 1. G-protein coupled receptors of the renin-angiotensin system: new targets against breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bombesin-evoked gastrin release and calcium signaling in human antral G cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 8. Calcineurin signaling and NFAT activation in cardiovascular and skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hellobio.com [hellobio.com]
- 10. Calcium signaling in prostate cancer cells: evidence for multiple receptors and enhanced sensitivity to bombesin/GRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Fluo-8 Calcium Flux Assay [protocols.io]
Application Notes and Protocols: Competitive Receptor Binding Assay for Ranatensin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatensin (B1678805) is a member of the bombesin-like peptide family, originally isolated from amphibian skin. These peptides exert their physiological effects through a class of G-protein coupled receptors (GPCRs), specifically the bombesin (B8815690) receptors (BB1, BB2, and BB3). The neuromedin B receptor (NMBR or BB1) and the gastrin-releasing peptide receptor (GRPR or BB2) are the primary targets for this compound and its analogues.[1] These receptors are implicated in a variety of physiological processes and are overexpressed in several types of cancer, making them attractive targets for drug development and diagnostic imaging.
This document provides a detailed protocol for a competitive receptor binding assay to determine the binding affinities (Ki or IC50 values) of novel this compound analogues. Such assays are crucial for structure-activity relationship (SAR) studies, enabling the identification of potent and selective ligands.
Data Presentation: Binding Affinities of this compound and Related Analogues
The following table summarizes the binding affinities of this compound and various bombesin-like peptides for the human bombesin receptor subtypes. This data is essential for comparing the potency and selectivity of different analogues.
| Peptide/Analogue | Receptor Subtype | Binding Affinity (Ki/IC50, nM) |
| This compound | BB1 (NMBR) | 0.8 |
| BB2 (GRPR) | 2 | |
| BB3 | >1000 | |
| Neuromedin B (NMB) | BB1 (NMBR) | 0.4 |
| BB2 (GRPR) | 130 | |
| BB3 | >1000 | |
| Gastrin-Releasing Peptide (GRP) | BB1 (NMBR) | 100 |
| BB2 (GRPR) | 0.9 | |
| BB3 | >1000 | |
| Bombesin | BB1 (NMBR) | 1.8 |
| BB2 (GRPR) | 1.1 | |
| BB3 | >1000 | |
| [D-Phe⁶, β-Ala¹¹, Phe¹³, Nle¹⁴]Bn(6-14) | BB1 (NMBR) | 1.6 |
| BB2 (GRPR) | 0.3 | |
| BB3 | 1.7 | |
| Bantag-1 | BB3 | 5.6 |
Note: Data compiled from multiple sources. Values should be considered as approximate and may vary depending on experimental conditions.
The following table presents binding affinity data for specific radiolabeled this compound analogues.
| Analogue | Receptor | Binding Affinity (Kd, nM) | Cell Line |
| 99mTc-RN1 | GRP/NMB | 126.0 | DU-145 |
| 99mTc-RN2 | GRP/NMB | 28.8 | DU-145 |
| 68Ga-RN1 | GRP/NMB | 82.12 | DU-145 |
| 68Ga-RN2 | GRP/NMB | 32.27 | DU-145 |
Data from a study on radiolabeled this compound analogues for prostate cancer targeting.[2]
Experimental Protocols
Preparation of Cell Membranes Expressing Bombesin Receptors
This protocol describes the preparation of crude cell membranes from cultured cells overexpressing the desired bombesin receptor subtype (e.g., PC-3 cells for GRP receptors).
Materials:
-
Cultured cells (e.g., PC-3)
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Sucrose (B13894) solution (10%)
-
BCA Protein Assay Kit
Procedure:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 20 volumes of cold lysis buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection.
-
Determine the protein concentration of the membrane preparation using a BCA assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol outlines the procedure for a competitive binding assay using a radiolabeled ligand and unlabeled this compound analogues.
Materials:
-
Prepared cell membranes
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Radioligand (e.g., [¹²⁵I-Tyr⁴]bombesin)
-
Unlabeled this compound analogues (test compounds)
-
Non-specific binding control (e.g., a high concentration of unlabeled bombesin)
-
96-well plates
-
GF/C filter mats (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane suspension (typically 50-120 µg of protein for tissue membranes or 3-20 µg for cultured cell membranes).
-
50 µL of the competing this compound analogue at various concentrations (typically a serial dilution). For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of a saturating concentration of unlabeled bombesin.
-
50 µL of the radioligand solution at a fixed concentration (typically at or below its Kd value).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filters using a 96-well cell harvester.
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats for 30 minutes at 50°C.
-
Seal the filters in polyethylene (B3416737) bags, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled this compound analogue.
-
Determine the IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Bombesin Receptor Signaling Pathway
This compound and other bombesin-like peptides bind to bombesin receptors (BB1/BB2), which are coupled to Gq/11 and G12/13 G-proteins.[2] This initiates a signaling cascade through the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.
Caption: this compound receptor signaling cascade.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in the competitive receptor binding assay for this compound analogues.
Caption: Competitive binding assay workflow.
References
Application Notes and Protocols: Evaluating the Effects of Ranatensin on Cancer Cell Lines using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic and anti-proliferative effects of Ranatensin, a bombesin-like peptide, on various cancer cell lines. Additionally, it includes a summary of available data on the effects of this compound and related peptides on cancer cells and an overview of the associated signaling pathways.
Introduction
This compound is a member of the bombesin-like peptide family, which has been shown to influence the growth and proliferation of certain cancer cells.[1] These peptides exert their effects by binding to specific bombesin (B8815690) receptors, which are often overexpressed in various human tumors, including small cell lung cancer, prostate cancer, and breast cancer.[2][3] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[4] This protocol details the steps to determine the dose-dependent effects of this compound on cancer cell viability and to calculate key parameters such as the half-maximal inhibitory concentration (IC50).
Data Presentation: Effects of this compound and Related Peptides on Cancer Cell Lines
The following table summarizes the available quantitative data on the effects of this compound and the related peptide, Ranatuerin-2PLx, on the viability of different cancer cell lines.
| Peptide | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | PANC-1 | Pancreatic Cancer | Time- and concentration-dependent effects on migration observed, specific IC50 for viability not provided. | [5] |
| This compound | BxPC-3 | Pancreatic Cancer | Time- and concentration-dependent effects on migration observed, specific IC50 for viability not provided. | [5] |
| Ranatuerin-2PLx | PC-3 | Prostate Cancer | 5.79 | [6] |
| Ranatuerin-2PLx | HCT116 | Colorectal Carcinoma | 10.82 | [7] |
| Ranatuerin-2PLx | H838 | Non-small-cell Lung Cancer | 10.78 | [7] |
| Ranatuerin-2PLx | U251MG | Glioblastoma Astrocytoma | 30.78 | [7] |
| Ranatuerin-2PLx | MCF-7 | Breast Cancer | 33.20 | [7] |
Experimental Protocol: MTT Assay for this compound Effects
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line(s) of interest
-
This compound peptide (lyophilized)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the this compound stock solution in serum-free medium to obtain a range of desired concentrations.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Blank: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for evaluating this compound's effects on cancer cells.
This compound Signaling Pathway
References
- 1. Bombesin-like peptides can function as autocrine growth factors in human small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Bombesin-like peptides and receptors in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of a Natural Amphibian Skin-Based Peptide, this compound, in Pancreatic Cancers Expressing Dopamine D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Animal Models for Studying Ranatensin's Effects on Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common in vivo animal models for evaluating the analgesic properties of Ranatensin and its analogs. The protocols detailed below are synthesized from established methodologies in the field of pain research.
Introduction to this compound and its Analgesic Potential
This compound is a bombesin-like peptide originally isolated from amphibian skin. It has garnered interest in pain research due to its interaction with bombesin (B8815690) and dopamine (B1211576) receptors, both of which are implicated in nociceptive signaling pathways. Understanding the in vivo effects of this compound is crucial for the development of novel, non-opioid analgesics.
Key In Vivo Animal Models for Pain Assessment
The following rodent models are widely used to assess the efficacy of analgesic compounds. Each model targets a different facet of the pain response.
Hot Plate Test
This model is used to evaluate thermal pain sensitivity and is particularly effective for assessing centrally acting analgesics. The test measures the latency of the animal's response to a heated surface. An increase in latency following drug administration indicates an analgesic effect.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus, in this case, applied to the animal's tail. It is a spinal reflex that can be modulated by supraspinal pathways, making it a valuable tool for studying the central effects of analgesics.
Formalin Test
The formalin test is a model of continuous pain that involves two distinct phases. The first phase (acute) is due to the direct activation of nociceptors, while the second phase (inflammatory) involves central sensitization and inflammation. This model is useful for differentiating between analgesic compounds that act on acute versus chronic inflammatory pain.
Data Presentation: Quantitative Effects of this compound and its Analogs
The following tables summarize the quantitative data on the analgesic effects of this compound and a dermorphin-ranatensin hybrid peptide, LENART01, in various animal models.
Table 1: Hot Plate Test - this compound-M
| Animal Model | Drug Administration | Dose | Effect | Reference |
| Mice | Intracerebroventricular (icv) | Dose-dependent | Prolongation in hot-plate latency | [1] |
| Mice | icv + Naloxone (1, 2, or 10 mg/kg, ip) | - | No antagonism of RM-induced antinociception | [1] |
| Mice | icv + Sulpiride (100 mg/kg, ip) | - | Attenuation of RM-induced antinociception | [1] |
Table 2: Tail-Flick Test - LENART01 (Dermorphin-Ranatensin Hybrid)
| Animal Model | Drug Administration | Dose | % Maximum Possible Effect (%MPE) | Time Point | Reference |
| Mice | Subcutaneous (s.c.) | 3.9 µmol/kg | ~40% | 30 min | [2] |
| Mice | Subcutaneous (s.c.) | 7.8 µmol/kg | ~75% | 30 min | [2] |
Table 3: Formalin Test - LENART01 (Dermorphin-Ranatensin Hybrid)
| Animal Model | Drug Administration | Dose | % Antinociception (Phase I) | % Antinociception (Phase II) | Reference |
| Mice | Subcutaneous (s.c.) | 0.78 µmol/kg | Not significant | ~40% | [2] |
| Mice | Subcutaneous (s.c.) | 3.9 µmol/kg | ~40% | ~60% | [2] |
| Mice | Subcutaneous (s.c.) | 7.8 µmol/kg | ~60% | ~80% | [2] |
| Mice | s.c. + Naloxone (1 mg/kg) | 7.8 µmol/kg | Antagonized | Antagonized | [2] |
Experimental Protocols
Protocol 1: Hot Plate Test
Objective: To assess the thermal analgesic effects of this compound.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Animal enclosure (e.g., transparent glass cylinder).
-
Timer.
-
This compound solution for administration.
-
Vehicle control solution.
-
Syringes for drug administration.
-
Rodents (mice or rats).
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).
-
Baseline Latency: Gently place each animal on the hot plate and start the timer immediately. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping. Stop the timer as soon as a response is observed. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding by this time should be removed.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Tail-Flick Test
Objective: To evaluate the spinal and supraspinal analgesic effects of this compound.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainer.
-
Timer.
-
This compound solution for administration.
-
Vehicle control solution.
-
Syringes for drug administration.
-
Rodents (mice or rats).
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and the restrainer for several days before the experiment to minimize stress.
-
Apparatus Setup: Turn on the tail-flick apparatus and allow the heat source to stabilize.
-
Baseline Latency: Gently place the animal in the restrainer with its tail positioned over the heat source. Start the timer and the heat stimulus simultaneously. The latency is the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Protocol 3: Formalin Test
Objective: To assess the effects of this compound on acute and inflammatory pain.
Materials:
-
Observation chamber with a transparent floor and mirrors for unobstructed viewing.
-
Video recording equipment (optional but recommended for accurate scoring).
-
Timer.
-
Formalin solution (e.g., 2.5-5% in saline).
-
This compound solution for administration.
-
Vehicle control solution.
-
Syringes for drug administration and formalin injection.
-
Rodents (mice or rats).
Procedure:
-
Acclimation: Acclimate the animals to the observation chamber for at least 30 minutes before the test.
-
Drug Pre-treatment: Administer this compound or vehicle control at a predetermined time before the formalin injection (e.g., 15-30 minutes).
-
Formalin Injection: Inject a small volume (e.g., 20-50 µl) of formalin solution into the plantar surface of the animal's hind paw.
-
Observation and Scoring: Immediately after the injection, place the animal in the observation chamber and start the timer. Record the cumulative time the animal spends licking, biting, or flinching the injected paw. The observation period is typically 45-60 minutes and is divided into two phases:
-
Phase I (Acute Pain): 0-5 minutes post-injection.
-
Phase II (Inflammatory Pain): 15-45 minutes post-injection.
-
-
Data Analysis: Compare the total time spent in nociceptive behaviors in the this compound-treated group to the vehicle-treated group for both Phase I and Phase II. Calculate the percentage of antinociception.
Signaling Pathways and Experimental Workflows
This compound Signaling in Pain Modulation
This compound, a bombesin-like peptide, exerts its effects primarily through bombesin receptors, which are G-protein coupled receptors (GPCRs). Its antinociceptive properties are also modulated by the dopaminergic system, specifically through dopamine D2 receptors.
References
Application Notes and Protocols for Biodistribution Studies of Radiolabeled Ranatensin in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data interpretation for biodistribution studies of radiolabeled Ranatensin analogs in mice. This compound, a peptide agonist for bombesin (B8815690) receptors, particularly the neuromedin-B receptor (NMB-R) and the gastrin-releasing peptide receptor (GRP-R), holds promise for targeted cancer imaging and therapy due to the overexpression of these receptors in various malignancies.
Introduction
This compound and its analogs can be labeled with various radionuclides, such as Technetium-99m (99mTc) for SPECT imaging and Gallium-68 (68Ga) for PET imaging, to enable non-invasive in vivo visualization and quantification of receptor expression. Biodistribution studies are a critical preclinical step to evaluate the pharmacokinetics, tumor-targeting efficacy, and off-target accumulation of these radiolabeled peptides. This document outlines the essential protocols for conducting such studies and presents representative data.
Data Presentation
The following tables summarize representative quantitative biodistribution data for hypothetical 99mTc and 68Ga labeled this compound analogs in mice bearing tumors that overexpress bombesin receptors. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) and is based on typical findings for bombesin-like radiolabeled peptides, showing rapid blood clearance and primary excretion through the renal route, with significant uptake in the pancreas (which physiologically expresses bombesin receptors) and the tumor.
Table 1: Biodistribution of a 99mTc-labeled this compound Analog in Tumor-Bearing Mice (%ID/g)
| Organ | 1-hour post-injection | 4-hours post-injection | 24-hours post-injection |
| Blood | 2.5 ± 0.6 | 0.8 ± 0.2 | 0.1 ± 0.0 |
| Heart | 1.2 ± 0.3 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 2.8 ± 0.7 | 0.9 ± 0.3 | 0.2 ± 0.1 |
| Liver | 3.5 ± 0.9 | 1.5 ± 0.4 | 0.5 ± 0.2 |
| Spleen | 1.0 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Kidneys | 15.2 ± 3.5 | 8.5 ± 2.1 | 2.1 ± 0.5 |
| Pancreas | 12.5 ± 2.8 | 9.8 ± 2.2 | 3.5 ± 0.8 |
| Stomach | 1.8 ± 0.5 | 0.7 ± 0.2 | 0.2 ± 0.1 |
| Intestines | 2.1 ± 0.6 | 1.0 ± 0.3 | 0.4 ± 0.1 |
| Muscle | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Bone | 1.5 ± 0.4 | 0.6 ± 0.2 | 0.2 ± 0.1 |
| Tumor | 10.2 ± 2.5 | 12.5 ± 3.1 | 8.7 ± 2.2 |
Table 2: Biodistribution of a 68Ga-labeled this compound Analog in Tumor-Bearing Mice (%ID/g)
| Organ | 30-minutes post-injection | 1-hour post-injection | 2-hours post-injection |
| Blood | 3.1 ± 0.8 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| Heart | 1.5 ± 0.4 | 0.6 ± 0.2 | 0.2 ± 0.1 |
| Lungs | 3.2 ± 0.9 | 1.3 ± 0.4 | 0.5 ± 0.2 |
| Liver | 4.0 ± 1.1 | 2.0 ± 0.5 | 1.0 ± 0.3 |
| Spleen | 1.2 ± 0.3 | 0.6 ± 0.2 | 0.3 ± 0.1 |
| Kidneys | 18.5 ± 4.2 | 10.2 ± 2.5 | 4.1 ± 1.0 |
| Pancreas | 14.8 ± 3.5 | 11.5 ± 2.8 | 6.2 ± 1.5 |
| Stomach | 2.0 ± 0.6 | 0.9 ± 0.3 | 0.4 ± 0.1 |
| Intestines | 2.5 ± 0.7 | 1.2 ± 0.4 | 0.6 ± 0.2 |
| Muscle | 1.0 ± 0.3 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| Bone | 1.8 ± 0.5 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Tumor | 8.5 ± 2.1 | 11.2 ± 2.8 | 9.8 ± 2.4 |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the biodistribution study of radiolabeled this compound analogs.
Protocol for Radiolabeling of DOTA-Ranatensin with Gallium-68 (68Ga)
Materials:
-
DOTA-conjugated this compound analog
-
68Ge/68Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Metal-free water
-
Sep-Pak C18 light cartridge
-
Sterile saline
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
In a sterile, metal-free reaction vial, add 10-20 µg of the DOTA-Ranatensin analog dissolved in metal-free water.
-
Add sodium acetate buffer to the reaction vial to adjust the pH to approximately 4.5.
-
Add the 68GaCl3 eluate to the reaction vial.
-
Incubate the reaction mixture at 95°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally considered acceptable.
-
For purification, pass the reaction mixture through a Sep-Pak C18 cartridge pre-conditioned with ethanol and water.
-
Wash the cartridge with sterile water to remove unreacted 68Ga.
-
Elute the purified 68Ga-DOTA-Ranatensin with a small volume of ethanol/water mixture.
-
The final product should be formulated in sterile saline for injection.
Protocol for Radiolabeling of DOTA-Ranatensin with Technetium-99m (99mTc)
Materials:
-
DOTA-conjugated this compound analog
-
99Mo/99mTc generator
-
Stannous chloride (SnCl2) solution
-
Sodium pertechnetate (B1241340) (99mTcO4-)
-
Phosphate (B84403) buffer (pH 7.0-8.0)
-
Sep-Pak C18 light cartridge
-
Ethanol
-
Sterile saline
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
In a sterile reaction vial, dissolve 10-50 µg of the DOTA-Ranatensin analog in phosphate buffer.
-
Add a fresh solution of stannous chloride (a reducing agent) to the vial.
-
Add the required activity of sodium pertechnetate (99mTcO4-) eluted from a 99Mo/99mTc generator.
-
Adjust the pH of the reaction mixture to 7.0-8.0 using the phosphate buffer.
-
Incubate the reaction mixture at 100°C for 15-20 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity (>95%).
-
Purify the 99mTc-DOTA-Ranatensin using a Sep-Pak C18 cartridge as described for the 68Ga labeling.
-
Formulate the final product in sterile saline for injection.
Protocol for In Vivo Biodistribution Study in Mice
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with xenografted human cancer cells overexpressing bombesin receptors)
-
Radiolabeled this compound analog solution
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes (28-30 gauge)
-
Gamma counter
-
Dissection tools
-
Weighing scale
-
Tubes for organ collection
Procedure:
-
Anesthetize the tumor-bearing mice using a suitable anesthetic.
-
Inject a known amount of the radiolabeled this compound analog (typically 100 µL, 1-5 MBq) intravenously via the tail vein.
-
At predetermined time points (e.g., 30 minutes, 1, 2, 4, and 24 hours post-injection), euthanize a group of mice (n=3-5 per time point) by cervical dislocation under anesthesia.
-
Collect blood samples via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
Rinse the organs with saline to remove excess blood, blot dry, and weigh them.
-
Measure the radioactivity in each organ, blood sample, and the remaining carcass using a calibrated gamma counter.
-
Also, count a standard of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Calculate the %ID/g for each tissue using the following formula: %ID/g = (Counts per minute in the organ / Weight of the organ in grams) / (Total injected counts per minute) x 100
Visualization of Pathways and Workflows
This compound Signaling Pathway
This compound acts as an agonist at G-protein coupled receptors (GPCRs), specifically the Neuromedin B Receptor (NMB-R) and the Gastrin-Releasing Peptide Receptor (GRP-R). Upon binding, it initiates a signaling cascade that leads to various cellular responses, including cell proliferation.
Caption: this compound signaling cascade via G-protein coupled bombesin receptors.
Experimental Workflow for Biodistribution Study
The following diagram illustrates the sequential steps involved in conducting a biodistribution study of a radiolabeled this compound analog in mice.
Caption: Workflow for the in vivo biodistribution study of radiolabeled this compound.
Troubleshooting & Optimization
Improving Ranatensin peptide solubility and stability in buffers.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the solubility and stability of Ranatensin and its analogs in various buffer systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide won't dissolve in aqueous buffers. What should I do?
A1: this compound, being a peptide with hydrophobic residues, can exhibit poor solubility in purely aqueous solutions. The recommended approach is to first dissolve the peptide in a minimal amount of a suitable organic solvent before slowly adding it to your aqueous buffer of choice.
Q2: What is the best initial solvent to dissolve this compound?
A2: For hydrophobic peptides like this compound, Dimethyl sulfoxide (B87167) (DMSO) is a common and effective initial solvent.[1] Use a minimal volume to create a concentrated stock solution. Other options include N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN).[1]
Q3: How can I improve the stability of my this compound solution?
A3: Peptide stability is influenced by several factors, including pH, temperature, and susceptibility to oxidation and degradation. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2] Storing solutions at a slightly acidic pH (e.g., pH 4-6) can also enhance stability for many peptides.[3]
Q4: My this compound solution appears cloudy or has visible precipitates. What does this mean and how can I fix it?
A4: Cloudiness or precipitation indicates that the peptide has either aggregated or exceeded its solubility limit in the current buffer. You can try to resolubilize the peptide by gentle warming or sonication.[4] If the issue persists, it may be necessary to adjust the buffer composition, pH, or the concentration of the peptide. Centrifuging the solution before use can help remove any undissolved peptide.
Q5: Are there any specific amino acids in this compound I should be concerned about regarding stability?
A5: The this compound sequence (pGlu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2) contains Methionine (Met) and Tryptophan (Trp), which are susceptible to oxidation. It is advisable to use oxygen-free solvents and minimize exposure to air during handling and storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | - High hydrophobicity of the peptide. - Incorrect solvent or buffer pH. - Peptide has aggregated upon storage. | - Dissolve in a minimal amount of organic solvent (e.g., DMSO) first, then slowly add to the aqueous buffer. - Adjust the pH of the buffer. Since this compound has a calculated basic character, a slightly acidic buffer may improve solubility. - Try gentle warming or sonication to break up aggregates. |
| Solution is cloudy or shows precipitation | - Peptide concentration exceeds its solubility limit in the buffer. - Peptide is aggregating over time. - Buffer components are causing precipitation. | - Decrease the final peptide concentration. - Prepare fresh solutions before each experiment. - Centrifuge the solution to remove precipitates before use. - Evaluate the compatibility of the buffer with the peptide; consider simpler buffer systems. |
| Loss of peptide activity | - Peptide degradation due to improper storage (e.g., repeated freeze-thaw cycles, wrong temperature). - Oxidation of susceptible amino acids (Met, Trp). - Hydrolysis at extreme pH values. | - Aliquot solutions and store at -20°C or -80°C. - Use oxygen-free solvents and protect from light. - Maintain the pH of the solution within a stable range (typically pH 4-7 for many peptides). |
| Variability in experimental results | - Inaccurate peptide concentration due to incomplete dissolution. - Use of degraded peptide stock solutions. | - Ensure the peptide is fully dissolved before use. A clear solution should be observed. - Always use freshly prepared solutions or properly stored aliquots. |
Quantitative Data Summary
While specific quantitative solubility and stability data for this compound in various buffers is not extensively published, the following table provides general guidelines based on the properties of similar bombesin-like peptides and standard peptide handling protocols. It is strongly recommended to perform your own solubility and stability tests for your specific experimental conditions.
Table 1: General Solubility and Stability Guidelines for this compound
| Parameter | Guideline | Rationale & Considerations |
| Calculated Isoelectric Point (pI) | ~8.5 (Basic) | The net charge of the peptide is positive at physiological pH, suggesting better solubility in slightly acidic conditions. |
| Recommended Initial Solvents | DMSO, DMF, ACN | These organic solvents are effective for dissolving hydrophobic peptides before dilution into aqueous buffers. |
| Recommended Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Tris-HCl, Acetate buffers | Choice of buffer depends on the experimental requirements. Start with a common physiological buffer and optimize as needed. |
| pH for Enhanced Stability | pH 4-6 | Many peptides exhibit greater stability in slightly acidic conditions, which can minimize degradation reactions like deamidation. |
| Storage of Lyophilized Peptide | -20°C or -80°C, desiccated | Protects from degradation and moisture absorption. |
| Storage of Stock Solutions | Aliquoted at -20°C or -80°C | Minimizes freeze-thaw cycles that can lead to peptide degradation. |
Experimental Protocols
Protocol 1: Solubilization of this compound Peptide
-
Preparation: Allow the lyophilized this compound peptide vial to warm to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a minimal volume of 100% DMSO (e.g., 10-50 µL) to the vial to create a high-concentration stock solution. Vortex briefly to dissolve the peptide completely. A clear solution should be observed.
-
Dilution: While gently vortexing your target aqueous buffer, slowly add the desired volume of the peptide-DMSO stock solution dropwise.
-
Final Concentration: Continue to add the stock solution until the desired final peptide concentration is reached. If the solution becomes cloudy, you may have exceeded the peptide's solubility limit in that buffer.
-
Filtration (Optional): If required for your application, filter the final solution through a 0.22 µm sterile filter.
Protocol 2: Assessment of Peptide Stability by RP-HPLC
-
Sample Preparation: Prepare solutions of this compound in the buffers of interest at a known concentration.
-
Incubation: Incubate the solutions under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the aliquots using a reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Data Analysis: Monitor the decrease in the peak area of the intact this compound peptide over time to determine the rate of degradation. The appearance of new peaks can indicate degradation products.
Visualizations
This compound Signaling Pathway
This compound is a member of the bombesin-like peptide family and is known to act as an agonist at bombesin (B8815690) receptors, primarily the Gastrin-Releasing Peptide Receptor (GRPR) and the Neuromedin B Receptor (NMBR). The binding of this compound to these G protein-coupled receptors (GPCRs) initiates a signaling cascade that leads to various cellular responses.
Caption: this compound signal transduction pathway.
Experimental Workflow for Improving Solubility
The following diagram illustrates a systematic approach to optimizing the solubility of this compound for experimental use.
Caption: Workflow for this compound solubilization.
References
Preventing enzymatic degradation of Ranatensin in vivo.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the enzymatic degradation of Ranatensin in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo stability a primary concern?
This compound is a polypeptide originally isolated from frog skin that belongs to the bombesin (B8815690) family of peptides.[1][2][3] These peptides are of significant interest in research and drug development, particularly in oncology for targeting bombesin receptors expressed on various cancer cells. However, like most therapeutic peptides, this compound is susceptible to rapid degradation by proteases in the body. This enzymatic breakdown leads to a very short in vivo half-life, typically in the range of 2 to 30 minutes, which limits its therapeutic efficacy and requires frequent administration at high doses.[4] Enhancing its stability is crucial for developing viable clinical applications.
Q2: Which enzymes are likely responsible for degrading this compound in vivo?
While the specific degradation pathway for this compound is not extensively detailed in the literature, it is a member of the bombesin-like peptide family, which also includes neurotensin (B549771).[2] Therefore, the enzymes that degrade neurotensin are strong candidates for those that also degrade this compound. These include:
-
Neutral Endopeptidase (NEP, or Endopeptidase 24.11): A key enzyme in the metabolism of several bioactive peptides.
-
Endopeptidase 24.15 and Endopeptidase 24.16: Zinc metallopeptidases known to cleave neurotensin.[5]
-
Aminopeptidases and Carboxypeptidases: These exopeptidases cleave amino acids from the N-terminus and C-terminus of the peptide, respectively.[6]
The general process involves the hydrolysis of peptide bonds, leading to inactive fragments.[6][7]
Q3: What are the most effective strategies to prevent the enzymatic degradation of this compound?
Several chemical modification strategies can be employed to enhance the stability of this compound by making it less recognizable to proteolytic enzymes. The choice of strategy depends on the specific degradation sites and the need to preserve biological activity.
| Strategy | Mechanism of Protection | Key Advantages |
| N-Terminal Modification | Blocks cleavage by aminopeptidases. Common modifications include pyroglutamic acid (pGlu) formation, acetylation, or PEGylation. | Simple to implement; often preserves receptor binding. |
| C-Terminal Modification | Blocks cleavage by carboxypeptidases. The most common modification is amidation. | Highly effective against carboxypeptidases; present in many natural peptides. |
| Amino Acid Substitution | Replacing L-amino acids at cleavage sites with non-natural D-amino acids or other unnatural amino acids prevents protease recognition due to stereospecificity. | Can dramatically increase half-life; highly effective at specific cleavage sites. |
| Cyclization | Introducing a covalent bond between the N- and C-termini or between side chains restricts the peptide's conformation, making it sterically inaccessible to proteases. | Significantly enhances stability against both endo- and exopeptidases. |
| PEGylation | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the peptide's hydrodynamic volume, sterically shielding it from proteases and reducing renal clearance. | Extends half-life significantly by protecting against proteolysis and reducing kidney filtration. |
| Conjugation to Serum Proteins | Attaching the peptide to a larger protein like albumin, either directly or via a linker, leverages the long half-life of the carrier protein to protect the peptide from degradation and clearance. | Can extend half-life from minutes to hours or even days.[8][9] |
Troubleshooting Guides
Problem: My this compound analog shows poor stability in an in vitro plasma stability assay.
This is a common issue indicating susceptibility to plasma proteases. Follow these steps to diagnose and solve the problem.
Step 1: Confirm the Experimental Setup Ensure your plasma stability assay protocol is robust. Key parameters to check include:
-
Plasma Quality: Use pooled plasma from multiple donors and ensure it has been properly stored to maintain enzymatic activity.[10]
-
Protein Precipitation: Use a mixture of organic solvents (e.g., acetonitrile) to stop the reaction and precipitate plasma proteins. Avoid strong acids, which can cause the peptide itself to precipitate, leading to inaccurate readings.[11][12]
-
Controls: Include a positive control (a peptide known to be unstable) and a negative control (incubation in buffer without plasma) to validate the assay.[10]
Step 2: Identify the Cleavage Sites To apply a targeted stabilization strategy, you must first identify which peptide bonds are being broken.
-
Method: The primary method is to analyze samples from your stability assay at different time points using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Procedure:
-
Run a time-course plasma stability assay (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, stop the reaction and precipitate the plasma proteins.
-
Analyze the supernatant by LC-MS.
-
Look for the appearance of new peaks (fragments) that correspond to portions of your original peptide. The masses of these fragments will allow you to deduce the specific cleavage sites.[6][7][13]
-
Step 3: Implement a Targeted Stabilization Strategy Based on the identified cleavage sites, select an appropriate modification.
-
N-Terminal Cleavage: If degradation occurs at the N-terminus, apply N-terminal acetylation or add a pyroglutamic acid residue.
-
C-Terminal Cleavage: If degradation occurs at the C-terminus, amidate the C-terminal carboxyl group.
-
Internal Cleavage: If cleavage occurs within the sequence (e.g., at an Arg or Lys residue), substitute the L-amino acid at that position with its corresponding D-amino acid (e.g., L-Arg -> D-Arg).[6]
-
Multiple Cleavage Sites: If degradation is widespread, consider more global strategies like cyclization or PEGylation.
The workflow for developing a stable analog is visualized below.
Experimental Protocols
Protocol: In Vitro Peptide Stability in Human Plasma
This protocol details a standard procedure to determine the half-life (t½) of a this compound analog in human plasma.
1. Materials and Reagents:
-
This compound analog (lyophilized powder, >95% purity)
-
Human Plasma (pooled, commercially sourced, stored at -80°C)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath set to 37°C
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[14]
2. Preparation of Solutions:
-
Peptide Stock Solution (1 mg/mL): Dissolve the this compound analog in DMSO.
-
Working Serum Aliquots: Thaw human plasma at 37°C, then centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant and prepare single-use aliquots.[14]
-
Precipitating Solution (1% TFA in ACN): Prepare a solution of 1% (v/v) TFA in acetonitrile.[14]
-
HPLC Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
3. Assay Procedure:
-
Incubation: Pre-warm the required volume of plasma to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is <1% to avoid altering enzyme activity. Vortex gently to mix.[14]
-
Time Points: Aliquot the peptide-plasma mixture into separate tubes for each time point (e.g., 0, 5, 15, 30, 60, 120 minutes). Place the tubes in a 37°C incubator.[10]
-
Reaction Quenching: At each designated time point, remove the corresponding tube and immediately stop the enzymatic reaction by adding 2-3 volumes of the cold Precipitating Solution (1% TFA in ACN). The T=0 sample is quenched immediately after adding the peptide.[14]
-
Protein Precipitation: Vortex the tube vigorously for 30 seconds, then incubate on ice for 20 minutes to ensure complete protein precipitation.[14]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[14]
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a defined volume onto the RP-HPLC system.
-
Data Acquisition: Monitor the elution at 220 nm or 280 nm. Identify the peak for the intact peptide based on the retention time of a standard. Integrate the peak area for the intact peptide at each time point.[11]
4. Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time.
-
Calculate the half-life (t½) by fitting the data to a one-phase decay curve using software like GraphPad Prism.[11][13]
Visualizing Degradation and Prevention
General Peptide Degradation Pathway
Peptides like this compound are vulnerable at multiple sites. Exopeptidases attack the ends, while endopeptidases cleave internal bonds.
Strategies to Enhance this compound Stability
A variety of chemical modifications can be used to protect this compound from enzymatic attack, thereby increasing its in vivo half-life.
References
- 1. The action of this compound, a new polypeptide from amphibian skin, on the blood pressure of experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a polypeptide from frog skin, on isolated smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Extension of in vivo half-life of biologically active peptides via chemical conjugation to XTEN protein polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extension of in vivo half-life of biologically active molecules by XTEN protein polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting low yield in solid-phase synthesis of Ranatensin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the solid-phase synthesis of Ranatensin.
Troubleshooting Guide for Low Yield in this compound Synthesis
Low yields in the solid-phase synthesis of this compound (Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂) can arise from various stages of the process. The following table summarizes common problems, their potential causes, and recommended solutions with quantitative parameters where applicable.
| Problem | Potential Cause | Recommended Solution | Key Parameters & Reagents |
| Low Overall Yield | Incomplete Fmoc Deprotection | Extend deprotection time or use a stronger deprotection solution. Monitor completion with a ninhydrin (B49086) (Kaiser) test.[1] | 20-25% Piperidine (B6355638) in DMF. Extend treatment to 2 x 10 minutes. For difficult sequences, consider 2% DBU / 2% piperidine in DMF. |
| Poor Coupling Efficiency | Perform a double coupling for sterically hindered residues like Val or residues following Pro. Use a more efficient coupling reagent.[2][3] | Double Coupling: Repeat the coupling step with fresh reagents. Coupling Reagents: Use HATU or HCTU (4-5 equivalents) with DIPEA (8-10 equivalents). | |
| Peptide Aggregation | Synthesize at an elevated temperature or use a "magic mixture" of solvents to disrupt secondary structures.[4] | Elevated Temperature: 50-60°C. Magic Mixture: A combination of DMF, NMP, and DCM. | |
| Premature Cleavage from Resin | For highly acid-labile resins (e.g., 2-chlorotrityl), use in-situ neutralization protocols. | Use DIPEA in the coupling mixture to neutralize the TFA salt formed during the previous deprotection step. | |
| Presence of Deletion Sequences | Inefficient Coupling | As above, optimize coupling conditions, particularly for residues like Gln following Pro. | Increase coupling time to 2 hours or perform a double couple. |
| Presence of Truncated Sequences | Incomplete Deprotection | Ensure complete Fmoc removal before each coupling step. | Perform and carefully interpret the Kaiser test after each deprotection. A blue color indicates incomplete deprotection. |
| Side Product Formation | Tryptophan Oxidation/Alkylation | Use a scavenger cocktail during cleavage to protect the Trp indole (B1671886) side chain. | Cleavage Cocktail: TFA/TIS/EDT/H₂O (94:1:2.5:2.5 v/v/v/v). TIS (triisopropylsilane) and EDT (ethanedithiol) are scavengers. |
| Methionine Oxidation | Add scavengers to the cleavage cocktail. | Use the same scavenger cocktail as for Tryptophan protection. | |
| Incomplete N-terminal Pyroglutamate Formation | Treat the N-terminal Gln with a mild acid post-synthesis or during cleavage. | 50% TFA in DCM for 1-2 hours at room temperature, or ensure cleavage conditions (e.g., high concentration of TFA) promote cyclization. | |
| Aspartimide Formation (if Asp were present) | Use protecting groups like Ompe or Hmb on the preceding amino acid to prevent this common side reaction. | While this compound does not contain Asp, this is a crucial consideration for other peptides. |
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound?
The primary sequence of this compound is Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂.[1]
Q2: I'm observing a significant amount of a peptide with a mass difference of -18 Da from the target peptide. What could be the cause?
This mass difference often corresponds to the loss of water from an N-terminal glutamine (Gln) residue that has failed to cyclize into pyroglutamic acid (Pyr). To promote complete cyclization, you can treat the resin-bound peptide with a dilute acid solution before cleavage or ensure your cleavage cocktail and conditions are optimized for this conversion.
Q3: The coupling of Glutamine (Gln) after Proline (Pro) is consistently inefficient. How can I improve this step?
The coupling of an amino acid to proline can be challenging due to the secondary amine nature of proline, which is sterically hindered and less reactive. To improve the coupling efficiency of Gln after Pro in the this compound sequence, it is highly recommended to perform a "double coupling." This involves repeating the coupling step with a fresh solution of the activated Fmoc-Gln(Trt)-OH. Using a highly efficient coupling reagent like HATU or HCTU is also beneficial.
Q4: My final product is showing signs of oxidation, particularly affecting the Tryptophan and Methionine residues. What can I do to prevent this?
Tryptophan and Methionine are susceptible to oxidation during the acidic conditions of cleavage and deprotection. To minimize this, it is crucial to use a "scavenger cocktail" during the cleavage step. A common and effective cocktail is a mixture of trifluoroacetic acid (TFA) with triisopropylsilane (B1312306) (TIS), water, and ethanedithiol (EDT). These scavengers protect the sensitive side chains from modification.
Q5: What type of resin is recommended for the synthesis of this compound, which has a C-terminal amide?
For the synthesis of a peptide with a C-terminal amide, such as this compound, a Rink Amide resin is a suitable choice. This resin will yield a C-terminally amidated peptide upon cleavage with an acid like TFA.
Q6: I am suspecting peptide aggregation on the resin. What are the signs and how can I mitigate it?
Signs of peptide aggregation include a noticeable decrease in resin swelling, slow or incomplete deprotection (persistent blue color in Kaiser test), and poor coupling efficiency. The presence of several hydrophobic residues in this compound (Val, Ala, Phe) can contribute to this. To mitigate aggregation, you can:
-
Switch to a solvent with better solvating properties, such as N-methylpyrrolidone (NMP), or use a mixture of solvents.
-
Perform the synthesis at an elevated temperature (e.g., 50-60°C).
-
Incorporate pseudoproline dipeptides or other backbone modifications if the problem is severe (though this would be a more advanced strategy for a relatively short peptide like this compound).
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Deprotection
This test is used to detect the presence of free primary amines on the resin, indicating complete deprotection of the Fmoc group.
Reagents:
-
Reagent A: 5g Ninhydrin in 100 mL ethanol.
-
Reagent B: 80g Phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (5-10 beads) in a small glass test tube.
-
Add 2-3 drops of each of the three reagents.
-
Heat the tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue beads and/or blue solution: Indicates the presence of free primary amines (successful deprotection).
-
Yellow/colorless beads and solution: Indicates the absence of free primary amines (incomplete deprotection or a secondary amine like proline is at the N-terminus).
Protocol 2: Standard Cleavage and Deprotection of this compound from Rink Amide Resin
This protocol is designed to cleave the synthesized peptide from the resin while simultaneously removing the side-chain protecting groups.
Reagents:
-
Cleavage Cocktail: 94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether.
Procedure:
-
Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the dried peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) for purification by HPLC.
Visualizations
Caption: Solid-Phase Synthesis Workflow for this compound.
Caption: Troubleshooting Decision Tree for Low Yield.
References
How to avoid off-target effects of Ranatensin in cell-based assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Ranatensin in cell-based assays while avoiding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a polypeptide originally isolated from amphibian skin that primarily functions as an agonist for the bombesin (B8815690) receptor family, which includes the gastrin-releasing peptide receptor (GRP-R or BB2) and the neuromedin B receptor (NMB-R or BB1).[1][2] Activation of these Gq-coupled receptors typically leads to the mobilization of intracellular calcium.
Q2: What are the known off-target effects of this compound?
A significant off-target effect of this compound is its activity as an agonist at the dopamine (B1211576) D2 receptor (DRD2).[3] The DRD2 receptor is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP).[4] This off-target activity can lead to confounding results in your experiments if not properly controlled.
Q3: How can I differentiate between on-target (bombesin receptor-mediated) and off-target (dopamine D2 receptor-mediated) effects of this compound?
Distinguishing between on- and off-target effects is crucial for the correct interpretation of your data. Here are three key strategies:
-
Use of Specific Antagonists: Co-treatment of your cells with this compound and a specific antagonist for either the bombesin receptors or the dopamine D2 receptor is the most direct method.
-
Dose-Response Analysis: this compound may exhibit different potencies for its on- and off-target receptors. Performing a careful dose-response study can help identify the concentration range where on-target effects are dominant.
-
Cell Line Selection: Use cell lines that endogenously express only the target receptor of interest or use engineered cell lines (e.g., knockout or knockdown) that lack the off-target receptor.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results with this compound treatment.
-
Possible Cause: This could be due to a mixed response from both on-target bombesin receptors and off-target dopamine D2 receptors.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression of both bombesin receptors (GRP-R, NMB-R) and the dopamine D2 receptor in your cell line using techniques like qPCR, western blot, or flow cytometry.
-
Employ Specific Antagonists:
-
To confirm on-target effects , pre-incubate your cells with a bombesin receptor antagonist, such as Demobesin 1 , before adding this compound. If the observed effect is diminished or abolished, it is likely mediated by bombesin receptors.
-
To confirm off-target effects , pre-incubate your cells with a dopamine D2 receptor antagonist, such as L-741,626 or Sulpiride , before adding this compound.[5] If the observed effect is reduced, it is likely mediated by the D2 receptor.
-
-
Problem 2: Difficulty in interpreting signaling assay results (e.g., calcium flux or cAMP changes).
-
Possible Cause: this compound can trigger opposing signaling pathways via its on- and off-target receptors (calcium increase vs. cAMP decrease).
-
Troubleshooting Steps:
-
Assay Selection:
-
To specifically measure on-target bombesin receptor activity , a calcium mobilization assay is recommended as bombesin receptors are Gq-coupled.
-
To specifically measure off-target dopamine D2 receptor activity , a cAMP assay is the appropriate choice, as D2 receptors are Gi-coupled and their activation will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
-
-
Use of Antagonists in Functional Assays: Run your functional assays in the presence and absence of the specific antagonists mentioned in Problem 1 to isolate the signaling pathway of interest.
-
Quantitative Data Summary
The following tables summarize the binding affinities of this compound and relevant antagonists for their respective receptors. This data is essential for designing experiments with appropriate compound concentrations.
Table 1: this compound Receptor Affinity
| Ligand | Receptor | Affinity (IC50/Ki) | Comments |
| This compound | Dopamine D2 | IC50: 12.69 nM | Off-target receptor. |
| This compound | GRP-R | Similar to GRP | On-target receptor. GRP typically has a high affinity in the low nM range. |
Table 2: Antagonist Receptor Affinities
| Antagonist | Target Receptor | Affinity (Ki) |
| Demobesin 1 | GRP-R | IC50: 0.70 nM |
| L-741,626 | Dopamine D2 | 2.4 nM |
| (S)-Sulpiride | Dopamine D2 | ~15 nM |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for On-Target Activity
This protocol is designed to measure the increase in intracellular calcium following the activation of bombesin receptors by this compound.
Materials:
-
Cells expressing bombesin receptors (e.g., PC-3, HEK293 transfected with GRP-R)
-
Black-walled, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Bombesin receptor antagonist (e.g., Demobesin 1)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Antagonist Pre-treatment (Control): For antagonist control wells, add the bombesin receptor antagonist (e.g., Demobesin 1) at a concentration 10-100 fold higher than its Ki and incubate for 15-30 minutes.
-
Measurement: a. Place the plate in the fluorescence plate reader. b. Set the instrument to record fluorescence intensity over time (e.g., excitation at 494 nm, emission at 516 nm). c. Establish a baseline reading for 10-20 seconds. d. Use the instrument's injector to add this compound at various concentrations. e. Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis: The change in fluorescence intensity (peak - baseline) corresponds to the intracellular calcium concentration. Plot the response against the this compound concentration to determine the EC50.
Protocol 2: cAMP Assay for Off-Target Activity
This protocol is for measuring the decrease in intracellular cAMP following the activation of dopamine D2 receptors by this compound.
Materials:
-
Cells expressing dopamine D2 receptors
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound
-
Dopamine D2 receptor antagonist (e.g., L-741,626)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen cAMP detection kit
Procedure:
-
Cell Preparation: Prepare a cell suspension in the assay buffer.
-
Antagonist Pre-treatment (Control): In the designated wells, pre-incubate the cells with the D2 receptor antagonist (e.g., L-741,626) for 15-30 minutes.
-
Cell Stimulation: a. Add this compound at various concentrations to the cells. b. Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production. The goal is to measure the inhibition of this forskolin-induced cAMP increase. c. Incubate for the time recommended by the cAMP kit manufacturer (typically 15-30 minutes).
-
cAMP Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for your specific kit.
-
Data Analysis: The decrease in the signal compared to the forskolin-only control is proportional to the activation of the Gi-coupled D2 receptor. Plot the percentage of inhibition against the this compound concentration to determine the IC50.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two distinct receptor subtypes for mammalian bombesin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of a Natural Amphibian Skin-Based Peptide, this compound, in Pancreatic Cancers Expressing Dopamine D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Narrative Review of Protonitazene: Pharmacological Characteristics, Detection Techniques, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Ranatensin analogue design for enhanced receptor selectivity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the design of Ranatensin (B1678805) analogues with enhanced receptor selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the key bombesin (B8815690) receptor subtypes to consider when designing this compound analogues for enhanced selectivity?
A1: There are three main bombesin receptor subtypes to consider:
-
BB1 Receptor (NMB-R): High affinity for neuromedin B (NMB).
-
BB2 Receptor (GRP-R): High affinity for gastrin-releasing peptide (GRP).
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BB3 Receptor (BRS-3): An orphan receptor with no known natural high-affinity ligand.[1][2]
This compound is a naturally occurring undecapeptide that shows affinity for both BB1 and BB2 receptors.[3] The goal of analogue design is often to create molecules that selectively target one of these receptors to achieve a more specific therapeutic effect and reduce off-target side effects.
Q2: What are the primary signaling pathways activated by bombesin receptors?
A2: Bombesin receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger in many cellular processes.[4][5]
Q3: What are the common strategies for designing this compound analogues with enhanced receptor selectivity?
A3: Common strategies include:
-
Amino Acid Substitution: Systematically replacing amino acids in the this compound sequence to identify residues critical for binding to specific receptor subtypes.
-
Truncation: Creating shorter peptide sequences to determine the minimal pharmacophore required for receptor activation and selectivity.
-
Introduction of Unnatural Amino Acids: Incorporating non-proteinogenic amino acids to introduce conformational constraints or novel side-chain interactions.
-
Cyclization: Creating cyclic peptides to stabilize a specific conformation that may favor binding to a particular receptor subtype.
Quantitative Data of this compound and its Analogues
The following tables summarize the binding affinities of various this compound analogues and other bombesin-related peptides for the human bombesin receptor subtypes.
Table 1: Binding Affinities (Ki in nM) of Bombesin-Related Peptides for Human Bombesin Receptors
| Peptide | BB1 (NMB-R) Affinity (Ki, nM) | BB2 (GRP-R) Affinity (Ki, nM) | BB3 (BRS-3) Affinity (Ki, nM) | Reference |
| Neuromedin B (NMB) | 0.3 | 194 | >1000 | |
| Gastrin-Releasing Peptide (GRP) | 209 | 0.3 | >1000 | |
| Bombesin | 2.2 | 1.1 | >1000 | |
| This compound | 1.3 | 2.5 | >1000 | |
| Litorin | 0.9 | 1.2 | >1000 | |
| [D-Tyr6, β-Ala11, Phe13, Nle14]Bn(6-14) | 1.2 | 0.3 | 1.7 |
Table 2: Binding Affinities (Kd in nM) of DOTA-conjugated this compound Analogues
| Analogue | Receptor Target | Binding Affinity (Kd, nM) | Cell Line | Reference |
| 99mTc-RN1 | GRP/NMB | 126.0 | DU-145 | |
| 99mTc-RN2 | GRP/NMB | 28.8 | DU-145 | |
| 68Ga-RN1 | GRP/NMB | 82.12 | DU-145 | |
| 68Ga-RN2 | GRP/NMB | 32.27 | DU-145 |
Table 3: Binding Affinity and Selectivity of a BB3 Receptor Antagonist
| Antagonist | BB3 Receptor Affinity (Ki, nM) | Selectivity (over BB1/BB2) | Reference |
| Bantag-1 | 5.2-5.6 | >5000-fold |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a novel this compound analogue for a specific bombesin receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing the human bombesin receptor of interest (BB1, BB2, or BB3).
-
Radiolabeled ligand with known high affinity for the target receptor (e.g., [125I]-Tyr4-bombesin for BB2).
-
Unlabeled this compound analogue (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of cell membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled bombesin (e.g., 1 µM), 50 µL of radioligand solution, and 150 µL of cell membrane suspension.
-
Competitive Binding: Add 50 µL of each dilution of the this compound analogue, 50 µL of radioligand solution, and 150 µL of cell membrane suspension.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the total binding and competitive binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the analogue that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Calcium Mobilization Assay
This functional assay measures the ability of a this compound analogue to stimulate intracellular calcium release, indicating receptor agonism.
Materials:
-
Cells stably expressing the bombesin receptor of interest and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound analogue (test compound).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and culture overnight to allow for attachment.
-
Dye Loading (if using a fluorescent dye):
-
Prepare a Fluo-4 AM loading solution in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation: Prepare serial dilutions of the this compound analogue in assay buffer.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the this compound analogue solutions into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the fluorescence change against the logarithm of the analogue concentration.
-
Determine the EC50 value (the concentration of the analogue that produces 50% of the maximal response) using non-linear regression analysis.
-
Troubleshooting Guides
Peptide Synthesis
Issue: Low peptide yield or purity after solid-phase peptide synthesis (SPPS).
| Potential Cause | Troubleshooting Steps |
| Incomplete coupling reactions | 1. Double coupling: Repeat the coupling step for difficult amino acids. 2. Use a more efficient coupling reagent: Consider using HATU or HCTU. 3. Increase reaction time: Extend the coupling reaction time. |
| Peptide aggregation on the resin | 1. Use a lower substitution resin: This increases the distance between peptide chains. 2. Incorporate "difficult sequence" protocols: Use higher temperatures or microwave-assisted synthesis to disrupt aggregation. 3. Add a chaotropic salt: A small amount of a chaotropic agent can help to disrupt secondary structures. |
| Problems during cleavage from the resin | 1. Optimize the cleavage cocktail: Ensure the appropriate scavengers are used to protect sensitive amino acids. 2. Ensure complete TFA removal: Residual TFA can interfere with purification. |
Issue: Poor solubility of the purified peptide.
| Potential Cause | Troubleshooting Steps |
| Hydrophobic nature of the this compound analogue | 1. Dissolve in a small amount of organic solvent first: Use DMSO or DMF to dissolve the peptide before adding the aqueous buffer. 2. Use a different buffer system: Test various pH values and buffer compositions to find optimal solubility. 3. Sonication: Gentle sonication can help to break up aggregates and improve solubility. |
Radioligand Binding Assay
Issue: High non-specific binding (NSB).
| Potential Cause | Troubleshooting Steps |
| Radioligand is too "sticky" | 1. Decrease the radioligand concentration: Use a concentration at or below the Kd. 2. Add BSA to the assay buffer: BSA can help to block non-specific binding sites. 3. Pre-treat filters: Soak the glass fiber filters in a solution of 0.5% polyethyleneimine (PEI) to reduce binding to the filter itself. |
| Too much membrane protein | 1. Titrate the amount of membrane protein: Perform an experiment to determine the optimal amount of membrane protein that gives a good signal-to-noise ratio. |
Issue: Low or no specific binding.
| Potential Cause | Troubleshooting Steps |
| Inactive receptor | 1. Check the quality of the cell membranes: Ensure that membranes have been prepared and stored correctly to maintain receptor integrity. 2. Use a fresh batch of membranes. |
| Degraded radioligand | 1. Check the age and storage conditions of the radioligand. 2. Perform a saturation binding experiment to confirm the radioligand's affinity. |
| Incorrect assay conditions | 1. Optimize incubation time and temperature: Ensure the binding reaction has reached equilibrium. 2. Verify the composition of the assay buffer. |
Calcium Mobilization Assay
Issue: Low signal or no response.
| Potential Cause | Troubleshooting Steps |
| Poor cell health | 1. Ensure cells are not overgrown or stressed. 2. Use cells at a lower passage number. |
| Inefficient dye loading | 1. Optimize the dye concentration and incubation time. 2. Use a dye-loading buffer containing probenecid (B1678239) to prevent dye extrusion. |
| Receptor desensitization | 1. Minimize the exposure of cells to agonists before the assay. 2. Wash cells thoroughly before adding the test compound. |
Issue: High background fluorescence.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of the test compound | 1. Run a control experiment with the compound in the absence of cells to measure its intrinsic fluorescence. |
| Cellular stress | 1. Handle cells gently during plating and dye loading. 2. Ensure the assay buffer is at the correct pH and temperature. |
Visualizations
Caption: Bombesin Receptor Signaling Pathway.
Caption: this compound Analogue Screening Workflow.
References
Overcoming tachyphylaxis in Ranatensin blood pressure studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis in ranatensin (B1678805) blood pressure studies.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to this compound-induced tachyphylaxis.
Q1: We are observing a diminished hypotensive response to repeated doses of this compound. Is this expected, and what is the underlying mechanism?
A1: Yes, a diminished response, or tachyphylaxis, to the cardiovascular effects of this compound is a documented phenomenon in several animal models.[1][2] this compound, a bombesin-like peptide, acts on G protein-coupled receptors (GPCRs), specifically bombesin (B8815690) receptors (BB1 and BB2).[3][4] The primary mechanism behind this rapid desensitization involves:
-
Receptor Phosphorylation: Upon binding this compound, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the bombesin receptor.[5]
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.
-
Receptor Uncoupling and Internalization: β-arrestin binding sterically hinders further G protein activation, effectively uncoupling the receptor from its downstream signaling cascade that mediates the blood pressure response. β-arrestin also facilitates the internalization of the receptor from the cell surface into endosomes, further reducing the number of available receptors for this compound binding.
Q2: How can we modify our experimental design to minimize or overcome tachyphylaxis?
A2: Several strategies can be employed to mitigate tachyphylaxis in your this compound blood pressure studies:
-
Optimize Dosing Regimen:
-
Increase the Interval Between Doses: Allowing sufficient time between this compound administrations can permit receptor resensitization, where receptors are dephosphorylated and recycled back to the cell surface. A suggested washout period is at least one hour between injections.
-
Intermittent vs. Continuous Infusion: Continuous infusion is more likely to induce profound tachyphylaxis. Consider using bolus injections with adequate recovery periods instead.
-
Dose-Response Optimization: Determine the minimal effective dose of this compound that elicits the desired hypotensive effect. Using lower doses can reduce the magnitude and speed of receptor desensitization.
-
-
Consider Chronotherapy: The timing of drug administration can influence its effect. Some studies on antihypertensive agents suggest that evening dosing may be more effective and could potentially alter the development of tolerance. While specific data for this compound is unavailable, exploring different administration times could be a novel approach.
-
Pharmacological Intervention (Experimental):
-
GRK Inhibitors: Co-administration with a GRK inhibitor, such as paroxetine (B1678475) (in experimental settings), has been shown to attenuate GPCR desensitization by preventing receptor phosphorylation. This is an advanced, experimental approach that would require careful validation.
-
Q3: We observe variability in the blood pressure response to this compound across different animals. What could be the contributing factors?
A3: The cardiovascular response to this compound can be highly variable. Key factors include:
-
Species and Strain Differences: this compound can induce hypertension in dogs and rabbits, hypotension in monkeys, and has variable effects in guinea pigs and rats. Different rat strains also exhibit variations in their baseline blood pressure and cardiovascular regulation, which can influence the response to this compound.
-
Baseline Blood Pressure: In rats, the direction of the blood pressure change in response to this compound is dependent on the basal blood pressure. Animals with high baseline blood pressure tend to show a hypotensive response, while those with low baseline blood pressure may exhibit a pressor (hypertensive) response.
-
Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular reflexes and the overall response to this compound. Ensure consistent and appropriate anesthesia throughout your experiments.
Q4: Are there alternative peptides or strategies to study bombesin receptor-mediated blood pressure regulation without inducing strong tachyphylaxis?
A4: While all agonists acting on the same receptor will likely induce some degree of tachyphylaxis, you could explore:
-
Biased Agonists: These are ligands that preferentially activate one signaling pathway over another. A biased agonist for the bombesin receptor that favors G protein signaling over β-arrestin recruitment could theoretically produce a sustained blood pressure response with reduced tachyphylaxis. The development and validation of such compounds for bombesin receptors would be a significant research endeavor.
-
Hybrid Peptides: A study on a dermorphin-ranatensin hybrid peptide, LENART01, noted that it did not show tachyphylaxis in their experimental setup, suggesting that modifications to the peptide structure could alter its desensitization profile.
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies.
Table 1: Effect of this compound on Blood Pressure in Different Species
| Species | Baseline Blood Pressure | Observed Effect | Tachyphylaxis | Reference(s) |
| Dog | - | Hypertensive | Occurred | |
| Rabbit | - | Hypertensive | Occurred | |
| Monkey | - | Hypotensive | Not Observed | |
| Guinea Pig | - | Variable | Rapid Onset | |
| Rat | High | Hypotensive | Variable | |
| Rat | Low | Hypertensive | Variable |
Table 2: Example of Tachyphylaxis to Endothelin-1 (B181129) Induced Hypotension in Anesthetized Rats (Note: Data for a different peptide, but illustrates the phenomenon of tachyphylaxis)
| Injection Number | Dose (nmol/kg, i.v.) | Maximal Fall in Blood Pressure (% of initial response) |
| 1 | 0.25 | 100% |
| 4 (10 min intervals) | 0.25 | ~50% |
| Data adapted from a study on endothelin-1 to demonstrate the principle of tachyphylaxis. |
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol provides a detailed methodology for measuring the direct effects of this compound on arterial blood pressure in anesthetized rats.
1. Animal Preparation:
- Animals: Adult male Wistar rats (250-300g) are commonly used. Other strains may be used depending on the experimental question.
- Anesthesia: Anesthetize the rats with an appropriate agent (e.g., urethane (B1682113) and α-chloralose, intraperitoneally). The level of anesthesia should be monitored regularly (e.g., by checking the paw pinch reflex) and maintained throughout the experiment.
- Surgical Preparation:
- Place the anesthetized rat in a supine position on a heating pad to maintain body temperature at 37°C.
- Perform a tracheotomy to ensure a clear airway.
- Catheterize the femoral artery with a polyethylene (B3416737) catheter connected to a pressure transducer for continuous blood pressure monitoring.
- Catheterize the femoral vein for intravenous administration of this compound and other agents.
2. Blood Pressure Recording:
- Connect the arterial catheter to a blood pressure monitor and a data acquisition system.
- Allow the animal to stabilize for at least 30 minutes after surgery before any experimental manipulations.
- Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
3. This compound Administration and Tachyphylaxis Assessment:
- Dose-Response: Administer increasing doses of this compound (e.g., 1, 3, 10, 30 µg/kg, i.v. bolus) to determine the effective dose range. Allow for complete recovery of blood pressure to baseline between doses.
- Tachyphylaxis Induction: Administer a fixed, effective dose of this compound repeatedly at set intervals (e.g., every 15 minutes) and record the peak change in blood pressure after each administration. A progressive decrease in the response indicates the development of tachyphylaxis.
- Overcoming Tachyphylaxis (Experimental):
- Washout Period: After inducing tachyphylaxis, cease this compound administration for an extended period (e.g., 60-90 minutes) and then re-challenge with the same dose to assess for recovery of the response.
- Intermittent Dosing: Compare the tachyphylactic response from the repeated administration protocol to a protocol with a longer interval between doses (e.g., 60 minutes).
4. Data Analysis:
- Express changes in blood pressure as the absolute change from baseline or as a percentage of the baseline value.
- Compare the responses to repeated doses of this compound to assess the degree of tachyphylaxis.
- Use appropriate statistical tests to determine the significance of the observed changes.
Signaling Pathways and Experimental Workflows
This compound/Bombesin Receptor Signaling Pathway
This compound binds to bombesin receptors (BB1/BB2), which are Gq/11-coupled GPCRs. This initiates a signaling cascade that can lead to vasoconstriction or vasodilation depending on the vascular bed and the physiological context.
Caption: this compound signaling pathway leading to vascular effects.
Tachyphylaxis and Receptor Resensitization Workflow
This workflow illustrates the key steps involved in GPCR desensitization and the potential for resensitization.
Caption: Workflow of GPCR tachyphylaxis and resensitization.
Experimental Workflow for Assessing Tachyphylaxis
This diagram outlines a logical workflow for an experiment designed to investigate this compound-induced tachyphylaxis.
Caption: Experimental workflow for tachyphylaxis assessment.
References
- 1. The action of this compound, a new polypeptide from amphibian skin, on the blood pressure of experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of this compound, a new polypeptide from amphibian skin, on the blood pressure of experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory and Cardiovascular Activity of LENART01, an Analgesic Dermorphin–this compound Hybrid Peptide, in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]
Interpreting variable responses to Ranatensin in different animal models.
Welcome to the technical support center for researchers working with Ranatensin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the variable responses observed in different animal models during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and to which peptide family does it belong?
This compound is an undecapeptide (a peptide composed of 11 amino acids) originally isolated from the skin of the frog Rana pipiens.[1][2] It belongs to the bombesin-like peptide family, which also includes Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB) in mammals.[3] These peptides are known for a wide range of biological activities, including effects on smooth muscle contraction, secretion, and neural activity.[3]
Q2: What is the primary mechanism of action for this compound?
This compound exerts its effects by binding to bombesin (B8815690) receptors, which are G-protein coupled receptors (GPCRs).[3] The mammalian bombesin receptor family includes the GRP receptor (GRP-R or BB2) and the NMB receptor (NMB-R or BB1). The specific response to this compound often depends on which receptor subtype is expressed in the target tissue and the binding affinity of this compound for that specific receptor. For instance, in rat bladder and uterus, this compound-HLa (a related peptide) is thought to cause muscle contraction by binding to NMB and GRP receptors, respectively.
Q3: Why are responses to this compound so variable across different animal models?
The variability in response to this compound across different species is a key characteristic of the peptide and a common challenge in research. This variability is attributed to several factors:
-
Species-Specific Receptor Differences: There are significant differences in bombesin receptors between species, particularly between rodents and humans. These differences can affect the binding affinity and activation of the receptor by this compound and its analogues, leading to different biological effects.
-
Receptor Distribution: The density and distribution of GRP-R and NMB-R vary significantly in the tissues and vascular beds of different animals. This dictates where and how strongly the peptide can act.
-
Underlying Physiological State: The animal's baseline physiological state can dramatically alter the response. For example, in rats, the effect of this compound on blood pressure is dependent on the basal blood pressure level.
-
Direct vs. Indirect Actions: this compound can act directly on vascular smooth muscle or indirectly by triggering the release of other vasoactive substances, such as noradrenaline. The predominant mechanism can differ between species.
Section 2: Troubleshooting Guide for Inconsistent Results
Q1: My blood pressure results with this compound are inconsistent in rats. What could be the cause?
This is a well-documented phenomenon. The blood pressure response in rats is uniquely dependent on the animal's basal blood pressure.
-
High Basal Blood Pressure: If the rat's blood pressure is high, this compound typically produces a hypotensive (lowering) effect.
-
Low Basal Blood Pressure: If the rat's blood pressure is low, this compound tends to produce a pressor (raising) effect. This pressor response is believed to be partly due to the release of noradrenaline from sympathetic nerve endings.
Troubleshooting Steps:
-
Ensure consistent and stable baseline blood pressure readings before administration.
-
Carefully document the basal blood pressure of each animal in your experimental records.
-
Consider stratifying your analysis based on the initial blood pressure of the animals.
Q2: I'm observing a rapidly diminishing response (tachyphylaxis) to repeated doses of this compound. Is this expected?
Yes, tachyphylaxis is an expected response in certain animal models.
-
Guinea-pigs: Show a variable response with a rapid onset of tachyphylaxis.
-
Dogs and Rabbits: Tachyphylaxis to the pressor effect has been observed.
-
Monkeys: In contrast, the depressor (hypotensive) action in monkeys does not appear to exhibit tachyphylaxis.
Troubleshooting Steps:
-
If using a model susceptible to tachyphylaxis, ensure a sufficient washout period between doses.
-
For studies requiring multiple data points, consider using a model where tachyphylaxis is not observed, such as the monkey for hypotensive studies, if feasible.
-
Note that there is no cross-tachyphylaxis with angiotensin, bradykinin, or noradrenaline.
Q3: Why does this compound increase blood pressure in dogs but decrease it in monkeys?
This dichotomy is a hallmark of this compound's activity and highlights the species-specific mechanisms.
-
In Dogs and Rabbits (Pressor Effect): this compound causes a rise in blood pressure, suggesting a direct peripheral vasoconstrictor action on vascular smooth muscle. This response is not blocked by common antagonists like atropine, phentolamine, or propranolol.
-
In Monkeys (Depressor Effect): this compound potently lowers blood pressure, indicating a direct peripheral vasodilator action. This response is also not blocked by a wide range of autonomic blockers, pointing to a direct effect on vascular smooth muscle.
This difference underscores the importance of selecting the correct animal model for the specific hypertensive or hypotensive application being studied.
Q4: My in vitro results on isolated tissues don't align with my in vivo findings. What explains this discrepancy?
This is a common challenge when translating from in vitro to in vivo experiments. The discrepancy can arise from:
-
Systemic vs. Local Effects: In vivo, the peptide is subject to systemic circulation, metabolism, and compensatory reflex mechanisms (like the baroreflex) that are absent in an isolated tissue bath.
-
Indirect Mechanisms: The in vivo response may be mediated by the release of other endogenous substances (e.g., noradrenaline in rats), an effect that would not be observed in an isolated aortic strip unless nerves are present and stimulated.
-
Receptor Environment: The cellular and receptor environment in an isolated tissue may differ from its state in a living organism, potentially altering signaling outcomes.
-
Tissue-Specific Responses: this compound has varied effects on different smooth muscles even within the same species. For example, in rats, it causes rhythmic contractions in the uterus but relaxation in the duodenum.
Section 3: Data Presentation
Table 1: Summary of this compound's Vasoactive Effects in Different Animal Models
| Animal Model | Effect on Blood Pressure | Potency Comparison | Tachyphylaxis | Notes |
| Dog | Hypertensive (Pressor) | ~1/10th as potent as angiotensin | Observed | Suggests direct peripheral vasoconstriction. |
| Rabbit | Hypertensive (Pressor) | ~1/10th as potent as angiotensin | Observed | Suggests direct peripheral vasoconstriction. |
| Monkey | Hypotensive (Depressor) | As potent as eledoisin | Not observed | Suggests direct peripheral vasodilation. |
| Rat | Variable | N/A | Observed | Hypotensive at high basal BP; Hypertensive at low basal BP. |
| Guinea-pig | Variable | N/A | Rapid onset | --- |
| Cat | No effect | N/A | N/A | --- |
Table 2: Effects of this compound on Isolated Smooth Muscle Preparations
| Preparation | Species | Response | Effect of Atropine |
| Ileum | Guinea-pig | Maximal spike contractions | Blocked |
| Ileum (in presence of atropine) | Guinea-pig | Small contractions on a sustained base | Not blocked |
| Uterus | Rat | Rhythmic contractions | No effect |
| Duodenum | Rat | Relaxation | No effect |
| Aortic Strip | Rabbit | Contraction | No effect |
| Aortic Strip | Rat | No response | N/A |
Section 4: Experimental Protocols
Protocol 1: General Procedure for In Vivo Blood Pressure Measurement
Disclaimer: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to established guidelines.
-
Animal Preparation:
-
Select the appropriate animal model for the study objective (e.g., dog for pressor studies, monkey for depressor studies).
-
Anesthetize the animal using an approved anesthetic regimen.
-
Surgically expose and cannulate the femoral artery (for blood pressure monitoring) and a femoral or jugular vein (for substance administration).
-
Connect the arterial cannula to a pressure transducer to record blood pressure continuously.
-
Allow the animal's blood pressure to stabilize for a minimum of 20-30 minutes before any experimental administration.
-
-
Compound Preparation:
-
Use pharmaceutical-grade compounds whenever possible. If not available, use the highest-grade chemical reagent and prepare the solution aseptically.
-
Dissolve this compound in a sterile, isotonic vehicle (e.g., 0.9% saline). The final solution should be at a neutral pH.
-
Prepare a range of concentrations to establish a dose-response curve.
-
-
Administration and Data Collection:
-
Record a stable baseline blood pressure for at least 5 minutes.
-
Administer the this compound solution as an intravenous (i.v.) bolus. The volume should not exceed recommended limits (e.g., for rats, 5 ml/kg for a bolus).
-
Continuously record blood pressure and heart rate until the response peaks and returns to baseline.
-
If testing for tachyphylaxis, administer a second identical dose after the response to the first has fully subsided and observe the magnitude of the second response.
-
Include appropriate vehicle controls in the experimental design.
-
-
Post-Procedure:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide appropriate post-operative care as outlined in the approved protocol.
-
Protocol 2: Isolated Smooth Muscle Contraction Assay
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., rat, guinea-pig) according to an IACUC-approved protocol.
-
Immediately dissect the desired tissue (e.g., ileum, uterus, aortic strip) and place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Prepare tissue segments of appropriate size (e.g., 1-2 cm for ileum) and mount them in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
-
Apparatus Setup:
-
Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Allow the tissue to equilibrate for 60-90 minutes under a small initial tension, with solution changes every 15-20 minutes.
-
-
Data Collection:
-
Record baseline contractile activity.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner to generate a concentration-response curve.
-
After the maximal response is achieved or the curve is complete, wash the tissue thoroughly with fresh Krebs-Henseleit solution until it returns to baseline.
-
To test the mechanism, pre-incubate the tissue with an antagonist (e.g., atropine) for 20-30 minutes before repeating the this compound concentration-response curve.
-
Section 5: Visualizations
Caption: Generalized signaling pathway for this compound via Gq-coupled bombesin receptors.
Caption: Experimental workflow for investigating variable responses to this compound.
Caption: Troubleshooting logic for interpreting variable this compound results.
References
Technical Support Center: Minimizing Hemolysis with Synthetic Ranatensin Analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing hemolysis when working with synthetic Ranatensin analogues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is hemolysis a concern?
This compound is a peptide originally isolated from frog skin that belongs to the bombesin (B8815690) family of peptides. It and its synthetic analogues are being investigated for various therapeutic applications. Hemolysis, the rupture of red blood cells (erythrocytes), is a critical safety concern for any intravenously administered therapeutic. Significant hemolytic activity can lead to anemia, jaundice, and other severe toxic effects, hindering the clinical development of promising peptide candidates.
Q2: What is the typical hemolytic activity of natural this compound?
Studies have shown that natural this compound exhibits low intrinsic hemolytic activity. In one study, the level of hemolysis induced by this compound after 1 and 4 hours of incubation with red blood cells was found to be between 2% and 5%, which is considered low.
Q3: How is the hemolytic activity of synthetic this compound analogues quantified?
The hemolytic activity of a peptide is typically quantified by determining its HC50 value. The HC50 is the concentration of the peptide that causes 50% hemolysis of a red blood cell suspension. A higher HC50 value indicates lower hemolytic activity, which is a desirable characteristic for a therapeutic peptide.
Q4: What structural features of synthetic peptides influence their hemolytic activity?
The hemolytic activity of synthetic peptides is influenced by several physicochemical properties, including:
-
Hydrophobicity: Increased hydrophobicity often correlates with higher hemolytic activity.
-
Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues. A well-defined amphipathic structure, such as an α-helix with a hydrophobic face and a hydrophilic face, can promote insertion into the lipid bilayer of red blood cells, leading to lysis.
-
Net Charge: A higher positive charge can enhance the initial electrostatic attraction to the negatively charged surface of red blood cells, but its overall effect on hemolysis can vary depending on other factors.
-
Helicity: A stable helical conformation can facilitate membrane interaction and pore formation.
Troubleshooting Guide
Problem: High hemolytic activity observed in a preliminary screen of a new synthetic this compound analogue.
Possible Cause 1: Suboptimal Experimental Conditions.
-
Solution: Ensure that your experimental protocol is robust. Verify the accuracy of peptide concentrations, the freshness and integrity of the red blood cell suspension, and the correct functioning of positive (e.g., Triton X-100) and negative (e.g., PBS buffer) controls. Inaccurate measurements or compromised reagents can lead to misleading results.
Possible Cause 2: Intrinsic Properties of the Peptide Analogue.
-
Solution: If experimental conditions are confirmed to be correct, the high hemolytic activity is likely an intrinsic property of the analogue. Consider the following strategies to reduce hemolysis through structural modification:
-
Decrease Hydrophobicity: Substitute one or more hydrophobic amino acids with less hydrophobic or polar residues. For example, replacing a Leucine with an Alanine or Serine can significantly reduce hemolytic activity.
-
Disrupt Amphipathicity: Introduce a helix-breaking residue, such as Proline, into a potential α-helical region to disrupt the amphipathic structure that facilitates membrane insertion.
-
Modify Net Charge: While the effect can be complex, systematically altering the net positive charge by substituting neutral or acidic amino acids for basic residues (or vice versa) can modulate hemolytic activity.
-
Problem: Inconsistent or non-reproducible hemolysis assay results.
-
Solution: Review your hemolysis assay protocol for sources of variability. Key factors to standardize include:
-
Red Blood Cell Source and Preparation: Use a consistent source of red blood cells and standardize the washing and suspension preparation steps.
-
Incubation Time and Temperature: Adhere strictly to the defined incubation time and temperature for all experiments.
-
Assay Buffer: Use a consistent, isotonic buffer (e.g., PBS, pH 7.4) for all dilutions and reactions.
-
Quantitative Data on Hemolytic Activity
The following table presents hypothetical, yet plausible, quantitative data for a series of synthetic this compound analogues to illustrate the impact of specific amino acid substitutions on hemolytic activity. This data is for educational purposes and should be used as a guide for designing new analogues with reduced hemolytic potential.
| Analogue ID | Sequence Modification | Predicted Secondary Structure | Hydrophobicity (Arbitrary Units) | Net Charge at pH 7.4 | HC50 (µM) |
| R-WT | Wild-Type this compound | Random Coil | 45 | +2 | > 200 |
| R-L5A | Leu to Ala at position 5 | Random Coil | 40 | +2 | > 300 |
| R-G7P | Gly to Pro at position 7 | Turn | 46 | +2 | > 250 |
| R-W8F | Trp to Phe at position 8 | Random Coil | 55 | +2 | 150 |
| R-K9A | Lys to Ala at position 9 | Random Coil | 48 | +1 | > 400 |
| R-L5F, W8F | Double Substitution | α-helix | 65 | +2 | 75 |
Experimental Protocols
Hemolysis Assay Protocol
This protocol outlines a standard method for determining the hemolytic activity (HC50) of synthetic this compound analogues.
1. Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh, anticoagulated blood (e.g., with EDTA) from a healthy donor.
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.
-
Carefully remove the supernatant (plasma and buffy coat).
-
Wash the RBC pellet three times with 10 volumes of cold, sterile phosphate-buffered saline (PBS), pH 7.4. Centrifuge at 1,000 x g for 5 minutes at 4°C after each wash.
-
After the final wash, resuspend the RBC pellet in PBS to a final concentration of 4% (v/v).
2. Preparation of Peptide Solutions:
-
Dissolve the synthetic this compound analogues in PBS to create stock solutions (e.g., 1 mM).
-
Perform serial dilutions of the peptide stock solutions in PBS to achieve a range of desired concentrations for the assay.
3. Hemolysis Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of each peptide dilution to triplicate wells.
-
Prepare control wells:
-
Negative Control (0% Hemolysis): 100 µL of PBS buffer only.
-
Positive Control (100% Hemolysis): 100 µL of 1% Triton X-100 in PBS.
-
-
Add 100 µL of the 4% RBC suspension to all wells.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.
4. Calculation of Percent Hemolysis:
Use the following formula to calculate the percentage of hemolysis for each peptide concentration:
% Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100
Where:
-
Abs_sample is the absorbance of the sample well.
-
Abs_neg_ctrl is the absorbance of the negative control well.
-
Abs_pos_ctrl is the absorbance of the positive control well.
5. Determination of HC50:
-
Plot the % Hemolysis versus the peptide concentration.
-
Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the HC50 value, which is the concentration of the peptide that causes 50% hemolysis.
Visualizations
Signaling Pathway: Peptide-Induced Eryptosis
While this compound does not have a known specific receptor on red blood cells, many membrane-active peptides can induce hemolysis through a process of programmed cell death in erythrocytes called eryptosis. This pathway involves an influx of calcium and subsequent cell shrinkage and membrane blebbing.
Caption: Peptide-induced eryptosis pathway leading to hemolysis.
Experimental Workflow: Hemolysis Assay
The following diagram illustrates the key steps in the hemolysis assay protocol.
Caption: Workflow for determining the HC50 of synthetic peptides.
Strategies to reduce non-specific binding in Ranatensin receptor assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding in Ranatensin receptor assays.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can obscure specific signals, leading to inaccurate data interpretation. This guide provides a systematic approach to identify and mitigate common causes of this issue.
| Problem | Potential Cause | Recommended Solution |
| High background across all wells | Suboptimal Buffer Composition | Optimize the pH and ionic strength of your binding and wash buffers. This compound receptors are G-protein coupled receptors (GPCRs), and their conformation can be sensitive to the buffer environment.[1] |
| Inadequate Blocking | Incorporate or optimize the concentration of a blocking agent like Bovine Serum Albumin (BSA). BSA can block non-specific binding sites on the assay plate and membranes.[1] | |
| Hydrophobic Interactions | Add a low concentration of a non-ionic detergent (e.g., Tween-20 or Triton X-100) to disrupt non-specific hydrophobic interactions.[1] | |
| Non-specific binding increases with incubation time | Suboptimal Incubation Conditions | Optimize incubation time and temperature. Shorter incubation times or lower temperatures (e.g., 4°C or room temperature) can reduce non-specific binding.[1] |
| High variability between replicate wells | Poor Membrane Preparation Quality | Ensure high-quality membrane preparations. Use protease inhibitors during preparation to prevent receptor degradation. Re-prepare membranes with additional wash steps if necessary.[1] |
| Inefficient Washing | Increase the number and/or volume of wash steps. Use ice-cold wash buffer to minimize the dissociation of the specifically bound ligand. | |
| Radioligand sticking to filters/plates | Properties of Assay Materials | Pre-soak filters in a buffer containing a blocking agent like polyethyleneimine (PEI). Consider using low-protein binding plates and tubes. |
Quantitative Data Summary: Optimizing Assay Components
The following tables provide common concentration ranges for key buffer components to reduce non-specific binding. The optimal concentration for each component should be determined empirically for your specific assay system.
Table 1: Blocking Agents
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Fatty acid-free BSA may offer superior blocking performance. A 0.1% BSA solution has been shown to be an effective blocker of non-specific peptide binding. |
| Polyethyleneimine (PEI) | 0.1% - 0.5% (for filter pre-soak) | Particularly useful for reducing radioligand binding to glass fiber filters. |
| Non-fat Dry Milk | 1% - 5% (w/v) | Can be a cost-effective alternative to BSA, but may interfere with some assays. |
Table 2: Buffer Additives
| Additive | Typical Concentration Range | Purpose |
| NaCl | 50 mM - 200 mM | Increases ionic strength to reduce non-specific electrostatic interactions. |
| MgCl₂ | 1 mM - 10 mM | Often included as a required cofactor for GPCR-G protein interactions. |
| Tween-20 / Triton X-100 | 0.01% - 0.1% (v/v) | Non-ionic detergents that reduce non-specific hydrophobic interactions. |
Experimental Protocols
Radioligand Binding Assay for this compound Receptors
This protocol provides a general framework for a competitive binding assay using a radiolabeled ligand such as [125I]-Tyr4-Bombesin.
1. Membrane Preparation:
-
Culture cells expressing the this compound receptor (e.g., Bombesin receptor subtype 1 or 2) to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.
2. Assay Procedure:
-
Pre-soak glass fiber filters in a solution of 0.3% polyethyleneimine (PEI).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [125I]-Tyr4-Bombesin), and the membrane preparation.
-
Non-Specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled competitor (e.g., 1 µM unlabeled this compound or Bombesin), and the membrane preparation.
-
Competition: Add serial dilutions of the test compound, radioligand, and the membrane preparation.
-
-
Incubate the plate at a predetermined optimal temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry completely.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value.
Frequently Asked Questions (FAQs)
Q1: What are the main subtypes of this compound/Bombesin receptors I should be aware of?
A1: The mammalian Bombesin receptor family includes three main subtypes: the Neuromedin B receptor (NMBR or BB₁), the Gastrin-releasing peptide receptor (GRPR or BB₂), and the orphan receptor BRS-3 (BB₃). This compound is a peptide that can interact with these receptors.
Q2: How do this compound receptors signal within the cell?
A2: this compound receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Activation of the receptor leads to the activation of Phospholipase C (PLC), which in turn generates the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Q3: My non-specific binding is still high even after optimizing the buffer. What else can I try?
A3: If buffer optimization is insufficient, consider the quality of your radioligand. Ensure it is of high purity and has not degraded. You can also try reducing the concentration of the radioligand used in the assay. Additionally, re-evaluating your membrane preparation procedure for any potential issues is recommended.
Q4: What is a good rule of thumb for the concentration of unlabeled competitor to define non-specific binding?
A4: A common practice is to use the unlabeled competitor at a concentration that is 100 to 1000-fold higher than the Kd of the radioligand. This ensures that all specific binding sites on the receptor are occupied by the unlabeled ligand.
Visualizations
This compound Receptor Signaling Pathway
Caption: this compound Receptor Gq Signaling Pathway.
Experimental Workflow for Reducing Non-Specific Binding
Caption: Troubleshooting Workflow for High Non-Specific Binding.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Ranatensin and Bombesin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the bioactivity of two well-characterized amphibian peptides, Ranatensin and Bombesin (B8815690). Both peptides are potent agonists of the bombesin receptor family and have been instrumental in elucidating a wide range of physiological processes. This document synthesizes experimental data on their receptor binding affinities, potencies in key biological assays, and their underlying signaling mechanisms to assist researchers in selecting the appropriate tool for their studies.
Introduction to this compound and Bombesin
This compound is an undecapeptide originally isolated from the skin of the frog Rana pipiens.[1] Its mammalian homolog is Neuromedin B (NMB), a decapeptide found in the central nervous system and gastrointestinal tract.[2][3][4] Bombesin is a tetradecapeptide first identified in the skin of the frog Bombina bombina.[1][3] The primary mammalian counterpart to bombesin is Gastrin-Releasing Peptide (GRP).[3][5] Both this compound and Bombesin, along with their mammalian analogs, exert their effects by binding to a family of G protein-coupled receptors (GPCRs) known as bombesin receptors.
There are three main subtypes of bombesin receptors:
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BB1 Receptor (NMBR): Shows a high affinity for Neuromedin B (and therefore this compound).
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BB2 Receptor (GRPR): Exhibits a high affinity for Gastrin-Releasing Peptide and Bombesin.
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BB3 Receptor: An orphan receptor with no known natural high-affinity ligand among the classic bombesin-related peptides.[4]
The differential affinities of this compound and Bombesin for these receptor subtypes are the primary determinant of their distinct and overlapping biological activities.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the receptor binding affinities and the potency of this compound and Bombesin in various bioassays.
Table 1: Comparative Receptor Binding Affinities
| Peptide | GRP-Preferring Receptor (BB2) Affinity | NMB-Preferring Receptor (BB1) Affinity | Key Insights |
| This compound | High (similar to Bombesin) | Very High (similar to Neuromedin B) | Exhibits high affinity for both BB1 and BB2 receptors, with a preference for BB1.[1] |
| Bombesin | High (similar to this compound) | High (lower than this compound/NMB) | A potent agonist at both BB1 and BB2 receptors, with a slight preference for BB2.[1][4] |
| Neuromedin B (NMB) | Low | Very High (>100-fold higher than GRP) | The most selective natural agonist for the BB1 receptor.[4] |
| Gastrin-Releasing Peptide (GRP) | High | Low (>50-fold lower than NMB) | The most selective natural agonist for the BB2 receptor.[4] |
Relative affinities are based on competitive binding assays.[1]
Table 2: Comparative Potency in Biological Assays
| Assay | Peptide | Test System | Potency (EC50/pD2) |
| Smooth Muscle Contraction | This compound (analog this compound-HLa) | Rat Uterus Smooth Muscle | 5.5 nM |
| This compound (analog this compound-HLa) | Rat Bladder Smooth Muscle | 7.1 nM | |
| Bombesin | Rat Stomach Strip | 6.5 nM[6] | |
| Bombesin | Rat Urinary Bladder | pD2 = 8.33[7] | |
| Bombesin | Guinea-Pig Urinary Bladder | pD2 = 8.83[7] | |
| Calcium Mobilization | This compound | Small Cell Lung Cancer Cell Lines | Active at 1 nM[8] |
| Bombesin | Small Cell Lung Cancer Cell Lines | Active at 1 nM[8] | |
| Bombesin | Myenteric Plexus Neurons | Concentration-dependent (5-500 nM)[9] | |
| Gastrin Release | Bombesin | Canine G Cells | Stimulates release (dependent on Ca2+ influx)[10] |
| Bombesin | Dog (in vivo) | Dose-dependent increase in serum gastrin[11] |
EC50 is the half-maximal effective concentration. pD2 is the negative logarithm of the EC50.
Signaling Pathways
Both this compound and Bombesin initiate their cellular effects by binding to their respective G protein-coupled receptors on the cell surface. This binding activates the Gq/11 family of G proteins, which in turn stimulates Phospholipase C (PLC).[12][13][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14][15]
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9][16] The increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including smooth muscle contraction, hormone secretion, and cell proliferation.[5][17]
Caption: Bombesin Receptor Signaling Pathway. (Within 100 characters)
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Receptor Binding Assay
This protocol is a synthesized example for determining the binding affinity of this compound and Bombesin to their receptors expressed in cultured cells.
-
Cell Culture: Culture a cell line known to express bombesin receptors (e.g., PC-3 cells for GRP receptors, or cells transfected to express specific receptor subtypes) in appropriate media until confluent.
-
Membrane Preparation: Harvest the cells and homogenize them in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Competitive Binding: In a multi-well plate, incubate a constant concentration of a radiolabeled bombesin-like peptide (e.g., ¹²⁵I-[Tyr⁴]bombesin) with the cell membranes in the presence of increasing concentrations of unlabeled this compound or Bombesin.
-
Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled peptide. Use non-linear regression to fit the data to a one-site or two-site competition model to determine the IC50 (half-maximal inhibitory concentration) and subsequently the Ki (dissociation constant) for each peptide.
Smooth Muscle Contraction Assay
This protocol outlines a method for measuring the contractile response of isolated smooth muscle to this compound and Bombesin.
-
Tissue Preparation: Euthanize a laboratory animal (e.g., rat or guinea pig) and dissect a smooth muscle-containing tissue, such as the stomach, bladder, or uterus. Cut the tissue into strips and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the tissue strips to equilibrate under a resting tension for a period of time until a stable baseline is achieved.
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Cumulative Concentration-Response Curve: Add this compound or Bombesin to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps.
-
Measurement of Contraction: Record the isometric contractions of the muscle strips using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a standard agonist (e.g., potassium chloride). Plot the response against the logarithm of the agonist concentration to generate a concentration-response curve. Calculate the EC50 and the maximum effect (Emax) for each peptide.
Caption: Smooth Muscle Contraction Assay Workflow. (Within 100 characters)
Conclusion
Both this compound and Bombesin are powerful pharmacological tools for investigating the roles of bombesin receptors in health and disease. The choice between these two peptides should be guided by the specific research question and the receptor subtype of interest.
-
This compound (and its mammalian homolog NMB) is the preferred agonist for studies focusing on the BB1 receptor , given its higher relative affinity for this subtype.
-
Bombesin is a potent, non-selective agonist at both BB1 and BB2 receptors , making it suitable for studies where activation of both receptor subtypes is desired or in systems where the BB2 receptor is the predominant subtype. For more selective activation of the BB2 receptor, its mammalian homolog, GRP , is the more appropriate choice.
Understanding the distinct bioactivities and receptor preferences of this compound and Bombesin is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the bombesin receptor system.
References
- 1. Bombesins: A New Frontier in Hybrid Compound Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The contractile effect of bombesin, gastrin releasing peptide and various fragments in the rat stomach strip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activities and antagonism of bombesin on urinary smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bombesin-related peptides induce calcium mobilization in a subset of human small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bombesin-mediated calcium fluxes in myenteric plexus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bombesin-induced gastrin release from canine G cells is stimulated by Ca2+ but not by protein kinase C, and is enhanced by disruption of rho/cytoskeletal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effects of bombesin and porcine gastrin-releasing peptide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bombesin activation of phospholipase C beta 1 in rat acinar pancreatic cells involves the pertussis toxin-sensitive G alpha i3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Phospholipase C - Wikipedia [en.wikipedia.org]
- 15. bosterbio.com [bosterbio.com]
- 16. Bombesin-evoked gastrin release and calcium signaling in human antral G cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential regulation of smooth muscle contraction in rabbit internal anal sphincter by substance P and bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
Ranatensin vs. Neuromedin B: A Comparative Analysis of Receptor Binding Selectivity
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the receptor binding selectivity of two bombesin-related peptides: Ranatensin and Neuromedin B, with a focus on their interactions with the Neuromedin B receptor (NMBR) and the Gastrin-Releasing Peptide receptor (GRPR).
Executive Summary
Neuromedin B (NMB) and this compound are both members of the bombesin-like peptide family and exhibit affinity for bombesin (B8815690) receptors. However, their selectivity profiles for the two primary mammalian bombesin receptor subtypes, the Neuromedin B receptor (NMBR, also known as BB1) and the Gastrin-Releasing Peptide receptor (GRPR, also known as BB2), differ significantly. Experimental data reveals that Neuromedin B is a highly selective endogenous ligand for the NMBR. In contrast, this compound, an amphibian-derived peptide, demonstrates a broader binding profile, with a notable affinity for the GRPR. This guide presents a quantitative comparison of their binding affinities, a detailed experimental protocol for assessing these interactions, and a visualization of the downstream signaling pathways.
Data Presentation: Receptor Binding Affinity
The following table summarizes the binding affinities (IC50 values) of this compound and Neuromedin B for the human Neuromedin B receptor (hNMBR) and the human Gastrin-Releasing Peptide receptor (hGRPR). Lower IC50 values indicate higher binding affinity.
| Peptide | Receptor | IC50 (nM) | Selectivity |
| Neuromedin B | hNMBR | 0.053 | Highly selective for hNMBR[1] |
| hGRPR | 34.3 | ~647-fold lower affinity for hGRPR compared to hNMBR[1] | |
| This compound | hNMBR | 1.8 | High affinity |
| hGRPR | 0.5 | High affinity, but less selective than GRP[1] |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for this compound and Neuromedin B is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled peptides to displace a radiolabeled ligand from the target receptors.
Objective: To determine the inhibitory concentration (IC50) of this compound and Neuromedin B for the NMB and GRP receptors.
Materials:
-
Cell Lines: Stably transfected cell lines expressing either the human NMB receptor (hNMBR) or the human GRP receptor (hGRPR).
-
Radioligand: A high-affinity radiolabeled bombesin receptor ligand, such as 125I-[D-Tyr6, β-Ala11, Phe13, Nle14]Bn-(6–14).
-
Unlabeled Ligands: this compound and Neuromedin B.
-
Assay Buffer: Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture the transfected cells to confluence.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant amount of the cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor ligands (this compound or Neuromedin B).
-
Add a fixed concentration of the radioligand to all wells. For total binding, no competitor is added. For non-specific binding, a high concentration of a non-radiolabeled ligand (e.g., unlabeled bombesin) is added.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value for each competitor.
-
Mandatory Visualization: Signaling Pathways and Receptor Selectivity
The binding of both this compound and Neuromedin B to their respective receptors initiates a cascade of intracellular signaling events. As G-protein coupled receptors (GPCRs), both NMBR and GRPR primarily couple to Gαq proteins, leading to the activation of the Phospholipase C (PLC) pathway.
Caption: Gq-protein coupled signaling pathway for NMBR and GRPR.
The following diagram illustrates the workflow for determining receptor binding selectivity through a competitive binding assay.
Caption: Workflow for determining receptor binding selectivity.
This final diagram visually represents the binding selectivity of this compound and Neuromedin B for NMBR and GRPR.
Caption: Receptor binding selectivity of Neuromedin B and this compound.
References
Validating the Anticancer Effects of Ranatensin and its Analogs in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of bombesin-like peptides, with a focus on the therapeutic potential of ranatensin (B1678805) and its analogs, in preclinical xenograft models. Due to the limited availability of published therapeutic data specifically for this compound, this guide utilizes data from potent bombesin (B8815690)/gastrin-releasing peptide (GRP) receptor antagonists as a proxy to evaluate the potential efficacy of this class of compounds. The information is intended to offer a valuable resource for researchers designing and interpreting preclinical studies in oncology.
Comparative Efficacy in Xenograft Models
The following table summarizes the quantitative data on tumor growth inhibition observed with bombesin receptor antagonists in comparison to a standard chemotherapeutic agent, Paclitaxel, in breast cancer xenograft models. This comparison provides a benchmark for the potential therapeutic efficacy of targeting the bombesin receptor pathway.
| Compound | Cancer Type | Cell Line | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| RC-3940-II (Bombesin/GRP Antagonist) | Estrogen-Independent Breast Cancer | MDA-MB-231 | Female Nude Mice | 10 µg, s.c., twice daily | 5 weeks | 72.4% reduction in final tumor volume | [1] |
| RC-3095 (Bombesin/GRP Antagonist) | Estrogen-Independent Breast Cancer | MDA-MB-231 | Female Nude Mice | 10 µg, s.c., twice daily | 5 weeks | 57.7% reduction in final tumor volume | [1] |
| RC-3950-II (Bombesin/GRP Antagonist) | Breast Cancer | MCF-7 MIII | Nude Mice | 10 µg, s.c., twice daily | 7 weeks | Significant decrease in final tumor volume and weight | [2] |
| Paclitaxel | Triple-Negative Breast Cancer | MDA-MB-231 | Nude Mice | 10 mg/kg, i.p., twice a week | 4 weeks | ~60% reduction in tumor volume | (Representative data from publicly available studies) |
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the reproducibility and validity of in vivo studies. Below is a detailed methodology for a subcutaneous xenograft model, a commonly used approach for evaluating the efficacy of anticancer agents.
Protocol: Subcutaneous Xenograft Tumor Model in Immunodeficient Mice
1. Cell Culture and Preparation:
-
Cell Line Maintenance: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: Cells are harvested during the logarithmic growth phase. They are washed with phosphate-buffered saline (PBS), and then detached using a brief incubation with trypsin-EDTA.
-
Cell Viability and Counting: After detachment, the cells are resuspended in complete medium, and a small aliquot is used to determine cell viability and count using a hemocytometer or an automated cell counter. Viability should be >95%.
-
Preparation for Injection: The required number of cells are centrifuged and resuspended in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL). To enhance tumor take rate, the cell suspension can be mixed 1:1 with Matrigel. The cell suspension is kept on ice until injection.
2. Animal Model and Husbandry:
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD/SCID), typically 4-6 weeks old, are used.
-
Acclimatization: Animals are allowed to acclimatize for at least one week before the start of the experiment.
-
Housing: Mice are housed in a sterile environment, such as individually ventilated cages, with ad libitum access to sterile food and water.
3. Tumor Cell Implantation:
-
Anesthesia: Mice are anesthetized using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Injection: The prepared cell suspension (typically 100-200 µL) is injected subcutaneously into the flank of the mouse using a 27-gauge needle.
4. Tumor Growth Monitoring and Treatment:
-
Tumor Measurement: Tumor growth is monitored by measuring the length (L) and width (W) of the tumor with calipers, typically 2-3 times per week. Tumor volume is calculated using the formula: Volume = (W^2 x L) / 2.
-
Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound/analog, comparative drug).
-
Drug Administration: The therapeutic agents are administered according to the planned schedule, dosage, and route (e.g., subcutaneous, intraperitoneal, intravenous).
5. Endpoint and Data Analysis:
-
Endpoint Criteria: The experiment is terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if the animals show signs of excessive distress or weight loss (>20%).
-
Data Collection: At the end of the study, the animals are euthanized, and the tumors are excised and weighed. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
Statistical Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the differences in tumor volume and weight between the treatment and control groups.
Mechanism of Action: Signaling Pathways
This compound and other bombesin-like peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs), primarily the gastrin-releasing peptide receptor (GRPR), which is often overexpressed in various cancers. Activation of GRPR initiates a cascade of intracellular signaling events that promote cancer cell proliferation, survival, and migration.
References
- 1. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Tachyphylaxis Between Ranatensin and Other Vasoactive Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phenomenon of cross-tachyphylaxis between ranatensin (B1678805), a potent vasoactive peptide, and other key vasoactive agents. The information presented is based on available experimental data to support research and drug development in cardiovascular pharmacology.
Comparison of Vasoactive Effects and Cross-Tachyphylaxis
This compound, a member of the bombesin (B8815690) family of peptides, exhibits significant effects on vascular tone, which can vary depending on the animal model. A key characteristic of this compound's action is the development of tachyphylaxis, a rapid decrease in response to repeated administration. Understanding whether this tachyphylaxis extends to other vasoactive peptides (cross-tachyphylaxis) is crucial for elucidating its mechanism of action and potential therapeutic applications.
The following table summarizes the vasoactive effects and cross-tachyphylaxis profile of this compound in comparison to other well-known vasoactive peptides.
| Peptide | Animal Model | Vasoactive Effect of this compound | Tachyphylaxis to this compound | Cross-Tachyphylaxis Observed with this compound |
| Angiotensin | Dog, Rabbit | Pressor (Hypertensive) | Yes | No [1] |
| Bradykinin | Dog, Rabbit | Pressor (Hypertensive) | Yes | No [1] |
| Noradrenaline | Dog, Rabbit | Pressor (Hypertensive) | Yes | No [1] |
| Eledoisin | Monkey | Depressor (Hypotensive) | No | No [1] |
Key Findings:
-
In dogs and rabbits, this compound induces a pressor (blood pressure-increasing) response, and repeated administration leads to tachyphylaxis.[1] However, this tachyphylaxis is specific to this compound, as no cross-tachyphylaxis is observed with angiotensin, bradykinin, or noradrenaline.[1]
-
In monkeys, this compound produces a depressor (blood pressure-lowering) effect. Interestingly, tachyphylaxis to this hypotensive effect does not occur, and consequently, no cross-tachyphylaxis is seen with angiotensin, eledoisin, bradykinin, or noradrenaline.[1]
-
The cardiovascular effects of this compound are comparable to those of bombesin.[2]
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings. Below is a generalized methodology for inducing and assessing tachyphylaxis and cross-tachyphylaxis to vasoactive peptides in an in vivo setting, based on common practices in the field.
Objective: To determine the development of tachyphylaxis to the vasoactive effects of this compound and to assess for cross-tachyphylaxis with other vasoactive peptides.
Animal Model: Anesthetized dogs or rabbits.
Materials:
-
This compound
-
Angiotensin II
-
Bradykinin
-
Noradrenaline
-
Saline solution (vehicle)
-
Anesthetic agent (e.g., pentobarbital (B6593769) sodium)
-
Catheters for intravenous administration and blood pressure monitoring
-
Blood pressure transducer and recording system
Procedure:
-
Animal Preparation: Anesthetize the animal and insert catheters into a femoral vein for intravenous drug administration and a femoral artery for continuous blood pressure monitoring.
-
Baseline Measurement: Allow the animal's blood pressure to stabilize and record the baseline mean arterial pressure (MAP).
-
Dose-Response Determination: Administer increasing doses of this compound intravenously to determine a dose that produces a submaximal pressor response.
-
Induction of Tachyphylaxis:
-
Administer the predetermined dose of this compound and record the peak change in MAP.
-
Allow the blood pressure to return to baseline.
-
Repeat the administration of the same dose of this compound at regular intervals (e.g., every 15 minutes) until the pressor response is significantly and consistently reduced, indicating the development of tachyphylaxis.
-
-
Assessment of Cross-Tachyphylaxis:
-
Once tachyphylaxis to this compound is established, administer a predetermined dose of the other vasoactive peptide (e.g., angiotensin II, bradykinin, or noradrenaline) that elicits a comparable initial pressor response.
-
Record the change in MAP.
-
Compare the response to the control response of the same peptide in a non-tachyphylactic animal. A significantly reduced response would indicate cross-tachyphylaxis.
-
-
Data Analysis: Express the pressor responses as the change in MAP from the pre-injection baseline. Calculate the percentage reduction in the response to this compound to quantify tachyphylaxis. Compare the responses to the other vasoactive peptides in this compound-tachyphylactic animals to control animals.
Visualizations
Experimental Workflow for Tachyphylaxis Assessment
Caption: Workflow for in vivo assessment of tachyphylaxis and cross-tachyphylaxis.
Signaling Pathway of this compound
This compound, like other bombesin-related peptides, exerts its effects by binding to G-protein coupled receptors (GPCRs), primarily the bombesin receptor subtypes 1 (BB1) and 2 (BB2). These receptors are coupled to the Gq alpha subunit of the heterotrimeric G-protein.
Caption: this compound signaling pathway via the Gq-protein and phospholipase C cascade.
References
Comparative Efficacy of Ranatensin Analogues in Targeting Tumors Co-expressing GRP and NMB Receptors
For Researchers, Scientists, and Drug Development Professionals
The co-expression of Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB) receptors on the surface of various cancer cells, such as prostate and breast cancers, presents a promising target for diagnostic and therapeutic applications.[1][2][3] Ranatensin (B1678805), a bombesin-like peptide, and its analogues have been developed to bind to these receptors with high affinity. This guide provides a comparative overview of the efficacy of various this compound analogues, supported by experimental data, to assist in the advancement of targeted cancer therapies.
Quantitative Performance Data
The binding affinity of this compound analogues to GRP and NMB receptors is a critical determinant of their targeting efficacy. The following tables summarize the binding affinities (Kd), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) for several recently developed analogues. Lower values typically indicate higher affinity or potency.
Table 1: Binding Affinity (Kd) of Radiolabeled this compound Analogues
| Analogue | Target Receptors | Cell Line | Binding Affinity (Kd) (nM) | Reference |
| ⁹⁹ᵐTc-RN1 | GRP/NMB | DU-145 (Prostate) | 126.0 | [1] |
| ⁹⁹ᵐTc-RN2 | GRP/NMB | DU-145 (Prostate) | 28.8 | [1] |
| ⁶⁸Ga-RN1 | GRP/NMB | DU-145 (Prostate) | 82.12 | |
| ⁶⁸Ga-RN2 | GRP/NMB | DU-145 (Prostate) | 32.27 |
Data sourced from a 2022 preclinical study on radiolabeled this compound peptides for targeting bombesin (B8815690) receptors.
Table 2: Pharmacological Profile of a ⁶⁸Ga-Ranatensin Agonist Analogue
| Analogue | Parameter | Target Receptor | Value (nM) | Reference |
| ⁿᵃᵗGa-DOTA–RV_15 | IC₅₀ | Human NMB-R | 30 ± 11 | |
| IC₅₀ | Human GRP-R | 320 ± 120 | ||
| EC₅₀ | NMB-R | 5.6 ± 0.1 | ||
| EC₅₀ | GRP-R | 2.1 ± 0.1 |
Data from a study developing a new class of radiopeptides for PET imaging of the Neuromedin-B receptor.
Experimental Protocols
The data presented above were generated using standardized preclinical methodologies. Understanding these protocols is essential for interpreting the results and designing future experiments.
1. Solid-Phase Peptide Synthesis (SPPS) this compound analogues, such as RN1 and RN2, are synthesized using standard Fmoc-based SPPS techniques. This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The synthesized peptides are then cleaved from the resin, purified using High-Performance Liquid Chromatography (HPLC), and their mass is confirmed by techniques like MALDI-TOF mass spectrometry.
2. Radiometal Labeling For imaging and radiotherapeutic applications, peptide analogues are conjugated with a chelator like DOTA. This allows for stable labeling with radiometals such as Gallium-68 (⁶⁸Ga) for PET imaging or Technetium-99m (⁹⁹ᵐTc) for SPECT imaging. Labeling efficiency and radiochemical purity are assessed using radio-HPLC to ensure the final product is suitable for in vitro and in vivo studies.
3. Receptor Binding Assays To determine the binding affinity (Kd or IC50), competitive binding assays are performed on cancer cell lines known to express the target receptors (e.g., DU-145 prostate cancer cells). The assay involves incubating the cells with a constant concentration of a radiolabeled ligand and increasing concentrations of the non-radiolabeled analogue. The concentration of the analogue that displaces 50% of the radiolabeled ligand is the IC50 value, which can be used to calculate the dissociation constant (Kd).
4. Cell Viability (MTT) Assay The intrinsic cytotoxicity of the this compound analogues (without a cytotoxic payload) is evaluated using assays like the MTT assay. Cancer cells are incubated with a wide range of peptide concentrations for a specified period (e.g., up to 48 hours). The MTT reagent is then added, which is converted by viable cells into a colored formazan (B1609692) product. The amount of formazan, measured by spectrophotometry, is proportional to the number of living cells. Studies show that this compound peptides like RN1 and RN2 exhibit high cell viability (>90%) even at high concentrations, indicating low intrinsic toxicity.
5. In Vivo Biodistribution and Blood Kinetics To assess the in vivo targeting capabilities, radiolabeled this compound analogues are administered to tumor-bearing animal models (e.g., mice with xenografts). Blood samples are collected at various time points to determine the rate of clearance from circulation. At the end of the study, tissues and organs are harvested, and the radioactivity in each is measured to determine the biodistribution profile and tumor uptake of the radiolabeled peptide. Studies indicate that these peptides generally show rapid blood clearance and are primarily excreted via the renal route.
Visualizing Mechanisms and Workflows
Signaling Pathway GRP and NMB receptors are G protein-coupled receptors (GPCRs). Upon binding of a this compound analogue, they primarily activate the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation, respectively. These pathways ultimately influence cell proliferation, survival, and other cancer-related processes.
Caption: GRP/NMB receptor signaling cascade upon activation by a this compound analogue.
Experimental Workflow The development and evaluation of this compound analogues for clinical translation follow a structured preclinical workflow. This process begins with peptide design and synthesis, followed by rigorous in vitro characterization and finally, in vivo evaluation in animal models to assess efficacy and safety.
Caption: Preclinical workflow for developing this compound analogues.
Logical Relationship The therapeutic and diagnostic strategy hinges on the specific interaction between the engineered this compound analogue and the co-expressed receptors on tumor cells, which are less abundant in healthy tissues. This targeted approach aims to maximize efficacy while minimizing off-target side effects.
Caption: Rationale for targeting GRP/NMB co-expressing tumors with this compound analogues.
References
- 1. Synthesis and characterization of radiolabeled this compound peptide analogues for targeting bombesin receptors in prostate cancer-A Preclinical study | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of Bombesin-Based Peptide–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Ranatensin-HLa and Other Ranatensin Variants: A Guide for Researchers
This guide provides a detailed comparative analysis of Ranatensin-HLa and other variants of the this compound peptide family. Ranatensins are bombesin-like peptides originally isolated from amphibian skin, which have garnered significant interest in the scientific community due to their diverse biological activities and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance of these peptides, supported by available experimental data.
Introduction to this compound and its Variants
This compound is an undecapeptide first isolated from the skin of the frog Rana pipiens. It belongs to the bombesin (B8815690) family of peptides and exerts its effects by activating G-protein coupled receptors, specifically the bombesin receptor subtypes: BB1 (neuromedin B receptor, NMBR), BB2 (gastrin-releasing peptide receptor, GRPR), and the orphan receptor BB3 (BRS-3). These receptors are involved in a wide array of physiological processes, including smooth muscle contraction, secretion, cell growth, and central nervous system functions.[1][2]
Several natural and synthetic variants of this compound have been identified and characterized. This guide focuses on the comparative analysis of this compound-HLa, a novel variant isolated from the skin secretion of the broad-folded frog, Hylarana latouchii, with other known this compound peptides.[3]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the biological activity and receptor affinity of this compound-HLa and other selected this compound variants.
Table 1: Amino Acid Sequences of Selected this compound Variants
| Peptide | Sequence | Origin/Type |
| This compound | pGlu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 | Rana pipiens |
| This compound-HLa | pGlu-Asn-Gly-Asp-Arg-Ala-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 | Hylarana latouchii |
| This compound-HL | pGlu-Arg-Ala-Gly-Asn-Gln-Trp-Ala-Ile-Gly-His-Phe-Met-NH2 | Hylarana latouchii |
| This compound-HL-10 | Gly-Asn-Gln-Trp-Ala-Ile-Gly-His-Phe-Met-NH2 | C-terminal decapeptide of this compound-HL |
Table 2: Comparative Myotropic Activity on Rat Smooth Muscle
| Peptide | Tissue | EC50 (nM) | Potency Comparison |
| This compound-HLa | Bladder | 7.1 | More potent than this compound-HL[3] |
| Uterus | 5.5 | Similar to this compound-HL[3] | |
| This compound-HL | Bladder | ~10 | - |
| Uterus | ~1-10 | - | |
| This compound-HL-10 | Uterus | 70.9 | Less potent than this compound-HL[4] |
Signaling Pathways
This compound and its variants, as bombesin-like peptides, are known to activate downstream signaling cascades upon binding to their cognate G-protein coupled receptors. The primary signaling pathway involves the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade of events leads to various cellular responses, including smooth muscle contraction and cell proliferation.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
-
Objective: To quantify the affinity (Kd or Ki) of this compound variants for bombesin receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cells or tissues expressing the bombesin receptor of interest are homogenized, and the membrane fraction is isolated by centrifugation.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled bombesin analog (e.g., [¹²⁵I-Tyr⁴]bombesin) and varying concentrations of the unlabeled this compound variant being tested.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The radioactivity of the filters (representing the bound radioligand) is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki).
-
Smooth Muscle Contraction Assay
This assay measures the physiological effect of a peptide on muscle tissue.
-
Objective: To determine the potency (EC50) of this compound variants in inducing smooth muscle contraction.
-
Methodology:
-
Tissue Preparation: Smooth muscle strips (e.g., from rat bladder or uterus) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Peptide Addition: Cumulative concentrations of the this compound variant are added to the organ bath.
-
Measurement: The isometric contraction of the muscle strip is recorded using a force transducer.
-
Data Analysis: A dose-response curve is generated, and the EC50 value is calculated to determine the potency of the peptide.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a ligand to induce an increase in intracellular calcium, a key second messenger in the signaling pathway.
-
Objective: To assess the ability of this compound variants to activate bombesin receptors and trigger downstream signaling.
-
Methodology:
-
Cell Culture: Cells expressing the bombesin receptor of interest are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Peptide Stimulation: A specific concentration of the this compound variant is added to the cells.
-
Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The magnitude of the calcium response is quantified to determine the agonist activity of the peptide.
-
Conclusion and Future Directions
The available data indicates that this compound-HLa is a potent bioactive peptide with significant myotropic activity, comparable to or even exceeding that of other known variants like this compound-HL in specific tissues. Its effects are likely mediated through the activation of bombesin receptors, leading to the canonical Gαq-PLC-Ca²⁺ signaling pathway.
However, a comprehensive understanding of the comparative pharmacology of this compound-HLa is currently limited by the lack of direct receptor binding studies. Future research should focus on:
-
Quantitative Receptor Binding Assays: Determining the binding affinities (Ki or IC50) of this compound-HLa for all three bombesin receptor subtypes (BB1, BB2, and BB3) and comparing them directly with other this compound variants.
-
Receptor Selectivity Profiling: Elucidating the selectivity of this compound-HLa for the different bombesin receptor subtypes.
-
In Vivo Studies: Investigating the physiological effects of this compound-HLa in animal models to understand its broader biological role and therapeutic potential.
A more complete dataset from these studies will be invaluable for the rational design of novel therapeutics targeting bombesin receptors for a variety of clinical applications, including cancer and neurological disorders.
References
- 1. The action of this compound, a new polypeptide from amphibian skin, on the blood pressure of experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Hylarana latouchii Skin Secretion-Derived Novel Bombesin-Related Pentadecapeptide (this compound-HLa) Evoke Myotropic Effects on the in vitro Rat Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Ranatensin as a Therapeutic Target in Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of prostate cancer therapeutics is continually evolving, with a pressing need for novel targets beyond the androgen receptor (AR) axis. Ranatensin (B1678805), a bombesin-like peptide, has emerged as a promising candidate for targeted therapy. This guide provides a comprehensive comparison of this compound-targeted strategies with existing prostate cancer treatments, supported by experimental data and detailed methodologies for validation. This compound and its analogs exert their effects by binding to bombesin (B8815690) receptors, which are G-protein coupled receptors (GPCRs) overexpressed in prostate cancer.[1] Notably, the gastrin-releasing peptide receptor (GRP-R), a subtype of the bombesin receptor family, is predominantly expressed in the majority of prostate cancers.[2][3]
Mechanism of Action: this compound vs. Standard-of-Care Therapies
Current therapeutic strategies for advanced prostate cancer primarily focus on androgen deprivation therapy (ADT) and targeting the androgen receptor. While initially effective, resistance often develops, necessitating alternative approaches. This compound-based therapies offer a distinct mechanism of action, targeting signaling pathways that contribute to tumor growth and survival, independent of the androgen receptor.
This compound Signaling Pathway in Prostate Cancer
This compound binding to its receptor, primarily the GRP receptor, initiates a downstream signaling cascade characteristic of Gq-protein coupled receptors. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade can lead to the activation of downstream mitogen-activated protein kinase (MAPK) pathways, such as the ERK pathway, which are known to be involved in cell proliferation and survival.[3][4] Furthermore, studies have shown that bombesin can synergize with low levels of androgens to enhance AR-mediated gene transcription, suggesting a potential role for this compound-targeted therapies in both androgen-dependent and castration-resistant prostate cancer (CRPC).[5]
Comparative Efficacy Data
Direct head-to-head clinical trial data comparing this compound-based therapies with current standards of care like enzalutamide (B1683756) or docetaxel (B913) are not yet available. However, preclinical studies and the known mechanisms of action allow for a comparative assessment.
| Therapeutic Agent | Target | Mechanism of Action | Reported Efficacy Metric (Prostate Cancer) |
| This compound Analogs | Bombesin Receptors (e.g., GRP-R) | GPCR activation, leading to Ca2+ mobilization and MAPK/ERK pathway activation. | Preclinical: Inhibition of tumor growth in xenograft models.[1] |
| Enzalutamide | Androgen Receptor | Androgen receptor inhibitor, preventing nuclear translocation and DNA binding. | mCRPC: Improved overall survival (HR=0.71) and progression-free survival (HR=0.56) vs. placebo.[6] |
| Docetaxel | Microtubules | Stabilizes microtubules, leading to cell cycle arrest and apoptosis. | Chemo-naïve mCRPC: Median overall survival of approximately 33 months in a real-world study.[7] |
| Androgen Deprivation Therapy (ADT) | LHRH/GnRH Receptor | Suppresses testosterone (B1683101) production. | Standard first-line treatment for metastatic prostate cancer.[8] |
Experimental Protocols for Target Validation
Validating this compound as a therapeutic target requires a series of well-defined experiments to assess its impact on prostate cancer cell biology.
Experimental Workflow for Target Validation
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU-145, LNCaP)
-
96-well plates
-
Complete culture medium
-
This compound analog or antagonist
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the this compound analog or antagonist for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound analog or antagonist
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the this compound compound as described for the viability assay.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
-
Materials:
-
Prostate cancer cells
-
Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound analog
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
-
-
Protocol:
-
Plate cells on glass-bottom dishes or black-walled 96-well plates.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Establish a baseline fluorescence reading by exciting at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add the this compound analog and continuously record the fluorescence ratio (340/380 nm) to monitor changes in intracellular calcium concentration.
-
Conclusion
This compound and its analogs represent a promising therapeutic avenue for prostate cancer, particularly in the context of castration-resistant disease. Their mechanism of action, centered on the GRP receptor and subsequent calcium-mediated signaling, offers a distinct advantage over current androgen-targeted therapies. The experimental protocols outlined in this guide provide a robust framework for the preclinical validation of this compound as a therapeutic target. Further research, including direct comparative efficacy studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this novel approach in the management of prostate cancer.
References
- 1. Targeting prostate cancer with radiolabelled bombesins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of extracellular signal-regulated kinase in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic activation of the androgen receptor by bombesin and low-dose androgen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and orteronel in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docetaxel versus androgen receptor signaling inhibitor (ARSI) against chemo-naïve castration-resistant prostate cancer (CRPC): propensity score matched analysis in real world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncozine.com [oncozine.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of ranatensin (B1678805) and other bombesin-related peptides, including bombesin (B8815690), gastrin-releasing peptide (GRP), and neuromedin B (NMB). The information presented is supported by experimental data to assist in distinguishing their pharmacological profiles.
Introduction to Bombesin-Related Peptides
The bombesin family of peptides are a group of structurally related peptides originally isolated from amphibian skin.[1] They are characterized by a conserved C-terminal amino acid sequence that is crucial for their biological activity.[2] In mammals, two main analogues have been identified: gastrin-releasing peptide (GRP) and neuromedin B (NMB).[3] These peptides exert a wide range of physiological effects by binding to specific G protein-coupled receptors (GPCRs), known as bombesin receptors.[2]
There are three main subtypes of mammalian bombesin receptors:
-
BB1 (NMB-preferring receptor): Shows a higher affinity for NMB.[3]
-
BB2 (GRP-preferring receptor): Exhibits a higher affinity for GRP.
-
BB3 (orphan receptor): Its endogenous ligand is not well-established.
This compound, an amphibian peptide, is structurally similar to NMB and is known to interact with bombesin receptors. Understanding the distinct effects of this compound compared to other bombesin-related peptides is crucial for targeted therapeutic development and pharmacological research.
Data Presentation: Comparative Pharmacology
The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and other bombesin-related peptides.
Table 1: Comparative Receptor Binding Affinities (IC50, nM)
| Peptide | Human GRP Receptor (BB2) | Human NMB Receptor (BB1) |
| This compound | 0.3 ± 0.1 | 0.2 ± 0.04 |
| Litorin | 0.4 ± 0.1 | 0.2 ± 0.03 |
| Bombesin | 0.5 ± 0.1 | 1.1 ± 0.2 |
| [Leu8]phyllolitorin | 1.2 ± 0.2 | 1.7 ± 0.3 |
| Neuromedin B (NMB) | 32 ± 5 | 0.05 ± 0.01 |
| Gastrin-Releasing Peptide (GRP) | 0.05 ± 0.01 | 32 ± 4 |
| Neuromedin C | 0.4 ± 0.1 | 10 ± 2 |
| Alytesin | 0.5 ± 0.1 | 1.4 ± 0.2 |
| [Phe8]phyllolitorin | 2.5 ± 0.4 | 2.1 ± 0.4 |
| Rohdei-litorin | 1.0 ± 0.2 | 0.3 ± 0.05 |
| GRP(1-16) | >1000 | >1000 |
| NMB(1-8) | >1000 | 250 ± 50 |
Data adapted from a study on the pharmacology and selectivity of bombesin-related peptide agonists for human bombesin receptors.
Table 2: Comparative Functional Potency on Smooth Muscle Contraction
| Peptide | Preparation | Effect | Potency (EC50/pD2) |
| This compound-HLa | Rat Bladder Smooth Muscle | Contraction | EC50: 7.1 nM |
| Bombesin | Rat Urinary Bladder | Contraction | pD2: 8.33 |
| Bombesin | Guinea Pig Urinary Bladder | Contraction | pD2: 8.83 |
| Bombesin | Female Rat Urethra (in vitro) | Increased Intraurethral Pressure | 174.4% of Norepinephrine-evoked pressure |
| GRP | Female Rat Urethra (in vitro) | Increased Intraurethral Pressure | 82.9% of Norepinephrine-evoked pressure |
| Neuromedin B | Guinea Pig Vas Deferens | Contraction | - |
| GRP | Guinea Pig Vas Deferens | Contraction | - |
| Neuromedin C | Guinea Pig Vas Deferens | Contraction | - |
Data compiled from multiple sources. Note: Direct comparative studies with EC50 values for all peptides on the same smooth muscle preparation are limited. pD2 is the negative logarithm of the EC50 value.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of peptides for bombesin receptors.
1. Membrane Preparation:
- Culture cells expressing the desired bombesin receptor subtype (e.g., PC-3 cells for GRP receptors).
- Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the cell membranes.
- Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
- Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
2. Binding Reaction:
- In a reaction tube, add a fixed concentration of a radiolabeled bombesin-related peptide (e.g., 125I-[Tyr4]bombesin).
- Add increasing concentrations of the unlabeled competitor peptide (e.g., this compound, bombesin, etc.).
- Initiate the binding reaction by adding a specific amount of the membrane preparation (e.g., 50 µg of protein).
- Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to reach equilibrium.
- To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of an unlabeled bombesin analog.
3. Separation and Detection:
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
Smooth Muscle Contraction Assay
This assay measures the contractile response of smooth muscle tissue to bombesin-related peptides.
1. Tissue Preparation:
- Euthanize an appropriate animal model (e.g., rat, guinea pig) according to approved ethical protocols.
- Dissect the desired smooth muscle tissue (e.g., urinary bladder, vas deferens, urethra).
- Cut the tissue into strips of appropriate size and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
2. Contraction Measurement:
- Connect one end of the muscle strip to a fixed point and the other end to an isometric force transducer to record changes in tension.
- Allow the tissue to equilibrate under a resting tension for a specific period (e.g., 60 minutes), with periodic washing.
- After equilibration, add cumulative concentrations of the bombesin-related peptide to the organ bath.
- Record the contractile response after each addition until a maximal response is achieved.
3. Data Analysis:
- Measure the amplitude of the contraction at each peptide concentration.
- Express the contractile response as a percentage of the maximal contraction induced by a standard agonist (e.g., potassium chloride or norepinephrine).
- Plot the percentage of maximal contraction against the logarithm of the peptide concentration to generate a dose-response curve.
- Calculate the EC50 (the concentration of the peptide that produces 50% of the maximal response) or pD2 value from the curve.
Cell Proliferation (MTT) Assay
This assay assesses the effect of bombesin-related peptides on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
1. Cell Culture:
- Seed cancer cell lines known to express bombesin receptors (e.g., DU-145 prostate cancer cells) into a 96-well plate at a specific density and allow them to adhere overnight.
2. Peptide Treatment:
- Treat the cells with various concentrations of the bombesin-related peptides (e.g., 0.001 µM to 100 µM) for a specified duration (e.g., 48 hours).
- Include a control group of untreated cells.
3. MTT Addition and Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
4. Formazan Solubilization and Measurement:
- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
- Express the cell viability as a percentage of the control group (untreated cells).
- Plot the percentage of cell viability against the peptide concentration.
Signaling Pathways
Bombesin-related peptides, upon binding to their cognate receptors (BB1 and BB2), primarily activate the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a wide range of cellular responses, including smooth muscle contraction, secretion, and cell proliferation.
Bombesin Receptor Signaling Pathway
Caption: Bombesin receptor signaling cascade.
Experimental Workflow for Receptor Binding Assay
References
Functional Differences Between Ranatensin and Its Mammalian Counterparts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional properties of the amphibian peptide Ranatensin and its mammalian counterparts, Neuromedin B (NMB) and Gastrin-Releasing Peptide (GRP). These bombesin-like peptides play crucial roles in a variety of physiological processes and are of significant interest in drug development due to their involvement in cancer, appetite regulation, and neurological disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the signaling pathways to offer a comprehensive resource for researchers in the field.
Quantitative Comparison of Receptor Binding and Functional Potency
The functional activity of this compound, NMB, and GRP is primarily mediated by their interaction with two high-affinity G-protein coupled receptors (GPCRs): the Neuromedin B receptor (NMBR), also known as BB1, and the Gastrin-Releasing Peptide receptor (GRPR), or BB2. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of these peptides for their respective receptors. It is important to note that while extensive quantitative data is available for NMB and GRP, specific and recent Ki and EC50 values for this compound are less prevalent in the current literature. Older studies suggest its activity is comparable to bombesin (B8815690) and GRP[1].
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type | Cell Line/Tissue |
| Neuromedin B (NMB) | NMBR (BB1) | 3.08 ± 0.14 | 1.01 ± 0.09 | Inositol (B14025) Phosphate (B84403) Accumulation | Transfected BALB 3T3 Fibroblasts |
| 1.90 ± 1.10 | 2.09 ± 0.15 | Inositol Phosphate Accumulation | C6 Glioblastoma Cells | ||
| 0.10 ± 0.08 | Calcium Mobilization | Transfected BALB 3T3 Fibroblasts | |||
| 0.11 ± 0.02 | Calcium Mobilization | C6 Glioblastoma Cells | |||
| GRPR (BB2) | 22.7 | - | Radioligand Binding | COR-L42 SCLC Cells | |
| Gastrin-Releasing Peptide (GRP) | GRPR (BB2) | 2.4 | 0.32 | Calcium Mobilization | HiTSeeker BB2 Receptor Cell Line |
| NMBR (BB1) | ~300-fold lower than NMB | 1855 ± 140 | Inositol Phosphate Accumulation | Transfected BALB 3T3 Fibroblasts | |
| 2129 ± 250 | Inositol Phosphate Accumulation | C6 Glioblastoma Cells | |||
| This compound | GRPR (BB2) | Qualitatively similar to Bombesin/GRP | Qualitatively similar to Bombesin/GRP | Calcium Mobilization | Small Cell Lung Cancer Cell Lines |
Note: The table highlights the distinct receptor preferences. NMB exhibits high affinity and potency for NMBR, while GRP preferentially binds to and activates GRPR. Both peptides show significantly lower affinity for their non-preferred receptor subtypes.
Signaling Pathways
Upon binding to their cognate receptors, this compound, NMB, and GRP initiate a cascade of intracellular signaling events. The primary pathway involves the activation of Gq-alpha subunit of the heterotrimeric G-protein. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes or whole cells expressing the receptor of interest (e.g., NMBR or GRPR).
-
Radiolabeled ligand (e.g., [¹²⁵I]Tyr⁴-bombesin or [¹²⁵I]GRP).
-
Unlabeled competitor peptides (this compound, NMB, GRP).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor peptides.
-
In a microtiter plate, add a constant concentration of the radiolabeled ligand, the cell membrane preparation, and varying concentrations of the competitor peptide to a final volume in binding buffer.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the increase in intracellular calcium concentration upon receptor activation, providing a measure of the ligand's potency (EC50).
Materials:
-
Cells stably or transiently expressing the receptor of interest.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (anion transport inhibitor, to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist peptides (this compound, NMB, GRP).
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.
-
Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for dye loading.
-
Prepare a plate with serial dilutions of the agonist peptides.
-
Place both the cell plate and the agonist plate into the FLIPR instrument.
-
The instrument will measure the baseline fluorescence, then automatically add the agonists to the cell plate and continue to record the fluorescence signal over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
The peak fluorescence response is plotted against the agonist concentration.
-
The EC50 value (concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression analysis of the dose-response curve.
Inositol Phosphate Accumulation Assay
This functional assay quantifies the production of inositol phosphates (IPs), a downstream second messenger of Gq-coupled receptor activation.
Materials:
-
Cells expressing the receptor of interest.
-
Inositol-free culture medium.
-
[³H]myo-inositol.
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl).
-
Agonist peptides (this compound, NMB, GRP).
-
Lysis buffer (e.g., ice-cold 0.4 M perchloric acid).
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8).
-
Elution buffers of increasing formic acid concentrations.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Culture cells in the presence of [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells in stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Stimulate the cells with various concentrations of agonist peptides for a defined period (e.g., 30-60 minutes).
-
Terminate the stimulation by adding ice-cold lysis buffer.
-
Neutralize the cell lysates.
-
Apply the lysates to anion exchange columns to separate the different inositol phosphate species.
-
Elute the inositol phosphates with buffers of increasing ionic strength (formic acid).
-
Measure the radioactivity in each eluted fraction using a liquid scintillation counter.
-
The total [³H]inositol phosphate accumulation is plotted against the agonist concentration.
-
The EC50 value is determined by non-linear regression analysis of the dose-response curve.
This guide provides a foundational understanding of the functional differences between this compound and its mammalian counterparts, NMB and GRP. The provided data and protocols serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the roles of these peptides and their receptors in health and disease.
References
Safety Operating Guide
Personal protective equipment for handling Ranatensin
Essential Safety and Handling Guide for Ranatensin
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution of the lyophilized powder. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Dust Respirator | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[1] Work should be conducted in a fume hood or other ventilated enclosure.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for user safety and to maintain the stability of this compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.
-
Storage of Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C.[2] Short-term storage at 4°C is also possible.
-
Storage of Reconstituted Solution: Store reconstituted this compound at -20°C.
Handling Lyophilized Powder:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.
-
Weighing: Conduct in a designated area, such as a chemical fume hood, to minimize inhalation risk.
-
Recovery: To ensure maximum recovery of the product, centrifuge the original vial before removing the cap.
Reconstitution:
-
Add the appropriate solvent to the vial.
-
Further dilutions can be made in an assay buffer.
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with plenty of water as a precaution.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Disposal Plan
All materials that have come into contact with this compound, including pipette tips, gloves, and vials, should be treated as hazardous waste.
-
Contaminated Materials: Collect in a designated, clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.
Experimental Protocols
The following are summaries of methodologies from studies investigating the biological effects of this compound, which can inform safety and handling considerations.
Hemolytic Activity Assay:
This assay determines the potential toxicity of this compound to red blood cells.
-
A 2% suspension of red blood cells (RBCs) is prepared.
-
The RBC suspension is incubated with varying concentrations of this compound (e.g., 0–200 μM) in a 1:1 ratio for 1, 2, and 4 hours at 37°C.
-
Samples are centrifuged at 4500 rpm for 5 minutes.
-
The supernatant (100 μL) is transferred to a 96-well plate.
-
The optical density (OD) is measured at a wavelength of 540 nm.
-
A positive control (100% hemolysis) consists of a 10% RBC suspension in distilled water (1:9 ratio).
-
A negative control (0% hemolysis) is a 1% RBC suspension in PBS.
-
The percentage of peptide-induced hemolysis is calculated based on the OD values.
Cell Viability (MTS) Assay:
This protocol assesses the effect of this compound on the viability of pancreatic cancer cells.
-
Pancreatic cancer cells are seeded in 96-well plates.
-
Cells are incubated with varying concentrations of this compound (e.g., 0–60 μM) for 24, 48, and 72 hours.
-
Following incubation, 20 µL of MTS solution is added to each well, and the plates are incubated for 2 hours at 37°C.
-
The absorbance is measured at 490 nm.
-
Untreated cells serve as a negative control.
-
Cell viability is expressed as a percentage of the control cells.
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound, from receipt to disposal.
Caption: Standard workflow for handling this compound.
References
Featured Recommendations
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
